molecular formula C8H6F2O2 B011212 3,5-Difluorophenylacetic acid CAS No. 105184-38-1

3,5-Difluorophenylacetic acid

Cat. No.: B011212
CAS No.: 105184-38-1
M. Wt: 172.13 g/mol
InChI Key: IGGNSAVLXJKCNH-UHFFFAOYSA-N
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Description

3,5-Difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNSAVLXJKCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146996
Record name 3,5-Difluorophenylacetic acid
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105184-38-1
Record name 3,5-Difluorophenylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorophenylacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluorophenylacetic acid is a fluorinated aromatic compound that has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique physicochemical properties to the molecule, influencing its reactivity, metabolic stability, and biological activity.[3] This guide provides a comprehensive technical overview of this compound, detailing its physical and chemical properties, providing step-by-step experimental protocols for their determination, outlining a synthetic route, and exploring its applications in drug discovery and development.

Physicochemical Properties

The distinct properties of this compound are fundamental to its utility in chemical synthesis. The two fluorine atoms on the phenyl ring exert strong electron-withdrawing effects, which significantly influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Core Physical and Chemical Data
PropertyValueSource(s)
CAS Number 105184-38-1[4][5][6][7][8]
Molecular Formula C₈H₆F₂O₂[3][4][5][6][8][9]
Molecular Weight 172.13 g/mol [3][4][6][8][9]
Appearance White to light yellow crystalline powder[3][4][9]
Melting Point 67-81 °C[3][4][8]
Boiling Point ~219 °C (rough estimate)[4]
Solubility Soluble in methanol[4]
pKa 3.90 ± 0.10 (Predicted)[4]
Storage Store at room temperature in a dry, sealed container[4][7][10]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are critical for confirming the molecular structure. The fluorine atoms will cause characteristic splitting patterns in the spectra of adjacent protons and carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Experimental Protocols

The following sections detail generalized, yet robust, methodologies for the characterization of this compound. These protocols are designed to be self-validating and are based on established analytical principles.

Determination of Melting Point

A precise melting point is a key indicator of purity.

Methodology:

  • Ensure the this compound sample is thoroughly dried to remove any residual solvent.

  • Pack a small amount of the crystalline powder into a capillary tube, ensuring a column height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • As the expected melting range (67-81 °C) is approached, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range is indicative of high purity.

Acid Dissociation Constant (pKa) Determination via Potentiometric Titration

The pKa value is a measure of the acidity of the carboxylic acid group.

Methodology:

  • Preparation of Analyte Solution : Accurately weigh approximately 100 mg of this compound and dissolve it in a suitable solvent mixture, such as 50:50 ethanol:water, to a final volume of 50 mL.

  • Titration Setup : Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration : Titrate the solution with a standardized solution of a strong base, such as 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant at a time.

  • Data Collection : Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Caption: Workflow for pKa determination by potentiometric titration.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both its carboxylic acid and difluorophenyl moieties.[1] A representative synthesis is described in the literature.[11]

Illustrative Synthetic Pathway

A two-step synthesis starting from 2,3-difluoroaniline is outlined below.[11]

Synthesis_Pathway A 2,3-Difluoroaniline B 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene A->B Diazotization & Addition (HCl, Acetone, Cuprous Oxide, Vinylidene Chloride, Isopropyl Nitrite) C This compound B->C Hydrolysis (Sulfuric Acid, Toluene)

Caption: A synthetic route to this compound.

Step 1: Diazotization and Addition In this step, 2,3-difluoroaniline is converted to a diazonium salt, which then undergoes an addition reaction with vinylidene chloride, catalyzed by a copper salt, to form 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene.[11]

Step 2: Hydrolysis The trichloroethyl intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.[11]

The carboxylic acid group of this compound can undergo typical reactions such as esterification and amidation, allowing for its incorporation into larger, more complex molecules.[1]

Applications in Research and Drug Development

The unique properties conferred by the difluorinated phenyl ring make this compound a highly sought-after intermediate in several areas of research and development.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases.[3] The fluorine substitutions can enhance biological activity, selectivity, metabolic stability, and bioavailability.[3] It is also used in the synthesis of compounds for studying the inhibition of penicillin biosynthetic enzymes and for preparing sorafenib derivatives with cytotoxic activities.[4]

  • Agrochemicals : This compound is utilized in the formulation of more effective and environmentally friendly herbicides and fungicides.[3]

  • Material Science : The fluorinated structure can impart desirable properties such as increased durability and chemical resistance to polymers and coatings.[3]

  • Biochemical Research : It is used in studies related to enzyme inhibition and receptor binding to elucidate biological mechanisms.[3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7][8]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8][12]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a reactive carboxylic acid group and an electronically modified difluorophenyl ring provides chemists with a powerful tool for the synthesis of novel compounds with enhanced properties. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for its effective application in pharmaceutical, agrochemical, and materials science research.

References

  • Chemical Properties of this compound (CAS 105184-38-1) - Cheméo. [Link]
  • A kind of preparation method of fluoro phenylacetic acid - Google P
  • This compound | C8H6F2O2 | CID 145424 - PubChem. [Link]
  • This compound: A Versatile Building Block in Organic Synthesis. [Link]
  • This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million. [Link]

Sources

3,5-Difluorophenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluorophenylacetic Acid: A Core Moiety in Modern Chemistry

Introduction: Beyond a Simple Building Block

To the experienced researcher, this compound (3,5-DFPAA) is far more than a catalog chemical. It represents a strategic tool in molecular design, particularly within pharmaceutical and agrochemical development. The deliberate placement of two fluorine atoms on the phenyl ring is not a trivial substitution; it is a carefully considered modification that profoundly alters the molecule's electronic properties, metabolic stability, and binding interactions. This guide moves beyond rudimentary data to explore the causality behind 3,5-DFPAA's utility, providing the field-proven insights necessary for its effective application in complex synthetic campaigns. As a versatile intermediate, its significance is rooted in the unique combination of a reactive carboxylic acid handle and a robust, electronically tuned aromatic core.[1]

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. These parameters govern everything from solvent selection and reaction conditions to purification strategies and formulation.

The molecular formula of this compound is C₈H₆F₂O₂.[2][3][4][5][6][7][8] Its molecular weight is approximately 172.13 g/mol .[2][3][5][6][7]

Molecular Structure

The structure features a phenylacetic acid backbone with two fluorine atoms positioned at the meta positions of the phenyl ring. This specific arrangement is critical to its function.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 3,5-DFPAA, which are essential for laboratory handling, reaction setup, and analytical method development.

PropertyValueSource(s)
CAS Number 105184-38-1[2][3][4][9]
Molecular Formula C₈H₆F₂O₂[2][3][4][5]
Molecular Weight 172.13 g/mol [2][3][5]
Appearance White to light yellow crystalline powder[2][3][9]
Melting Point 67 - 81 °C[2][3][4][6]
Boiling Point ~245 °C at 760 mmHg[4]
Solubility Soluble in Methanol[4]
pKa (Predicted) 3.90 ± 0.10[4]
Density ~1.373 g/cm³[4]

Synthesis and Manufacturing Insights

The reliable synthesis of 3,5-DFPAA is crucial for its availability as a research and manufacturing intermediate. A common industrial approach involves the hydrolysis of a halogenated precursor. Understanding this process provides insight into potential impurities and the rationale for specific purification steps.

Representative Synthetic Workflow

The following diagram illustrates a typical hydrolytic route for the preparation of 3,5-DFPAA. This multi-step process is designed for scalability and high purity of the final product.

Caption: Industrial synthesis workflow for 3,5-DFPAA.

Experimental Protocol: Hydrolysis of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene

This protocol is adapted from established industrial methods and provides a robust pathway to high-purity 3,5-DFPAA.[10]

Self-Validation and Causality: Each step is designed for process control. The slow, dropwise addition into heated acid ensures the hydrolysis reaction is controlled and avoids dangerous exotherms. Quenching in ice water rapidly halts the reaction and precipitates the less soluble organic acid, separating it from the aqueous acid. The final recrystallization is a critical self-validating step; obtaining a crystalline solid within the expected melting point range confirms the removal of soluble impurities.

  • Vessel Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 600 g of a 17% (w/w) aqueous sulfuric acid solution.

  • Heating: Begin stirring and heat the sulfuric acid solution to an internal temperature of 80-95 °C.

    • Rationale: This temperature range provides sufficient thermal energy to drive the hydrolysis of the trichloromethyl group without causing significant degradation of the product.

  • Reactant Addition: Prepare a solution of 300 g of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene in 100 g of toluene. Add this solution dropwise to the heated acid over a period of 1-2 hours.

    • Rationale: Toluene acts as a co-solvent. The slow addition is critical to manage the reaction rate and heat output.

  • Reaction: Upon completion of the addition, maintain the reaction mixture at 80-95 °C with vigorous stirring for 8 hours to ensure the reaction proceeds to completion.

  • Quenching and Precipitation: Cool the reaction vessel to room temperature. In a separate, larger vessel, prepare a stirred slurry of ice and water. Slowly and carefully add the reaction mixture to the ice water.

    • Rationale: This step quenches the reaction and precipitates the crude 3,5-DFPAA, which has low solubility in cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: Recrystallize the dried crude solid from toluene to yield pure this compound (typical yield: ~168 g). Purity should be verified by HPLC (>99%).

Applications & The Role of Fluorine

The utility of 3,5-DFPAA stems directly from the influence of its fluorine substituents. As the most electronegative element, fluorine's presence on the phenyl ring creates a powerful dipole, withdrawing electron density. This has profound, predictable effects that are exploited in drug and agrochemical design.

The "Fluorine Effect" in Molecular Design

LogicalRelationships DFPAA This compound (Building Block) Properties Enhanced Physicochemical Properties DFPAA->Properties Applications Target Applications DFPAA->Applications Metabolic Blocks Metabolic Oxidation (Improved Stability) Properties->Metabolic Bioavailability Increases Lipophilicity (Enhanced Bioavailability) Properties->Bioavailability Binding Modulates pKa & Conformation (Alters Target Binding) Properties->Binding Pharma Pharmaceutical APIs (e.g., Anti-inflammatories) Applications->Pharma Agro Agrochemicals (e.g., Herbicides, Fungicides) Applications->Agro

Caption: Logical relationships of 3,5-DFPAA in molecular design.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 3 and 5 positions physically blocks sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes. This increases the compound's half-life in vivo, a highly desirable trait for pharmaceuticals.[2]

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group and modify the electronic landscape of the entire molecule. This can lead to more potent and selective binding to target proteins, such as enzymes or receptors.[2]

  • Improved Bioavailability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, improving absorption and distribution throughout the body.[2]

Key Application Areas
  • Pharmaceutical Development: 3,5-DFPAA is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[2] It has been utilized in the synthesis of sorafenib derivatives and in studies of penicillin biosynthetic enzyme inhibition.[4][6] The growing demand for novel drugs for cancer, viral infections, and CNS disorders continues to drive its use.[11]

  • Agrochemicals: In agriculture, it serves as an intermediate for next-generation herbicides, fungicides, and pesticides.[2][11] The enhanced stability and targeted action imparted by the difluoro-moiety can lead to more effective and potentially more environmentally benign crop protection agents.[2]

Analytical Characterization

Confirming the identity and purity of 3,5-DFPAA is achieved through standard spectroscopic techniques. Researchers should expect to see characteristic signals in NMR, IR, and mass spectrometry.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR is a powerful tool for confirming the carbon skeleton. Full spectral data is available in public databases for comparison.[5][12]

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak corresponding to the molecular weight (m/z = 172) and characteristic fragmentation patterns.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the carboxylic acid and C-F bond stretches.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,5-DFPAA is essential for user safety.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13][14]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[13]

  • Storage: Store in a dry, well-ventilated place with the container tightly sealed. Recommended storage is at room temperature.[4][9]

References

  • This compound. LookChem. [Link]
  • This compound | C8H6F2O2 | CID 145424.
  • A kind of preparation method of fluoro phenylacetic acid. CN106928044A.
  • This compound: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035 | USD 500 Million. LinkedIn. [Link]
  • (3,5-Difluorophenyl)acetic acid - SpectraBase. Wiley Science Solutions. [Link]

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An In-Depth Technical Guide to the Solubility of 3,5-Difluorophenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3,5-difluorophenylacetic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, practical experimental protocols, and a framework for understanding and predicting solubility behavior.

Introduction: The Significance of this compound

This compound (C₈H₆F₂O₂) is a white to light yellow crystalline solid with a molecular weight of approximately 172.13 g/mol .[2][3][4][5][6] Its structure, featuring a phenyl ring substituted with two fluorine atoms and an acetic acid moiety, imparts unique physicochemical properties that are highly valuable in organic synthesis. The fluorine substituents can enhance metabolic stability and bioavailability in drug candidates, making this compound a crucial building block in the development of novel therapeutics and advanced agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular FormulaC₈H₆F₂O₂[2][3][4][5][6]
Molecular Weight~172.13 g/mol [2][3][4][5][6]
Melting Point67-81 °C[1]
AppearanceWhite to light yellow crystalline powder[1][7]
pKa (Predicted)~3.90[7]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle that the chemical potential of the solid is equal to the chemical potential of the dissolved solute. This equilibrium is influenced by several factors, including the intermolecular forces between the solute and solvent molecules, the temperature, and the pressure.

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" is a useful heuristic in predicting solubility. This principle is rooted in the polarity of the solute and solvent molecules. Polar solvents tend to dissolve polar solutes, and nonpolar solvents tend to dissolve nonpolar solutes. This compound possesses both polar and nonpolar characteristics. The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The phenyl ring, while generally nonpolar, has its electron density modified by the two electron-withdrawing fluorine atoms.

The Critical Role of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that significantly influences the solubility of carboxylic acids.[2][8] In the solid state, carboxylic acid molecules often form hydrogen-bonded dimers. For dissolution to occur, the energy input must be sufficient to overcome the lattice energy of the solid, which includes breaking these strong intermolecular hydrogen bonds.

A solvent's ability to form hydrogen bonds with this compound is a key determinant of solubility. Solvents that are hydrogen bond donors and/or acceptors can effectively solvate the carboxylic acid group, facilitating its dissolution.

Expected Solubility Trends in Common Organic Solvents

Based on these considerations, the following table presents hypothetical solubility data for this compound to illustrate the expected trends.

SolventSolvent TypeExpected Solubility TrendRationale
MethanolPolar ProticHighCan act as a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group.
EthanolPolar ProticHighSimilar to methanol, with slightly lower polarity.
AcetonePolar AproticModerate to HighA good hydrogen bond acceptor, can interact favorably with the carboxylic acid proton.
Ethyl AcetatePolar AproticModerateA hydrogen bond acceptor, but less polar than acetone.
DichloromethanePolar AproticLow to ModerateCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability.
TolueneNonpolarLowPrimarily van der Waals interactions, which are less effective at solvating the polar carboxylic acid group.
HexaneNonpolarVery LowOnly weak van der Waals forces, making it a poor solvent for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] This protocol provides a detailed, self-validating methodology for accurately measuring the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent to vials prep1->prep2 equil1 Seal vials and place in shaker bath prep2->equil1 equil2 Agitate at a constant temperature (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge vials to pellet undissolved solid equil2->sep1 sep2 Filter supernatant using a syringe filter sep1->sep2 an1 Prepare dilutions of the filtrate sep2->an1 an2 Analyze by HPLC against a calibration curve an1->an2 an3 Calculate solubility (e.g., in mg/mL or mol/L) an2->an3

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solution by HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility, taking into account the dilution factor.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains elusive in publicly available literature, the theoretical principles and predictive trends discussed herein, coupled with the detailed experimental protocol, empower researchers to systematically investigate and apply the solubility characteristics of this important chemical intermediate. A thorough and well-executed solubility study, as outlined, is a critical step in the successful development of processes and products that utilize this compound.

References

  • Chemistry LibreTexts. (2021, July 31). 18.2: Physical Properties of Carboxylic Acids. [Link]
  • Pass My Exams.
  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • PubChem. Phenylacetic acid. [Link]
  • J&K Scientific. This compound, 99% | 105184-38-1. [Link]
  • Solubility of Things. Phenylacetic acid. [Link]
  • PubChem. This compound. [Link]

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A Comprehensive Technical Guide to the Physicochemical Characterization of 3,5-Difluorophenylacetic Acid: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 3,5-Difluorophenylacetic Acid in Modern Chemistry

This compound is a key building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and bioavailability of target compounds.[1] A thorough understanding of its fundamental properties, such as melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation development. This guide provides an in-depth analysis of these two critical parameters, detailing not only their experimentally determined values but also the underlying scientific principles and practical methodologies for their accurate measurement.

Physicochemical Properties of this compound

The introduction of fluorine atoms onto the phenylacetic acid scaffold significantly influences its physical properties. The high electronegativity of fluorine creates strong carbon-fluorine bonds and alters the electronic distribution within the molecule. This, in turn, affects intermolecular forces, crystal lattice packing, and the energy required for phase transitions.

Data Summary

The experimentally determined melting and boiling points for this compound are summarized below. It is important to note that slight variations in these values can be observed between different sources due to minor impurities or variations in measurement conditions.

PropertyValueNotes
Melting Point 68-70 °CA more precise range from literature.[2]
67-81 °CA broader range reported by some suppliers.[1]
Boiling Point ~219 °CRough estimate at atmospheric pressure.
115 °CAt a reduced pressure of 8 mmHg.

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

The Causality Behind Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, small sample requirement, and the ability to observe the melting process directly. The rate of heating is a critical parameter; a slow heating rate (1-2 °C per minute) near the expected melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing a small amount of the crystalline solid on a watch glass with a spatula.

    • Firmly tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the capillary tube and gently tap it on a hard surface to compact the sample at the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Rapidly heat the apparatus to a temperature approximately 10-15 °C below the expected melting point (around 55 °C).

    • Decrease the heating rate to 1-2 °C per minute.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded temperature range is the melting point of the sample.

  • Validation and Purity Assessment:

    • A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

    • A broad melting point range suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: A Guide to Standard and Reduced Pressure Measurements

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. Due to the relatively high boiling point, determination under reduced pressure is often preferred to prevent potential decomposition.

The Influence of Fluorine Substitution on Boiling Point

The presence of two highly electronegative fluorine atoms on the phenyl ring induces a significant dipole moment in the molecule. This leads to stronger intermolecular dipole-dipole interactions compared to the parent phenylacetic acid. Additionally, the increased molecular weight contributes to stronger van der Waals forces. Both of these factors result in a higher boiling point.

Experimental Protocol: Distillation Method (Atmospheric Pressure - Estimated)

This method provides a rough estimate of the boiling point and is suitable for larger sample quantities.

  • Apparatus Setup:

    • Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a small sample (a few grams) of this compound and a magnetic stir bar or boiling chips into the distillation flask.

    • Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Measurement:

    • Gently heat the distillation flask using a heating mantle.

    • Observe the temperature as the solid melts and begins to boil.

    • The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.

Experimental Protocol: Reduced Pressure Boiling Point

This is the preferred method for determining the boiling point of high-boiling or thermally sensitive compounds.

  • Apparatus Setup:

    • Use a distillation apparatus designed for vacuum distillation, which includes a vacuum adapter and a connection to a vacuum pump with a manometer to measure the pressure.

    • Place a small sample of the acid and a stir bar in the distillation flask.

  • Measurement:

    • Seal the apparatus and slowly evacuate it to the desired pressure (e.g., 8 mmHg).

    • Begin heating the sample gently while stirring.

    • Record the temperature at which the liquid boils and a steady distillation is observed.

    • Simultaneously record the pressure from the manometer.

Caption: Workflows for Boiling Point Determination.

The Role of Halogen Substitution in Crystal Packing and Melting Point

The melting point of a crystalline solid is highly dependent on the strength of the intermolecular forces within its crystal lattice. The introduction of halogen atoms, such as fluorine, can have a profound effect on crystal packing.[3][4] In the case of this compound, the fluorine atoms can participate in weak C-H···F hydrogen bonds and influence the overall electrostatic interactions within the crystal. These interactions, along with the hydrogen bonding between the carboxylic acid groups, dictate the energy required to break down the crystal lattice, thus determining the melting point. The specific arrangement of the difluoro substitution can lead to a more or less efficient packing compared to the unsubstituted or other halogen-substituted phenylacetic acids, directly impacting the melting point.[3][4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

The melting and boiling points of this compound are fundamental physicochemical properties that are critical for its application in research and development. Accurate determination of these values, guided by the robust protocols outlined in this guide, ensures the purity of the material and informs the design of synthetic and purification processes. The unique influence of the difluoro substitution on the intermolecular forces and, consequently, on the melting and boiling points, underscores the importance of understanding structure-property relationships in modern chemical science.

References

  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Crystals, 10(2), 79. [Link]
  • Mirocki, A., & Sikorski, A. (2020). Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. OUCI. [Link]
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (1922). Phenylacetic acid. 2, 63. [Link]
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Indian Journal of Chemistry. (n.d.). Thermodynamics of Transfer of Benzoic Acid & Phenylacetic Acid from Water to Aqueous Mixtures of Some Ionic & Non-ionic.
  • Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 3,5-Difluorophenylacetic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Difluorophenylacetic Acid in Modern Chemistry

This compound (CAS No. 105184-38-1) is a crystalline solid with a molecular weight of 172.13 g/mol .[1][2] It is recognized not merely as a chemical intermediate, but as a strategic building block in the design of complex, high-value molecules. Its utility is rooted in the unique properties imparted by the difluorinated phenyl ring. In medicinal chemistry, the incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins by altering its lipophilicity and electronic properties.[1][3] This makes this compound a sought-after precursor in the synthesis of novel pharmaceuticals, particularly in the development of treatments for inflammatory diseases and in the creation of kinase inhibitors for oncology.[1] Beyond pharmaceuticals, it also finds application in the agrochemical and materials science sectors.[1]

This guide provides a comprehensive framework for the selection of commercial suppliers, in-house quality verification, and effective utilization of this versatile reagent, ensuring the integrity and success of your research and development endeavors.

Part 1: A Curated Approach to Supplier Selection

The procurement of a critical reagent like this compound transcends a simple transactional purchase. It is the foundational step upon which the validity of subsequent experimental work rests. A meticulous evaluation of potential suppliers is therefore paramount. The following workflow outlines a systematic approach to this process.

Supplier_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Logistical & Relational Assessment A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, J&K Scientific) B Request Preliminary Documentation (Website, Product Page) A->B C Obtain Certificate of Analysis (CoA) & Safety Data Sheet (SDS) B->C D Evaluate Purity & Analytical Methods (e.g., ≥98% by GC, Titration) C->D E Assess Documentation Completeness (Lot Number, Test Date, Specs) C->E F Inquire about Lot-to-Lot Consistency & Availability of Bulk Quantities E->F G Evaluate Packaging & Shipping (Inert atmosphere, appropriate labeling) F->G I Final Supplier Selection & Procurement G->I H Assess Technical Support Responsiveness H->I

Caption: A structured workflow for the evaluation and selection of a commercial supplier for this compound.

Interpreting the Certificate of Analysis (CoA): A Self-Validating System

The Certificate of Analysis is the cornerstone of supplier trustworthiness. While a specific, universally formatted CoA for this compound is not publicly available across all vendors, a comprehensive CoA should detail the following:

  • Identity: Confirmation via spectroscopic methods (e.g., ¹H NMR, FTIR) consistent with the known structure.

  • Purity: Quantified by at least two orthogonal methods. Gas Chromatography (GC) is a common technique cited by suppliers for this compound.[1] A neutralization titration to determine the carboxylic acid content is another robust method that should be expected.

  • Appearance: A qualitative but important descriptor, typically "White to light yellow powder to crystal."[1][4]

  • Melting Point: A range that indicates purity. A sharp melting point range (e.g., 68-70 °C) is indicative of higher purity than a broad range (e.g., 67-81 °C).[1][5]

  • Residual Solvents: If applicable, levels of residual solvents from synthesis and purification should be reported.

  • Date of Analysis and Lot Number: Essential for traceability and quality management.

Comparative Data of Prominent Commercial Suppliers

The following table summarizes publicly available information from several reputable suppliers of this compound. This data should be verified by requesting a lot-specific CoA before purchase.

SupplierCAS NumberStated PurityPhysical FormStorage Temperature
Sigma-Aldrich 105184-38-1≥98%Crystal - PowderRoom Temperature
Tokyo Chemical Industry (TCI) 105184-38-1>98.0% (GC, Titration)Powder to crystalRoom Temperature
Chem-Impex 105184-38-1≥98% (GC)Powder to crystalRoom Temperature
J&K Scientific 105184-38-199%Not SpecifiedNot Specified
Santa Cruz Biotechnology 105184-38-1Not SpecifiedNot SpecifiedNot Specified

Part 2: In-House Quality Control and Handling

Upon receipt of this compound, it is incumbent upon the researcher to perform in-house verification. This not only validates the supplier's claims but also establishes a baseline for the material's integrity throughout its use in the laboratory.

Recommended In-House QC Workflow

QC_Workflow A Material Receipt Log Lot Number, Date B Visual Inspection (Color, Form vs. CoA) A->B C Spectroscopic Identity Confirmation (¹H NMR or FTIR) B->C G Quarantine & Contact Supplier B->G Discrepancy D Purity Assessment by HPLC (Primary Method) C->D C->G Discrepancy E Solubility Test (In intended reaction solvent) D->E D->G Below Spec F Release for Use (Store appropriately) E->F All Checks Pass

Caption: A workflow for the in-house quality control and verification of newly received this compound.

Experimental Protocol: Purity Determination by HPLC

While a specific monograph for this compound may not be universally established, a general reverse-phase HPLC method, adaptable for many phenylacetic acid derivatives, can be employed for purity analysis.

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Phosphoric acid (analytical grade).

  • This compound sample.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a 40:60 or 60:40 ratio), buffered with 0.1-0.2% formic acid or an equivalent amount of phosphoric acid to ensure the carboxylic acid is protonated.[6]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 264 nm.[6]

    • Column Temperature: Ambient or controlled at 25 °C.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution and record the chromatogram for a sufficient time to allow for the elution of any potential impurities (e.g., 10-15 minutes).

  • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound. A purity of ≥98% is generally considered acceptable for most R&D applications.

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Inhalation and Contact: The compound may cause respiratory irritation, skin irritation, and serious eye irritation.[7] Avoid breathing dust. In case of contact with skin, wash with plenty of soap and water.[8]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2] While room temperature is generally acceptable, some suppliers recommend storage at <15°C in a dark place.

Part 3: Application Insights and Troubleshooting

Key Synthetic Applications in Drug Discovery

The true value of this compound is demonstrated in its application. It serves as a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 3,5-difluoro substitution pattern is often employed to enhance potency and modulate pharmacokinetic properties.

  • RAF Kinase Inhibitors: The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in many cancers, particularly melanoma.[9] this compound can be used to synthesize the side chains of potent pan-Raf inhibitors, which aim to overcome the resistance mechanisms seen with first-generation drugs like vemurafenib.[10]

  • p38 MAP Kinase Inhibitors: p38 MAP kinase is a target for treating inflammatory diseases.[11] The unique electronic nature of the difluorinated ring can be leveraged to achieve specific binding interactions within the ATP-binding pocket of the kinase.

Troubleshooting Common Issues
  • Poor Solubility: While soluble in methanol and other polar organic solvents, its solubility in less polar solvents required for certain reactions (e.g., toluene, dichloromethane) may be limited.[2] Gentle heating or sonication can aid dissolution. For amide coupling reactions, conversion to the more soluble acid chloride or use of coupling agents in solvents like DMF or NMP is a standard workaround.

  • Potential for Decarboxylation: Like other phenylacetic acids, especially those with electron-withdrawing groups, this compound can be susceptible to decarboxylation under harsh thermal conditions.[12] It is advisable to conduct reactions at the lowest effective temperature and to avoid prolonged exposure to high heat, particularly in the presence of catalysts that can facilitate this side reaction.[13][14]

  • Inconsistent Reaction Yields: If lot-to-lot variability in reaction outcomes is observed, it is crucial to re-verify the purity of the starting material. Uncharacterised impurities, even at low levels, can interfere with catalytic processes. Comparing HPLC profiles of different lots can help identify potential issues.

Conclusion

This compound is a powerful tool in the arsenal of the modern research scientist. Its strategic value in modulating the properties of complex target molecules is undisputed. However, realizing its full potential is critically dependent on a rigorous approach to sourcing, validation, and handling. By implementing the systematic evaluation workflows, in-house QC protocols, and safe handling practices outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

  • PubChem. This compound | C8H6F2O2 | CID 145424. [Link]
  • PubMed. Practical synthesis of a p38 MAP kinase inhibitor. [Link]
  • Royal Society of Chemistry Publishing. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. [Link]
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  • University of Notre Dame. HPLC METHODOLOGY MANUAL. [Link]
  • PubChem. This compound Safety and Hazards. [Link]
  • ResearchGate. Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione. [Link]
  • PubMed Central. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. [Link]
  • Liang Tong Lab. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. [Link]
  • Google Patents. Compounds and compositions as raf kinase inhibitors.
  • bioRxiv.
  • ChemRxiv. Direct Reversible Decarboxylation from Stable Organic Acids in Solution. [Link]
  • ResearchGate. The crystal structure of different types of RAF inhibitors binding to BRAF kinase. [Link]
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  • Master Organic Chemistry.
  • Organic Chemistry Portal.

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3,5-Difluorophenylacetic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Synthetic Chemistry

In the landscape of modern organic synthesis, particularly within medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms can dramatically enhance the pharmacokinetic and pharmacodynamic properties of a molecule. 3,5-Difluorophenylacetic acid has emerged as a pivotal building block, offering a unique combination of a reactive carboxylic acid handle and a difluorinated phenyl ring. This guide provides an in-depth exploration of its synthesis, key reactions, and diverse applications, underscoring its value in the development of innovative chemical entities. The presence of two fluorine atoms in a meta-arrangement on the phenyl ring imparts distinct electronic properties, influencing the molecule's acidity, lipophilicity, and metabolic stability, making it a highly sought-after intermediate.[1][2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in synthesis.

PropertyValueReference
CAS Number 105184-38-1[1][3]
Molecular Formula C₈H₆F₂O₂[1][3]
Molecular Weight 172.13 g/mol [1][3]
Appearance White to light yellow powder/crystal[1][4]
Melting Point 67-81 °C[1]
pKa ~3.9 (Predicted)
Solubility Soluble in methanol and other polar organic solvents[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methylene protons and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with characteristic splitting patterns due to C-F coupling.[3][5]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F bond vibrations.[3]

  • Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3][6]

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common approaches are highlighted below.

Grignard Reaction and Carboxylation of 3,5-Difluorobenzyl Bromide

This classic method involves the formation of a Grignard reagent from 3,5-difluorobenzyl bromide, followed by its reaction with carbon dioxide.

G start 3,5-Difluorobenzyl Bromide grignard 3,5-Difluorobenzylmagnesium Bromide start->grignard Mg, THF acid This compound grignard->acid 1. CO₂ 2. H₃O⁺

Workflow for Grignard-based synthesis.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3,5-difluorobenzyl bromide in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Willgerodt-Kindler Reaction of 3,5-Difluoroacetophenone

The Willgerodt-Kindler reaction provides an alternative route, converting an aryl ketone to a terminal carboxylic acid derivative.[7]

G start 3,5-Difluoroacetophenone thioamide Thiomorpholide Intermediate start->thioamide Sulfur, Morpholine, Heat acid This compound thioamide->acid Acid or Base Hydrolysis

Workflow for Willgerodt-Kindler synthesis.

Experimental Protocol:

  • Thioamide Formation: A mixture of 3,5-difluoroacetophenone, sulfur, and morpholine is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).[8]

  • Hydrolysis: After completion, the reaction mixture is cooled, and the intermediate thiomorpholide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid in aqueous acetic acid) or a strong base (e.g., sodium hydroxide).

  • Work-up: The reaction mixture is cooled and acidified to precipitate the crude this compound. The solid is collected by filtration, washed with water, and purified by recrystallization.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group and the unique properties conferred by the difluorinated phenyl ring.

Amide Bond Formation

A primary application of this compound is in the synthesis of amides, which are prevalent in pharmaceuticals. Standard coupling reagents can be employed for this transformation.

G acid This compound amide 3,5-Difluorophenylacetamide Derivative acid->amide Coupling Reagent (e.g., HATU, EDC), Base amine Primary or Secondary Amine amine->amide

General workflow for amide coupling.

Experimental Protocol (General):

  • To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added.

  • The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • The desired amine is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS).

  • The reaction is worked up by washing with aqueous solutions to remove the coupling byproducts and excess reagents. The organic layer is dried and concentrated, and the resulting amide is purified by chromatography or recrystallization.

Esterification

Ester derivatives of this compound can be readily prepared through various esterification methods, including Fischer esterification or by reaction with alkyl halides in the presence of a base.

Case Study: Synthesis of Taranabant

This compound is a key building block in the synthesis of taranabant, a cannabinoid receptor 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[9] The synthesis involves the amide coupling of this compound with a chiral amine intermediate.

The Influence of the 3,5-Difluoro Substitution Pattern

The meta-disposed fluorine atoms on the phenyl ring have profound electronic effects that are central to the utility of this building block.

  • Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton, which can influence its reactivity in certain transformations.

  • Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[10]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The 3,5-difluoro pattern can block sites of potential aromatic hydroxylation, thereby improving the metabolic stability and half-life of a drug candidate.

  • Enhanced Drug-Target Interactions: The fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[11] Quantum chemical studies have shown that fluorine substitution alters the electron distribution in the aromatic ring, which can fine-tune these interactions.[12]

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[1] The incorporation of the 3,5-difluorophenyl moiety can enhance the efficacy and selectivity of these agents.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis. Its unique combination of a reactive carboxylic acid and an electronically modified aromatic ring provides a powerful tool for the construction of complex molecules with tailored properties. A comprehensive understanding of its synthesis, reactivity, and the specific effects of the difluoro substitution pattern is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

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  • NIST. Phenylacetic acid, 3,5-difluorophenyl ester. [Link]
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  • SpectraBase. (3,5-Difluorophenyl)acetic acid - Optional[13C NMR] - Chemical Shifts. [Link]
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  • LookChem. This compound. [Link]
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  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]
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The Strategic Influence of Fluorine in 3,5-Difluorophenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of Fluorine in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms can profoundly alter the properties and reactivity of organic molecules. 3,5-Difluorophenylacetic acid stands as a prime exemplar of this principle. While seemingly a simple derivative of phenylacetic acid, the presence of two fluorine atoms on the aromatic ring introduces a fascinating interplay of electronic effects that dictate its reactivity and enhance its utility as a versatile building block.[1] This guide provides an in-depth exploration of the multifaceted role these fluorine atoms play, offering researchers and drug development professionals a comprehensive understanding of how to leverage the unique characteristics of this compound.

The deliberate placement of fluorine in pharmaceutical candidates is a well-established strategy to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[2][3][4][5] In this compound, the fluorine substituents are not mere spectators; they are active participants in the molecule's chemical behavior, influencing everything from the acidity of the carboxylic acid to the reactivity of the aromatic ring.[6][7] This guide will dissect these influences, providing a framework for predicting and exploiting the reactivity of this valuable synthetic intermediate.

Pillar 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects

The reactivity of this compound is fundamentally governed by the electronic properties of the fluorine atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network.[8][9] This effect significantly polarizes the C-F bond, drawing electron density away from the aromatic ring.

However, the story is not so simple. Fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance or mesomeric effect (+M effect).[8][10] This donation of electron density would typically activate the ring towards electrophilic substitution. In the case of halogens, and particularly fluorine, these two effects are in direct opposition.

For fluorine, the inductive effect overwhelmingly dominates the resonance effect.[8] This has profound consequences for the electron density of the phenyl ring in this compound, rendering it significantly more electron-deficient than its non-fluorinated counterpart.

graph Electronic_Effects { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Nodes Molecule [label="this compound", pos="0,2!", fillcolor="#4285F4"]; Inductive [label="Strong Inductive Effect (-I)\n(Electron Withdrawing)", pos="-3,0!", fillcolor="#EA4335"]; Resonance [label="Weak Resonance Effect (+M)\n(Electron Donating)", pos="3,0!", fillcolor="#34A853"]; Reactivity [label="Overall Reactivity Profile", pos="0,-2!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Molecule -> Inductive [label="Due to High\nElectronegativity"]; Molecule -> Resonance [label="Due to Lone\nPairs"]; Inductive -> Reactivity [label="Dominant Influence"]; Resonance -> Reactivity [label="Minor Contribution"]; }

Figure 1: Dominance of the inductive effect in this compound.

Pillar 2: Impact on Acidity and Carboxylic Acid Reactivity

The potent inductive effect of the two fluorine atoms has a direct and quantifiable impact on the acidity of the carboxylic acid moiety. By withdrawing electron density from the phenyl ring, the fluorine atoms stabilize the resulting carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent acid.

CompoundpKa (Predicted)
Phenylacetic acid~4.3
This compound 3.90 ± 0.10 [11]

Table 1: Comparison of predicted pKa values.

This enhanced acidity means that this compound is a stronger acid than phenylacetic acid. In practical terms, this facilitates reactions that involve the deprotonation of the carboxylic acid, such as salt formation and subsequent nucleophilic attack. The increased electrophilicity of the carbonyl carbon also enhances its reactivity towards nucleophiles in reactions like esterification and amidation, making it a valuable precursor for a variety of derivatives.[1]

Pillar 3: Modulating Aromatic Ring Reactivity

The electron-deficient nature of the aromatic ring in this compound significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack.[8] The electron density of the ring is substantially reduced, making it a less attractive target for electrophiles. However, the weak resonance effect of fluorine still directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms. In the case of this compound, this means that electrophilic substitution, while sluggish, would be directed to the 2, 4, and 6 positions.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient ring is highly activated towards nucleophilic aromatic substitution. The fluorine atoms, particularly when positioned meta to each other, effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions.[12] This stabilization of the intermediate lowers the activation energy of the rate-determining step, making the reaction proceed more readily.[12] While fluorine is not typically considered a good leaving group in SN1 or SN2 reactions, in the context of SNAr, its ability to stabilize the intermediate through its powerful inductive effect is the dominant factor.[12]

graph SNAr_Mechanism { rankdir=LR; node [shape=record, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

Reactants [label="{ this compound | + Nu⁻}"]; Intermediate [label="{ Meisenheimer Complex | (Stabilized by F atoms)}", fillcolor="#FBBC05"]; Products [label="{ Substituted Product | + F⁻}"];

Reactants:f1 -> Intermediate:f0 [label="Nucleophilic\nAttack"]; Intermediate:f1 -> Products:f0 [label="Loss of\nLeaving Group"]; }

Figure 2: Generalized workflow for nucleophilic aromatic substitution.

Pillar 4: Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The fluorine atoms can impart several desirable properties to the final active molecule:

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation.[9] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[13] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug.

  • Enhanced Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3][4] This can lead to better absorption and distribution of the drug throughout the body.

  • Increased Binding Affinity: The electronic changes induced by fluorine can alter the way a molecule interacts with its biological target.[3] The polarized C-F bond can participate in favorable electrostatic interactions and hydrogen bonding, leading to a tighter binding affinity and increased potency.

This compound has been utilized in the synthesis of various biologically active compounds, including inhibitors of penicillin biosynthetic enzymes and sorafenib derivatives with cytotoxic activities.[11][14]

Experimental Protocols

Synthesis of N-Acylalanine using this compound

This protocol outlines a general procedure for the amidation of an amino acid with this compound, a common step in the synthesis of more complex pharmaceutical intermediates.[11]

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Neutralization: Add triethylamine (1.1 eq) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation: Add DMAP (0.1 eq) followed by the slow, portion-wise addition of DCC (1.1 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(3,5-difluorophenylacetyl)-L-alanine methyl ester.

Conclusion: A Strategically Valuable Synthetic Tool

The two fluorine atoms in this compound are far more than simple substituents. They are powerful modulators of reactivity, acidity, and biological properties. Through a dominant electron-withdrawing inductive effect, they create an electron-deficient aromatic system that is activated for nucleophilic attack and possesses an enhanced acidic character at the carboxylic acid function. These same electronic perturbations contribute to improved metabolic stability and binding interactions in derivative molecules, making this compound a highly valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of the fundamental principles outlined in this guide will empower scientists to more effectively harness the unique potential of this fluorinated intermediate in their synthetic endeavors.

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A Senior Application Scientist's Guide to 3,5-Difluorophenylacetic Acid: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug candidates. 3,5-Difluorophenylacetic acid (3,5-DFPAA) stands out as a pivotal pharmaceutical intermediate, valued for its unique combination of a reactive carboxylic acid handle and a difluorinated aromatic ring.[1][2][3] The presence of two fluorine atoms at the meta positions of the phenyl ring is not merely an incidental feature; it is a deliberate design element that imparts significant advantages to parent molecules. These advantages include enhanced metabolic stability, improved bioavailability, and modulated lipophilicity, all of which are critical parameters in drug development.[1][4][5]

This guide provides an in-depth technical overview of 3,5-DFPAA, from its fundamental physicochemical properties and synthesis to its reactivity and applications, designed for researchers and drug development professionals. Beyond its primary role in pharmaceuticals, 3,5-DFPAA also serves as a valuable building block in the agrochemical and specialty materials sectors.[1][5]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral data is the foundation of its effective use in synthesis. The data presented below serve as the benchmark for identity and purity confirmation of this compound.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 105184-38-1[1][6]
Molecular Formula C₈H₆F₂O₂[1][6]
Molecular Weight 172.13 g/mol [1][6]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 67-81 °C[1][2][7]
Boiling Point 245 °C at 760 mmHg[7]
Solubility Soluble in methanol and other polar organic solvents[1][4][7]
pKa 3.90 ± 0.10 (Predicted)[7]
Octanol/Water Partition Coefficient (logP) 1.59[7][8]
Spectroscopic Signature

The unambiguous identification of 3,5-DFPAA relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton spectrum is characterized by signals corresponding to the methylene protons of the acetic acid group and the aromatic protons on the difluorinated ring.

    • ¹³C NMR: The carbon spectrum provides distinct signals for the carboxylic carbon, the methylene carbon, and the aromatic carbons, with the C-F couplings providing definitive structural confirmation.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands, including a strong C=O stretch for the carboxylic acid group (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and C-F stretching vibrations in the fingerprint region.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically reveals the molecular ion peak (M⁺) at m/z 172, confirming the molecular weight.[6]

Key Synthesis Methodologies: A Practical Perspective

The choice of a synthetic route for 3,5-DFPAA often depends on the scale of production, available starting materials, and cost considerations. Below are three field-proven methodologies, each with distinct advantages.

Route 1: Grignard Carboxylation of 3,5-Difluorobenzyl Bromide

This classic organometallic approach is a reliable method for laboratory-scale synthesis, offering a direct and high-yielding pathway. The core principle involves the creation of a potent carbon-based nucleophile (the Grignard reagent) which then attacks carbon dioxide.

A 3,5-Difluorobenzyl Bromide C 3,5-Difluorobenzylmagnesium Bromide (Grignard Reagent) A->C Grignard Formation Step 1 B Magnesium Turnings (Anhydrous 2-MeTHF or THF) E Magnesium Bromide Salt Intermediate C->E Carboxylation Step 2 D Carbon Dioxide (Dry Ice) G This compound E->G Protonation Step 3 F Aqueous Acidic Workup (e.g., HCl)

Caption: Grignard Carboxylation Workflow.

Experimental Protocol:

  • Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried, three-necked flask containing anhydrous tetrahydrofuran (THF). A solution of 3,5-difluorobenzyl bromide in anhydrous THF is added dropwise.[10] Initiation of the exothermic reaction is typically observed as bubbling and a color change. Gentle heating may be required.

  • Causality Check: The reaction must be rigorously anhydrous. Water acts as an acid and will protonate and destroy the highly basic Grignard reagent, halting the synthesis and forming the unwanted side-product 3,5-difluorotoluene.[11]

  • Carboxylation: The freshly prepared Grignard reagent is cooled and slowly added to a slurry of crushed dry ice (solid CO₂) in anhydrous ether or THF. The dry ice must be in large excess to ensure complete reaction and minimize side reactions.

  • Workup and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature. An aqueous acid solution (e.g., 3M HCl) is carefully added to protonate the carboxylate salt and dissolve the remaining magnesium salts.[11] The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude this compound, which can be purified by recrystallization.

Route 2: Hydrolysis of 3,5-Difluorophenylacetonitrile

This two-step method is another common and effective route, particularly if the corresponding benzyl bromide is readily available. It relies on the robust conversion of a nitrile functional group to a carboxylic acid.

A 3,5-Difluorobenzyl Bromide C 3,5-Difluorophenylacetonitrile A->C Nucleophilic Substitution (SN2) Step 1 B Sodium Cyanide (NaCN) (in polar aprotic solvent, e.g., DMSO) F This compound C->F Hydrolysis Step 2 D Strong Acid (e.g., H₂SO₄/H₂O) or Strong Base (e.g., NaOH/H₂O) E Hydrolysis

Caption: Nitrile Hydrolysis Synthetic Pathway.

Experimental Protocol:

  • Cyanation: 3,5-Difluorobenzyl bromide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Sodium cyanide is added portion-wise, and the mixture is heated to facilitate the Sₙ2 reaction. Progress is monitored by TLC or GC until the starting material is consumed.

  • Workup: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent to isolate the 3,5-difluorophenylacetonitrile.

  • Hydrolysis: The isolated nitrile is subjected to hydrolysis.

    • Acidic Conditions: Refluxing with a strong aqueous acid like sulfuric acid.

    • Basic Conditions: Refluxing with a strong aqueous base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

  • Causality and Validation: Complete hydrolysis is critical. Incomplete reaction can leave residual nitrile or the intermediate amide. The final product is isolated by extraction and purified, typically by recrystallization. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in more complex substrates.

Route 3: Industrial Synthesis via Hydrolysis of a Trichloroethyl Precursor

Patented industrial processes often prioritize cost-effectiveness and scalability. One such method involves the acidic hydrolysis of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene.[12]

A 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene D This compound A->D Hydrolysis B Aqueous Sulfuric Acid (e.g., 17%) C Heat (e.g., 80-95 °C)

Caption: Industrial Hydrolysis Route (per CN106928044A).

Protocol Summary (based on patent literature):

  • Reaction Setup: An aqueous solution of sulfuric acid (e.g., 17%) is heated to 80-95 °C in a suitable reactor.[12]

  • Addition: A solution of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene, often in a co-solvent like toluene, is added dropwise to the hot acid.[12]

  • Reaction and Isolation: The reaction is held at temperature for several hours to ensure complete hydrolysis. Upon completion, the system is cooled and quenched with cold water, causing the product to precipitate. The solid this compound is then isolated by filtration, washed, and dried.[12]

  • Field Insight: This route leverages a potentially more accessible starting material derived from reactions with vinylidene chloride.[12] The direct hydrolysis of the trichloromethyl group to a carboxylic acid is a robust transformation suitable for large-scale production.

Reactivity and Application in Drug Synthesis

The synthetic utility of 3,5-DFPAA stems from the predictable reactivity of its carboxylic acid group. This functional group serves as a versatile anchor for building molecular complexity.

cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Scaffolds A This compound B Esterification (R-OH, Acid Cat.) A->B C Amidation (R-NH₂, Coupling Agent) A->C D Reduction (e.g., LiAlH₄) A->D E Ester Derivatives B->E F Amide Derivatives (Peptide-like Structures) C->F G 2-(3,5-difluorophenyl)ethanol D->G

Caption: Synthetic Utility of 3,5-DFPAA.

  • Amidation: The most common transformation in drug synthesis is the formation of an amide bond. Using standard peptide coupling reagents (e.g., EDC, HATU), 3,5-DFPAA can be coupled with a wide range of amines to generate complex drug candidates. It has been used to synthesize N-acylalanine derivatives, for instance.[2][7]

  • Esterification: Reaction with alcohols under acidic conditions yields esters, which can act as prodrugs or serve as intermediates for further modification.

  • Influence of Fluorine: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid slightly and influence the electronic properties of the phenyl ring.[4] This modulation can be crucial for fine-tuning the binding affinity of a drug to its target protein. The fluorines also block potential sites of metabolic oxidation (cytochrome P450), leading to a longer half-life and improved pharmacokinetic profile of the final drug.[1][4][5]

Safety and Handling

As a laboratory chemical, proper handling of 3,5-DFPAA is essential. The compound is classified as an irritant.

Hazard ClassGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[6][13]
Eye IrritationH319Causes serious eye irritation[6][13]
Respiratory IrritationH335May cause respiratory irritation[6][13]

Standard Handling Protocol:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a dry place at room temperature.[1][7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its difluorinated phenyl ring provides a means to systematically enhance the metabolic stability and bioavailability of drug candidates, while its carboxylic acid function offers a reliable point of attachment for building complex molecular architectures.[1][3] The robust and well-understood synthetic routes to 3,5-DFPAA ensure its accessibility for both research and large-scale pharmaceutical production. As the demand for more effective and safer therapeutics grows, the role of critical fluorinated intermediates like this compound will only become more pronounced.[5]

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3,5-Difluorophenylacetic Acid: A Core Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification and lead generation, offering an efficient alternative to traditional high-throughput screening. This approach leverages small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets, providing high-quality starting points for optimization. Within the vast chemical space of available fragments, fluorinated scaffolds have garnered significant attention for their unique ability to modulate key pharmacological properties. This guide provides an in-depth technical exploration of 3,5-difluorophenylacetic acid, a versatile and strategically important fragment. We will dissect its intrinsic properties, detail its application in a rational drug design workflow, provide validated experimental protocols, and present a case study in the context of kinase inhibition to illustrate its practical utility in drug discovery campaigns.

The Strategic Advantage of this compound in FBDD

The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign. An ideal fragment should not only comply with the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3) but also possess chemical vectors for straightforward synthetic elaboration and physicochemical properties amenable to optimization. This compound (DFPAA) emerges as a fragment of significant interest due to the strategic incorporation of fluorine atoms.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 105184-38-1
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to light yellow crystalline powder
Melting Point 67-81 °C
cLogP (calculated) 1.592
H-Bond Acceptors 2
H-Bond Donors 1
Rotatable Bonds 2

The fluorine atoms in the 3 and 5 positions of the phenyl ring are not merely passive substituents. They exert profound effects on the molecule's electronic and metabolic properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. By replacing metabolically labile C-H bonds, the difluoro substitution pattern significantly reduces the potential for oxidative metabolism of the aromatic ring, a common liability for many drug candidates. This directly translates to a longer biological half-life and improved bioavailability.

  • Modulation of Acidity and Binding Interactions: The high electronegativity of fluorine atoms alters the electronic distribution of the phenyl ring. This can influence the pKa of the carboxylic acid moiety, potentially affecting its interaction with target residues. Furthermore, fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, which can enhance binding affinity to a protein target.

  • Vector for Chemical Elaboration: The carboxylic acid group provides a reliable chemical handle for synthetic modification. It can be readily converted to amides, esters, or other functional groups, allowing for systematic "fragment growing" into adjacent binding pockets.

Synthesis of this compound

A reliable supply of high-purity fragment is paramount. While commercially available, an understanding of its synthesis is valuable for analogue preparation. A common and robust method involves the hydrolysis of the corresponding benzyl cyanide.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

This protocol is adapted from established chemical principles for the hydrolysis of nitriles to carboxylic acids.

Step 1: Synthesis of 3,5-Difluorobenzyl Cyanide (Not Detailed)

The starting material, 3,5-difluorobenzyl cyanide, can be prepared from 3,5-difluorobenzyl bromide via nucleophilic substitution with a cyanide salt.

Step 2: Acid-Catalyzed Hydrolysis of 3,5-Difluorobenzyl Cyanide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorobenzyl cyanide (10.0 g, 65.3 mmol, 1.0 eq), glacial acetic acid (50 mL), and concentrated sulfuric acid (15 mL).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over 200 g of crushed ice in a 1 L beaker with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound as a white to off-white crystalline solid. Dry the final product under vacuum.

FBDD in Practice: A Hypothetical Case Study Targeting Aurora Kinase A

To illustrate the application of this compound in a real-world drug discovery context, we present a hypothetical case study targeting Aurora Kinase A. Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitosis, and its overexpression is linked to various cancers, making it an attractive oncology target.

Fragment Screening and Hit Identification

The first step is to screen a library of fragments to identify binders to Aurora Kinase A. Here, we will employ two orthogonal biophysical techniques: Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR).

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization FragLib Fragment Library (~2000 compounds) NMR Primary Screen: ¹H-¹⁵N HSQC NMR FragLib->NMR High Conc. SPR Orthogonal Screen: SPR NMR->SPR Prioritized Hits Hits Confirmed Hits (e.g., 3,5-DFPAA) SPR->Hits Validated SBDD Structure-Based Design (X-ray Crystallography) Hits->SBDD ChemSynth Chemical Synthesis (Fragment Growing) SBDD->ChemSynth Design Cycle BioAssay Biological Assays (Kinase Activity, Cell Potency) ChemSynth->BioAssay Test BioAssay->SBDD SAR Data Lead Lead Compound (nM Potency) BioAssay->Lead ADME ADME/Tox Profiling (Metabolic Stability, etc.) Lead->ADME PKPD In Vivo PK/PD (Xenograft Models) ADME->PKPD Candidate Preclinical Candidate PKPD->Candidate

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Experimental Protocol: ¹H-¹⁵N HSQC NMR Screening

This protein-observed NMR experiment detects fragment binding by monitoring chemical shift perturbations (CSPs) in the spectrum of an isotope-labeled protein.

  • Protein Preparation: Express and purify ¹⁵N-labeled Aurora Kinase A (residues 122-403) to >95% purity. Prepare a stock solution of 100 µM protein in NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D₂O).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in d₆-DMSO.

  • Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add the fragment stock solution to the protein sample to a final concentration of 1 mM (final DMSO concentration of 1%).

  • Data Analysis: Acquire a second ¹H-¹⁵N HSQC spectrum and overlay it with the reference spectrum. Significant CSPs for specific residues indicate that the fragment is binding to the protein in a defined location.

Hypothetical Result: this compound induces significant and specific CSPs for residues in the ATP-binding site of Aurora Kinase A, confirming it as a hit.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Affinity Determination

SPR is used as an orthogonal validation method and to determine the binding affinity (K_D) of the fragment hit.

  • Chip Preparation: Immobilize biotinylated Aurora Kinase A onto a streptavidin-coated sensor chip.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), ranging from 1 µM to 2 mM.

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Data Analysis: Measure the steady-state binding response at each concentration. Fit the resulting binding isotherm to a 1:1 binding model to calculate the dissociation constant (K_D).

Hypothetical Result: SPR analysis confirms the binding of this compound to Aurora Kinase A with a K_D of 850 µM, a typical affinity for a fragment hit.

Structure-Based Design and Hit-to-Lead Optimization

With a confirmed hit in hand, the next step is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This structural information is the cornerstone of rational drug design, enabling a "fragment growing" strategy.

Hypothetical Binding Mode: A crystal structure (hypothetical PDB: 9XYZ) reveals that the carboxylic acid of this compound forms a key hydrogen bond interaction with the hinge region of Aurora Kinase A. The difluorophenyl ring is situated in a hydrophobic pocket, but a larger, adjacent pocket remains unoccupied.

Binding_Mode cluster_1 3,5-DFPAA Fragment Carboxylate Carboxylic Acid Hinge Hinge Carboxylate->Hinge H-Bond (Key Interaction) DifluoroRing 3,5-Difluorophenyl Ring HydrophobicPocket HydrophobicPocket DifluoroRing->HydrophobicPocket Hydrophobic Interactions SolventFront SolventFront DifluoroRing->SolventFront Growth Vector

Caption: Hypothetical binding mode of 3,5-DFPAA in the Aurora Kinase A active site.

Optimization Strategy: Fragment Growing

The goal is to extend the fragment to occupy the adjacent pocket, thereby increasing potency by forming additional favorable interactions. A common strategy is to convert the carboxylic acid to an amide, using a diverse set of amines to probe the new pocket.

Hypothetical SAR of Optimized Compounds

Compound IDStructureModificationAurora A IC₅₀ (µM)Rationale
Fragment 1 (3,5-DFPAA) This compound->500 (K_D = 850)Initial fragment hit. Weak affinity but high ligand efficiency.
Compound 2 N-methyl-2-(3,5-difluorophenyl)acetamideSmall methylamide150Confirms amide is a tolerated linker. Minimal potency gain.
Compound 3 2-(3,5-difluorophenyl)-N-(pyridin-4-yl)acetamideVector into solvent25.4Pyridyl group picks up a new H-bond with a solvent-exposed residue.
Lead Cpd. 4 2-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamideOptimized heterocycle0.085 Pyrazole provides optimal hydrophobic and H-bonding interactions in the adjacent pocket.

This iterative process of design, synthesis, and testing, guided by structural biology, allows for the rapid optimization of the initial low-affinity fragment into a potent lead compound.

Enhancing Pharmacokinetic Properties

A potent compound is not necessarily a good drug. It must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A key parameter evaluated early is metabolic stability.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Reaction Setup: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

  • Compound Incubation: Add the test compound (e.g., Lead Compound 4) to the reaction mixture at a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the metabolic half-life (t½) and the intrinsic clearance (CL_int).

Hypothetical Comparative Metabolic Stability Data

CompoundCore MoietyHuman Liver Microsome Half-life (t½, min)Intrinsic Clearance (CL_int, µL/min/mg protein)
Phenylacetic Acid AnalogPhenylacetic acid12115.5
Monofluoro Analog3-Fluorophenylacetic acid3539.8
Lead Compound 4 This compound >120 <5.8

The data clearly illustrates the "metabolic blocking" effect of the difluoro substitution pattern. The non-fluorinated analog is rapidly metabolized, while the difluorinated Lead Compound 4 is highly stable, predicting a much better in vivo pharmacokinetic profile.

Conclusion and Future Perspectives

This compound represents a quintessential fragment for modern drug discovery. Its simple, Rule-of-Three-compliant structure belies a sophisticated design that confers significant advantages. The strategic placement of two fluorine atoms provides a powerful tool to mitigate metabolic liabilities, a common cause of attrition in drug development pipelines. Its carboxylic acid handle offers a robust and versatile point for synthetic elaboration, making it an ideal starting point for structure-based design campaigns.

As demonstrated in our hypothetical case study, the journey from a weakly binding fragment to a potent, metabolically stable lead compound is a rational, data-driven process. Techniques such as NMR, SPR, and X-ray crystallography provide the essential insights needed to guide medicinal chemistry efforts effectively. The principles illustrated here—leveraging fluorination for metabolic stability and using structure-based design for potency optimization—are broadly applicable across a range of biological targets. For drug discovery teams, the inclusion of well-designed fragments like this compound in screening libraries is not just an option, but a strategic imperative for efficiently identifying high-quality starting points for the next generation of therapeutics.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2022). RSC Medicinal Chemistry.
  • RCSB PDB. (2017, November 1). 5ORY: Crystal structure of Aurora-A kinase in complex with an allosterically binding fragment.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 105184-38-1).
  • Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery?.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • OBN. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • RCSB PDB. (2003, September 16). 1MQ4: Crystal Structure of Aurora-A Protein Kinase.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Building Block in Organic Synthesis.
  • PubChem. (n.d.). This compound.
  • Dar, A. C., et al. (2010). Aurora kinase inhibitors: progress towards the clinic. Molecular cancer therapeutics, 9(11), 2689-2698.
  • ResearchGate. (n.d.). A 1H, 15N-HSQC-based titration protocol.
  • RCSB PDB. (2016, January 20). 5EW9: Crystal Structure of Aurora A Kinase Domain Bound to MK-5108.
  • LookChem. (n.d.). This compound.
  • WiseGuyReports. (2025, October 7). This compound Market Set to Grow at an Impressive CAGR of 5.9% Through 2035.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4013-4031.
  • PubMed Central (PMC). (n.d.). Aurora kinase inhibitors: Current Status and Outlook.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • RCSB PDB. (2009, September 15). 3FDN: Structure-based drug design of novel Aurora kinase A inhibitors.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • PubMed. (2024, September 20). Protocol to perform fragment screening using NMR spectroscopy.
  • PubMed Central (PMC). (n.d.). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity.
  • PubMed Central (PMC). (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • OUCI. (n.d.). Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl).
  • RCSB PDB. (2019, May 8). 6R49: Aurora-A in complex with shape-diverse fragment 39.
  • PubMed Central (PMC). (2015, December 11). Detection of secondary binding sites in proteins using fragment screening.
  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening.
  • PubMed. (n.d.). Crystallographic fragment screening.

inhibitory properties of 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Inhibitory Properties of 3,5-Difluorophenylacetic Acid

Abstract

This compound (3,5-DFPAA) is a fluorinated aromatic carboxylic acid recognized primarily as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of fluorine atoms on the phenyl ring enhances metabolic stability and bioavailability in resulting molecules, making it an attractive scaffold for drug design.[1][2] Beyond its role as a synthetic intermediate, emerging data indicates that 3,5-DFPAA possesses direct inhibitory activity against key enzymes in distinct metabolic pathways. This guide provides a comprehensive technical overview of the known inhibitory properties of 3,5-DFPAA, focusing on its effects on the mitochondrial enzyme α-ketoglutarate dehydrogenase and key enzymes of the penicillin biosynthesis pathway. This document synthesizes available data, proposes mechanisms of action, and provides detailed experimental protocols for the characterization of these inhibitory activities.

Introduction and Physicochemical Profile

This compound is a white to light yellow crystalline solid soluble in organic solvents such as methanol.[2][3] Its structure, featuring a phenylacetic acid core with two fluorine atoms at the meta positions, confers unique electronic properties that can influence its interactions with biological targets.[2] The presence of fluorine can alter the acidity (pKa) of the carboxylic acid group and enhance lipophilicity, which may facilitate its passage across cellular and mitochondrial membranes.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 105184-38-1[3]
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance White to light yellow powder/crystal[2]
Melting Point 68-70 °C[3]
pKa (Predicted) 3.90 ± 0.10[3]
Solubility Soluble in Methanol[3]
logP (Predicted) 1.592[4]

Inhibitory Target 1: α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The α-ketoglutarate dehydrogenase complex (KGDHC) is a critical multienzyme complex located in the mitochondrial matrix. It catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in the Krebs cycle that links the cycle with amino acid metabolism.[5] Given its central role in cellular energy production, dysfunction of KGDHC has been implicated in various neurodegenerative diseases, making it a significant target for therapeutic intervention.[6]

Reported Inhibitory Activity

This compound has been reported to be an inhibitor of α-ketoglutarate dehydrogenase (KGDH). Quantitative data from a commercial supplier indicates moderate inhibitory potency.

Table 2: Reported IC₅₀ Values for 3,5-DFPAA against α-Ketoglutarate Dehydrogenase

Assay TypeIC₅₀ ValueSource
in vitro0.6 mM
in vivo (brain)1.2 mM

Note: The primary research publication detailing these findings could not be located during the preparation of this guide. The data is provided by a commercial chemical supplier.

Proposed Mechanism of Inhibition

The precise mechanism of KGDHC inhibition by 3,5-DFPAA has not been elucidated. However, based on its structure as a phenylacetic acid analog and the known mechanisms of other KGDHC inhibitors, a competitive inhibition model is plausible. The structural similarity between 3,5-DFPAA and the natural substrate, α-ketoglutarate, may allow it to bind to the active site of the E1 component (α-ketoglutarate dehydrogenase) of the complex, thereby preventing substrate binding and turnover. Other small molecule inhibitors of KGDHC, such as succinyl phosphonate, act as potent structural analogs of the substrate.[7]

KGDHC_Inhibition cluster_krebs Krebs Cycle cluster_inhibitor Inhibition Pathway alpha_KG α-Ketoglutarate KGDHC KGDH Complex (E1, E2, E3) alpha_KG->KGDHC Substrate Succinyl_CoA Succinyl-CoA KGDHC->Succinyl_CoA Product DFPAA 3,5-Difluorophenylacetic Acid DFPAA->KGDHC Competitive Inhibition?

Caption: Proposed competitive inhibition of the KGDH complex by 3,5-DFPAA.

Experimental Protocol: In Vitro KGDH Activity Assay (Colorimetric)

This protocol is adapted from standard commercially available kits and published methodologies for measuring KGDHC activity from isolated mitochondria or tissue homogenates. The assay measures the reduction of NAD⁺ to NADH, which is coupled to the reduction of a colorimetric probe.

Materials:

  • KGDH Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM MgCl₂, 0.1% Triton X-100)

  • α-Ketoglutarate (Substrate)

  • NAD⁺

  • Coenzyme A

  • Thiamine pyrophosphate (TPP)

  • Colorimetric Probe (e.g., WST-1 or a resazurin-based probe)

  • Diaphorase (for coupling NADH to probe reduction)

  • This compound (Inhibitor)

  • NADH Standard

  • 96-well microplate

  • Microplate reader (450 nm absorbance)

Procedure:

  • Sample Preparation: Prepare mitochondrial extracts or tissue/cell lysates on ice. Determine protein concentration using a standard method (e.g., BCA assay).

  • Standard Curve Preparation: Prepare a series of NADH standards (e.g., 0 to 10 nmol/well) in KGDH Assay Buffer to a final volume of 50 µL/well.

  • Inhibitor Preparation: Prepare a stock solution of 3,5-DFPAA in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions in KGDH Assay Buffer.

  • Reaction Setup:

    • For each reaction, add 5-20 µg of your protein sample to wells of a 96-well plate.

    • Add the desired concentration of 3,5-DFPAA or vehicle control.

    • Adjust the volume in each well to 50 µL with KGDH Assay Buffer.

    • Include a "no-substrate" control for each sample to measure background NADH generation.

  • Reaction Mix Preparation: Prepare a master mix containing:

    • KGDH Assay Buffer

    • α-Ketoglutarate (e.g., 2 mM final concentration)

    • NAD⁺ (e.g., 1 mM final concentration)

    • Coenzyme A (e.g., 0.5 mM final concentration)

    • TPP (e.g., 0.2 mM final concentration)

    • Colorimetric Probe and Diaphorase (as per manufacturer's instructions)

  • Initiate Reaction: Add 50 µL of the Reaction Mix to each well (including standards and samples).

  • Measurement: Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) for each well.

    • Subtract the rate of the "no-substrate" control from the corresponding sample wells.

    • Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production (nmol/min).

    • Calculate specific activity (e.g., in mU/mg of protein).

    • Plot the percentage of inhibition against the log concentration of 3,5-DFPAA to determine the IC₅₀ value.

Inhibitory Target 2: Penicillin Biosynthetic Enzymes

The biosynthesis of penicillin in fungi like Penicillium chrysogenum involves a series of enzymatic steps. Two key enzymes in this pathway, Isopenicillin N Synthase (IPNS) and Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT), have been identified as potential targets for inhibition by phenylacetic acid derivatives.[8] This is significant because phenylacetic acid itself is a precursor for the production of Penicillin G.[9]

Reported Inhibitory Activity

A study by Martínez-Blanco et al. (1994) investigated the effect of various phenylacetic acid analogs on the activity of IPNS and AT from P. chrysogenum. The abstract of this publication reports that while chloro- and bromo-substituted analogs were strong inhibitors, the replacement of hydrogen with fluorine also caused inhibition, albeit to a lesser extent.[8] Unfortunately, the full text of this article, containing specific quantitative data for 3,5-DFPAA, is not widely available.

Proposed Mechanism of Inhibition

Isopenicillin N Synthase (IPNS): IPNS is a non-heme iron-dependent oxygenase that catalyzes the complex oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form the bicyclic structure of isopenicillin N.[10] The inhibition by phenylacetic acid derivatives is likely due to their interaction with the enzyme's active site, potentially interfering with substrate binding or the catalytic process.

Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT): AT catalyzes the final step in the biosynthesis of many penicillins. It exchanges the α-aminoadipoyl side chain of isopenicillin N for another acyl group, which is activated as a coenzyme A thioester (e.g., phenylacetyl-CoA for Penicillin G).[9] 3,5-DFPAA, being an analog of the phenylacetic acid precursor, could act as a competitive inhibitor by binding to the active site meant for the activated side-chain precursor, phenylacetyl-CoA.

Penicillin_Biosynthesis_Inhibition ACV δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N AT Acyl-CoA:6-APA Acyltransferase (AT) IPN->AT PenG Penicillin G PA_CoA Phenylacetyl-CoA PA_CoA->AT 6APA 6-APA IPNS->IPN AT->PenG DFPAA 3,5-Difluorophenylacetic Acid DFPAA->IPNS Inhibition DFPAA->AT Competitive Inhibition?

Caption: Penicillin biosynthesis pathway showing inhibition points by 3,5-DFPAA.

Experimental Protocol: Isopenicillin N Synthase (IPNS) Activity Assay

This protocol is based on a continuous spectrophotometric assay that monitors the formation of the β-lactam ring.

Materials:

  • Purified IPNS enzyme

  • ACV tripeptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ferrous sulfate (FeSO₄)

  • Ascorbate

  • Dithiothreitol (DTT)

  • This compound (Inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at ~260-290 nm (wavelength of maximum difference between substrate and product)

Procedure:

  • Reagent Preparation: Prepare all solutions in high-purity water. The assay buffer should contain FeSO₄ (e.g., 50 µM), ascorbate (e.g., 1 mM), and DTT (e.g., 1 mM) to maintain the iron in its ferrous state and protect the enzyme.

  • Inhibitor Preparation: Prepare a stock solution of 3,5-DFPAA and serial dilutions in the assay buffer.

  • Reaction Setup:

    • In a UV-transparent plate or cuvette, combine the assay buffer, a suitable amount of purified IPNS enzyme, and the desired concentration of 3,5-DFPAA or vehicle control.

    • Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at the assay temperature (e.g., 25°C).

  • Initiate Reaction: Start the reaction by adding the ACV substrate (e.g., to a final concentration of 0.1-1 mM).

  • Measurement: Immediately monitor the increase in absorbance at the predetermined wavelength in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the rates for different inhibitor concentrations.

    • Plot the percentage of inhibition versus the log concentration of 3,5-DFPAA to calculate the IC₅₀ value.

    • To determine the inhibition mechanism (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (ACV) and the inhibitor, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Experimental Protocol: Acyl-CoA:6-APA Acyltransferase (AT) Activity Assay

This protocol measures the formation of penicillin G from 6-aminopenicillanic acid (6-APA) and phenylacetyl-CoA, quantified by HPLC.

Materials:

  • Purified or partially purified AT enzyme

  • 6-Aminopenicillanic acid (6-APA)

  • Phenylacetyl-CoA

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • This compound (Inhibitor)

  • Methanol (for reaction termination)

  • HPLC system with a C18 column

  • Penicillin G standard

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM DTT.

    • Prepare fresh stock solutions of 6-APA and phenylacetyl-CoA in deionized water.

  • Inhibitor Preparation: Prepare a stock solution of 3,5-DFPAA and serial dilutions in the assay buffer.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, 6-APA (e.g., 0.2 mM), and the desired concentration of 3,5-DFPAA or vehicle control.

    • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding phenylacetyl-CoA (e.g., 0.2 mM) and the enzyme. The total reaction volume might be 100-200 µL.

  • Incubation: Incubate the reaction at 25°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range of product formation.

  • Termination: Stop the reaction by adding an equal volume of cold methanol. Centrifuge at high speed for 5-10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Separate the product (Penicillin G) from substrates and inhibitor using an appropriate gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at ~220 nm.

    • Quantify the amount of Penicillin G formed by comparing the peak area to a standard curve prepared with known concentrations of a Penicillin G standard.

  • Data Analysis: Calculate the reaction rates at different inhibitor concentrations and determine the IC₅₀ value and inhibition kinetics as described for the IPNS assay.

Conclusion and Future Perspectives

This compound demonstrates inhibitory activity against enzymes from two separate and vital metabolic pathways: mitochondrial energy production and bacterial antibiotic synthesis. The inhibition of KGDHC, a key enzyme in the Krebs cycle, suggests potential applications in areas where metabolic modulation is desired, such as in certain neurodegenerative or oncological research models. Its activity against penicillin biosynthetic enzymes, though reportedly modest, confirms that the phenylacetic acid scaffold can be modified to interact with these targets.

The current understanding of these inhibitory properties is incomplete. The primary literature supporting the quantitative inhibition of KGDHC is not readily accessible, and the specific inhibitory constants for 3,5-DFPAA against IPNS and AT need to be explicitly determined. Future research should focus on:

  • Validation of Inhibitory Activity: Replicating the reported KGDHC inhibition and generating a full kinetic profile to determine the mechanism and potency (Kᵢ).

  • Quantitative Analysis of Penicillin Enzyme Inhibition: Performing detailed kinetic studies on IPNS and AT to determine the IC₅₀ and Kᵢ values for 3,5-DFPAA.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand the contribution of the fluorine substituents and the carboxylic acid moiety to the inhibitory activity.

  • Cell-Based and In Vivo Studies: Validating the enzymatic inhibition in cellular models and exploring the physiological consequences of target engagement.

A thorough investigation of these properties will clarify the potential of this compound not just as a synthetic intermediate, but as a lead compound for the development of novel metabolic modulators.

References

  • Roach, P. L., Clifton, I. J., Fülöp, V., Harlos, K., Barton, G. J., Hajdu, J., Andersson, I., Schofield, C. J., & Baldwin, J. E. (1995). Crystal structure of isopenicillin N synthase is the first from a new structural family of enzymes.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 105184-38-1).
  • Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology, 13(3), 144–146. [Link]
  • Luengo, J. M., Iriso, J. L., & López-Nieto, M. J. (1986). Direct evaluation of isopenicillin N conversion to penicillin G by resting cells of Penicillium chrysogenum. Journal of Antibiotics, 39(12), 1754-1759. [Link]
  • Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2335–2345. [Link]
  • Hampson, A. J., Axelrod, J., & Grimaldi, M. (1999). Cannabinoids as antioxidants and neuroprotectants. U.S.
  • Gibson, G. E., Park, L. C., Sheu, K. F., Blass, J. P., & Calingasan, N. Y. (2000). The alpha-ketoglutarate dehydrogenase complex in neurodegeneration.
  • Olhava, E. J., & Danca, M. D. (2008). Boronic acid compounds. U.S.
  • Araujo, W. L., Nunes-Nesi, A., Nikoloski, Z., Sweetlove, L. J., & Fernie, A. R. (2015). Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases. Journal of Neurochemistry, 135(4), 639-656. [Link]

Sources

Methodological & Application

Synthesis of 3,5-Difluorophenylacetic Acid from 1,3-Difluorobenzene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed synthetic protocols for the preparation of 3,5-difluorophenylacetic acid, a crucial building block in pharmaceutical and agrochemical research, starting from commercially available 1,3-difluorobenzene.[1][2] Two robust and well-documented synthetic strategies are presented: a two-step approach involving Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction, and a multi-step pathway proceeding through a benzyl halide intermediate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide outlines two distinct and reliable synthetic routes from 1,3-difluorobenzene, providing a comparative basis for laboratory-scale synthesis.

The first strategy leverages the foundational reactions of Friedel-Crafts acylation and the Willgerodt-Kindler rearrangement. The second, more classical approach, involves the formation of a benzyl halide, which is then converted to the target carboxylic acid. Each method is presented with a detailed, step-by-step protocol, safety considerations, and characterization data.

Strategy 1: Friedel-Crafts Acylation followed by Willgerodt-Kindler Reaction

This two-step sequence offers an efficient route to this compound. The initial Friedel-Crafts acylation of 1,3-difluorobenzene provides the key intermediate, 3',5'-difluoroacetophenone. This is followed by a Willgerodt-Kindler reaction, which transforms the acetyl group into a thioamide, and subsequent hydrolysis yields the desired phenylacetic acid.

Logical Workflow for Strategy 1

Strategy 1 Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction & Hydrolysis A 1,3-Difluorobenzene D 3',5'-Difluoroacetophenone A->D Reaction B Acetyl Chloride B->D C Aluminum Chloride (Catalyst) C->D E 3',5'-Difluoroacetophenone H Thioamide Intermediate E->H Willgerodt-Kindler F Sulfur F->H G Morpholine G->H I This compound H->I Hydrolysis

Caption: Workflow for the synthesis of this compound via Strategy 1.

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this step, 1,3-difluorobenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst to generate an acylium ion electrophile.[4][5] The deactivating effect of the two fluorine atoms on the benzene ring requires stoichiometric amounts of the catalyst.[3][4]

Protocol: Synthesis of 3',5'-Difluoroacetophenone

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane via a syringe.

  • Substrate Addition: Add 1,3-difluorobenzene (1.0 equivalent) to the stirred suspension.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: In the dropping funnel, dilute acetyl chloride (1.1 equivalents) with anhydrous dichloromethane. Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3',5'-difluoroacetophenone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Reagent/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
1,3-Difluorobenzene114.091.15983
Acetyl Chloride78.501.10452
Aluminum Chloride133.342.48180 (subl.)
Dichloromethane84.931.32640
3',5'-Difluoroacetophenone156.13-195-197
Step 2: Willgerodt-Kindler Reaction of 3',5'-Difluoroacetophenone

The Willgerodt-Kindler reaction converts aryl alkyl ketones to the corresponding terminal amides or thioamides.[6][7] In this protocol, 3',5'-difluoroacetophenone is reacted with sulfur and morpholine to form a thioamide intermediate, which is then hydrolyzed to this compound.[8]

Protocol: Synthesis of this compound

  • Reagent Mixture: In a round-bottom flask, combine 3',5'-difluoroacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heating: Heat the mixture to reflux (approximately 130-140 °C) under a nitrogen atmosphere for 6-8 hours. The reaction progress can be monitored by TLC.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with ethanol.

  • Hydrolysis: Add a solution of sodium hydroxide (5.0 equivalents) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 12-18 hours to hydrolyze the thioamide intermediate.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Reagent/ProductMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)
3',5'-Difluoroacetophenone156.13-35-38
Sulfur32.062.07115.2
Morpholine87.121.007-4.9
This compound172.13-122-125

Strategy 2: Synthesis via a Benzyl Halide Intermediate

This multi-step approach involves the initial formation of a benzyl halide from 1,3-difluorobenzene, which is not a direct transformation. A more practical starting point for this route is 3,5-difluorotoluene. However, for the purpose of starting from 1,3-difluorobenzene, an initial functionalization is required. A plausible, albeit longer, route involves formylation to 3,5-difluorobenzaldehyde, followed by reduction to 3,5-difluorobenzyl alcohol, and subsequent conversion to the benzyl halide.

Logical Workflow for Strategy 2

Strategy 2 Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation cluster_4 Step 5: Hydrolysis A 1,3-Difluorobenzene C 3,5-Difluorobenzaldehyde A->C Reaction B Formylating Agent B->C D 3,5-Difluorobenzaldehyde F 3,5-Difluorobenzyl Alcohol D->F Reduction E Sodium Borohydride E->F G 3,5-Difluorobenzyl Alcohol I 3,5-Difluorobenzyl Chloride G->I Halogenation H Thionyl Chloride H->I J 3,5-Difluorobenzyl Chloride L 3,5-Difluorobenzyl Cyanide J->L Cyanation K Sodium Cyanide K->L M 3,5-Difluorobenzyl Cyanide O This compound M->O Hydrolysis N Acid/Base N->O

Caption: Workflow for the synthesis of this compound via Strategy 2.

Step 1: Formylation of 1,3-Difluorobenzene

Formylation of 1,3-difluorobenzene can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using a Grignard reagent followed by reaction with a formylating agent. A common laboratory method involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene (which can be prepared from 1,3-difluorobenzene) and subsequent reaction with N,N-dimethylformamide (DMF).

Note: The direct formylation of 1,3-difluorobenzene can be challenging. An alternative is the bromination of 1,3-difluorobenzene to 1-bromo-3,5-difluorobenzene, followed by Grignard formation and formylation.

Protocol: Synthesis of 3,5-Difluorobenzaldehyde (from 1-bromo-3,5-difluorobenzene)

  • Grignard Formation: Prepare the Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[9]

  • Formylation: Cool the Grignard solution to 0 °C and add N,N-dimethylformamide (DMF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry, and concentrate. Purify the resulting 3,5-difluorobenzaldehyde by vacuum distillation.[10]

Step 2: Reduction of 3,5-Difluorobenzaldehyde

The aldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.[11]

Protocol: Synthesis of 3,5-Difluorobenzyl Alcohol

  • Dissolution: Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) in portions.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction with water and remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate to yield 3,5-difluorobenzyl alcohol, which can often be used in the next step without further purification.

Step 3: Conversion to 3,5-Difluorobenzyl Chloride

The benzyl alcohol is converted to the more reactive benzyl chloride. Thionyl chloride is a common reagent for this transformation.

Protocol: Synthesis of 3,5-Difluorobenzyl Chloride

  • Reaction Setup: In a fume hood, add 3,5-difluorobenzyl alcohol (1.0 equivalent) to a round-bottom flask.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude 3,5-difluorobenzyl chloride can be purified by vacuum distillation.

Step 4: Synthesis of 3,5-Difluorobenzyl Cyanide

The benzyl chloride is converted to the corresponding nitrile by nucleophilic substitution with sodium cyanide.[12]

Protocol: Synthesis of 3,5-Difluorobenzyl Cyanide

  • Reaction Mixture: Dissolve 3,5-difluorobenzyl chloride (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol/water.

  • Cyanide Addition: Add sodium cyanide (1.1 equivalents).

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry, and concentrate. Purify the 3,5-difluorobenzyl cyanide by vacuum distillation.

Step 5: Hydrolysis of 3,5-Difluorobenzyl Cyanide

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions.

Protocol: Synthesis of this compound

  • Reaction Mixture: Combine 3,5-difluorobenzyl cyanide (1.0 equivalent) with a solution of sodium hydroxide in water and ethanol.

  • Reflux: Heat the mixture to reflux for 8-12 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

Safety and Handling

  • 1,3-Difluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated area.

  • Aluminum Chloride: Reacts violently with water. Corrosive. Handle in a dry environment.

  • Acetyl Chloride: Corrosive and lachrymator. Reacts with moisture. Handle in a fume hood.

  • Thionyl Chloride: Corrosive and toxic. Reacts with water to release toxic gases. Handle in a fume hood.

  • Sodium Cyanide: Highly toxic. Avoid contact with acids, which can release hydrogen cyanide gas. Handle with extreme care and appropriate personal protective equipment.

Conclusion

This application note has detailed two effective synthetic routes for the preparation of this compound from 1,3-difluorobenzene. Strategy 1, employing a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction, is a more convergent approach. Strategy 2, proceeding through a benzyl halide intermediate, is a more linear synthesis with several well-established transformations. The choice of route will depend on the specific requirements of the laboratory, including available starting materials, equipment, and desired scale of synthesis. Both protocols have been presented with sufficient detail to enable their successful implementation by trained chemists.

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detailed synthesis protocol for 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3,5-Difluorophenylacetic Acid

Topic: Detailed Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a crucial building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by its fluorine substituents, such as enhanced metabolic stability and binding affinity in drug candidates.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the malonic ester synthesis route. This classic yet highly reliable method proceeds in two main stages: the C-alkylation of diethyl malonate with 3,5-difluorobenzyl bromide, followed by saponification and subsequent decarboxylation. We will delve into the mechanistic rationale behind the procedural choices, offering insights to ensure a robust, reproducible, and high-yielding synthesis.

Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery. The 3,5-difluoro substitution pattern on a phenyl ring is of particular interest, creating a unique electronic environment that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate for a range of biologically active compounds, including inhibitors of penicillin biosynthetic enzymes and novel sorafenib derivatives with cytotoxic activities.[3] The synthetic protocol detailed herein employs the malonic ester synthesis, a versatile and fundamental carbon-carbon bond-forming reaction that transforms an alkyl halide into a carboxylic acid with two additional carbon atoms.[4][5] This method is favored for its use of relatively mild bases and its high efficiency, making it an excellent choice for laboratory-scale preparation.[6]

Overall Reaction Scheme

The synthesis is a two-step process starting from 3,5-difluorobenzyl bromide and diethyl malonate.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation 3,5-Difluorobenzyl bromide 3,5-Difluorobenzyl bromide Intermediate Diethyl (3,5-difluorobenzyl)malonate 3,5-Difluorobenzyl bromide->Intermediate  + Diethyl Malonate  NaOEt, EtOH This compound This compound (Final Product) Intermediate->this compound  1. KOH, H₂O/EtOH  2. H₃O⁺, Δ

Caption: Two-step malonic ester synthesis of this compound.

Part I: Synthesis of Diethyl (3,5-difluorobenzyl)malonate

This initial step involves the formation of a new carbon-carbon bond through the SN2 alkylation of the diethyl malonate enolate with 3,5-difluorobenzyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
Diethyl malonateReagentSigma-Aldrich105-53-310.4 mL1.1
Sodium metal99.9%Sigma-Aldrich7440-23-51.38 g1.1
Ethanol, absolute200 proofFisher Scientific64-17-575 mL-
3,5-Difluorobenzyl bromide98%SynQuest Labs141776-91-211.39 g1.0
Diethyl etherAnhydrousFisher Scientific60-29-7100 mL-
Saturated NaCl (brine)---50 mL-
Anhydrous MgSO₄---~10 g-
Experimental Protocol
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), add sodium metal (1.38 g, 60 mmol), cut into small pieces, to a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Carefully add absolute ethanol (50 mL) dropwise through an addition funnel at a rate that maintains a gentle reflux.

    • Expertise & Experience: The in situ preparation of sodium ethoxide (NaOEt) from sodium and ethanol ensures a completely anhydrous, highly reactive base. The acidity of the α-proton of diethyl malonate (pKa ≈ 13) is low enough to be fully deprotonated by ethoxide, forming the nucleophilic enolate required for alkylation.[5]

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (10.4 mL, 60 mmol) dropwise to the sodium ethoxide solution with stirring. Stir the resulting clear solution for 30 minutes at room temperature.

  • Alkylation Reaction: Dissolve 3,5-difluorobenzyl bromide (11.39 g, 55 mmol) in 25 mL of absolute ethanol. Add this solution dropwise to the malonate enolate solution over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Trustworthiness: The reaction is an SN2 displacement. Using a primary benzylic halide like 3,5-difluorobenzyl bromide minimizes the potential for competing elimination reactions, ensuring a high yield of the desired C-alkylated product.[5]

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by saturated NaCl solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield diethyl (3,5-difluorobenzyl)malonate as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Part II: Saponification and Decarboxylation

The synthesized diester is hydrolyzed to a dicarboxylic acid, which is unstable and readily undergoes decarboxylation upon heating in an acidic medium to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
Diethyl (3,5-difluorobenzyl)malonate(from Part I)--~15.7 g1.0
Potassium Hydroxide (KOH)85%Sigma-Aldrich1310-58-39.26 g~2.8
Ethanol95%Fisher Scientific64-17-550 mL-
Deionized Water---50 mL-
Hydrochloric Acid (HCl)conc. (37%)Fisher Scientific7647-01-0~20 mL-
Ethyl AcetateReagentFisher Scientific141-78-6150 mL-
Experimental Protocol
  • Saponification (Hydrolysis): Dissolve the crude diethyl (3,5-difluorobenzyl)malonate from Part I in 50 mL of ethanol in a 250 mL round-bottom flask. Add a solution of potassium hydroxide (9.26 g, ~140 mmol) in 50 mL of water.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. This process converts the diester into the corresponding potassium dicarboxylate salt.

    • Expertise & Experience: Saponification with KOH is a robust method for ester hydrolysis. Using a water/ethanol co-solvent system ensures the miscibility of both the organic ester and the aqueous hydroxide solution, facilitating a complete reaction.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify by the slow, dropwise addition of concentrated HCl until the pH is ~1 (check with pH paper). Vigorous gas (CO₂) evolution will be observed.

    • Authoritative Grounding: The intermediate β-dicarboxylic acid is thermally unstable. Upon acidification and gentle heating, it readily loses carbon dioxide through a cyclic transition state (a pericyclic reaction) to form an enol, which then tautomerizes to the more stable carboxylic acid product.[7]

  • Heating: After CO₂ evolution subsides, gently heat the mixture at 50-60 °C for 1 hour to ensure complete decarboxylation.

  • Work-up and Isolation: Cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Final Purification: Filter the drying agent and remove the solvent under reduced pressure to yield a solid crude product. Recrystallize from a suitable solvent system (e.g., toluene or hexanes/ethyl acetate) to obtain pure this compound as a white to light yellow crystalline powder.[8][9]

Synthesis Workflow

G cluster_prep Part I: Alkylation cluster_final Part II: Hydrolysis & Decarboxylation A Prepare NaOEt in absolute EtOH B Add Diethyl Malonate (Enolate Formation) A->B C Add 3,5-Difluorobenzyl bromide Solution B->C D Reflux (3-4h) C->D E Solvent Removal & Aqueous Workup D->E F Extract with Et₂O E->F G Dry & Concentrate F->G H Saponify with KOH in EtOH/H₂O G->H Crude Diester I Reflux (4h) H->I J Cool & Acidify with conc. HCl I->J K Heat (1h) to complete Decarboxylation J->K L Extract with EtOAc K->L M Dry & Concentrate L->M N Recrystallize M->N O Pure this compound N->O Final Product

Caption: Step-by-step workflow for the synthesis of this compound.

Expected Results & Characterization

This protocol is expected to provide a high yield of the target compound with excellent purity after recrystallization.

ParameterExpected Value
Overall Yield 75-85%
Physical Appearance White to slightly pale yellow crystalline powder[9]
Melting Point 68-71 °C[10]
Purity (HPLC) >98%[8]
Molecular Formula C₈H₆F₂O₂[11]
Molecular Weight 172.13 g/mol [11]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere.

  • 3,5-Difluorobenzyl bromide: Lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.[14]

  • Sodium Ethoxide/Potassium Hydroxide: Corrosive bases. Can cause severe skin and eye burns.

  • Concentrated HCl: Highly corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11][15] Avoid breathing dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][15]

References

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P
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  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (URL: [Link])
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  • One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride - The Royal Society of Chemistry. (URL: [Link])
  • This compound: A Versatile Building Block in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Application Notes and Protocols for the Amidation of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Difluorophenylacetamides in Modern Chemistry

The 3,5-difluorophenylacetamide scaffold is a privileged motif in contemporary drug discovery and materials science. The geminal fluorine atoms on the phenyl ring significantly modulate the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic placement of fluorine can lead to enhanced pharmacokinetic profiles and improved efficacy of therapeutic agents. Consequently, the efficient and reliable synthesis of 3,5-difluorophenylacetamides is of paramount importance for researchers in these fields.

This comprehensive guide provides detailed application notes and robust protocols for the amidation of 3,5-difluorophenylacetic acid. We will delve into the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and present comparative data to empower researchers to select the optimal conditions for their specific synthetic challenges.

Mechanistic Insights: Activating the Carboxyl Group for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

Carbodiimide-Mediated Amidation (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-soluble nature of their urea byproduct. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. To mitigate this and reduce the risk of racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amine.

EDC_HOBt_Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide Amide Product O_acylisourea->Amide + R'NH2 Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine R'NH2 Amine->Amide Active_Ester->Amide + R'NH2

Caption: Carbodiimide (EDC)/HOBt amidation mechanism.

Uronium/Aminium Salt-Based Amidation (HATU)

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling agents known for their rapid reaction times and low rates of racemization. HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This active ester then undergoes nucleophilic attack by the amine to yield the desired amide. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the ammonium salts formed during the reaction.

HATU_Mechanism RCOOH This compound Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide Amide Product Active_Ester->Amide + R'NH2 Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine R'NH2 Amine->Amide

Caption: HATU-mediated amidation mechanism.

Experimental Protocols

The following protocols provide a starting point for the amidation of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amidation with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is a robust and widely applicable method for the coupling of primary amines.

Workflow:

Protocol1_Workflow Start Dissolve Acid, Amine, and HOBt in DMF Cool Cool to 0°C Start->Cool Add_DIPEA Add DIPEA Cool->Add_DIPEA Add_EDC Add EDC Add_DIPEA->Add_EDC React Stir at RT Add_EDC->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product N-benzyl-2-(3,5-difluorophenyl)acetamide Purify->Product

Caption: Workflow for EDC/HOBt mediated amidation.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add benzylamine (1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-(3,5-difluorophenyl)acetamide.[2]

Protocol 2: HATU-Mediated Amidation with a Secondary Amine (e.g., Morpholine)

This protocol is highly effective for coupling less reactive secondary amines.

Workflow:

Protocol2_Workflow Start Dissolve Acid and HATU in DMF Cool Cool to 0°C Start->Cool Add_DIPEA Add DIPEA Cool->Add_DIPEA Add_Amine Add Morpholine Add_DIPEA->Add_Amine React Stir at RT Add_Amine->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product 2-(3,5-difluorophenyl)-1-morpholinoethan-1-one Purify->Product

Caption: Workflow for HATU-mediated amidation.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq).

  • Cool the mixture to 0 °C and add DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3,5-difluorophenyl)-1-morpholinoethan-1-one.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected yields for the amidation of this compound with representative amines using the protocols described above. Actual yields may vary depending on the specific substrate and reaction scale.

EntryAmineCoupling ReagentSolventTypical Yield (%)
1BenzylamineEDC/HOBtDMF85-95
2MorpholineHATUDMF90-98
3AnilineEDC/HOBtDMF70-85

Characterization Data for N-benzyl-2-(3,5-difluorophenyl)acetamide:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 6.85 (d, J = 8.0 Hz, 2H), 6.70 (t, J = 8.8 Hz, 1H), 5.90 (br s, 1H), 4.45 (d, J = 5.6 Hz, 2H), 3.60 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 163.0 (dd, J = 248.0, 12.0 Hz), 138.0, 137.5 (t, J = 10.0 Hz), 128.8, 127.8, 127.6, 112.0 (dd, J = 25.0, 7.0 Hz), 103.0 (t, J = 25.0 Hz), 43.8, 43.2.

  • MS (ESI): m/z calculated for C₁₅H₁₄F₂NO [M+H]⁺: 262.10; found: 262.1.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, increase temperature, or use a more powerful coupling reagent (e.g., HATU instead of EDC/HOBt).
Poor quality reagentsUse freshly opened, anhydrous solvents and high-purity reagents.
Side Product Formation Rearrangement of O-acylisourea to N-acylurea (EDC)Ensure an adequate amount of HOBt is used.
Epimerization of chiral centersPerform the reaction at lower temperatures (0 °C) and use racemization-suppressing additives like HOBt or HOAt.
Difficult Purification Water-soluble byproductsPerform a thorough aqueous workup to remove urea byproducts and excess reagents.
Co-eluting impuritiesOptimize the mobile phase for column chromatography; consider using a different stationary phase.

Conclusion

The amidation of this compound is a versatile and crucial transformation for the synthesis of valuable compounds in medicinal chemistry and materials science. By understanding the underlying reaction mechanisms and employing robust protocols with appropriate coupling reagents, researchers can efficiently access a diverse range of 3,5-difluorophenylacetamides. The methods outlined in this guide provide a solid foundation for achieving high yields and purity, enabling the advancement of innovative research and development.

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  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization.Journal of Organic Chemistry.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.Wikimedia Commons.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.Indian Journal of Pharmaceutical Education and Research.
  • 2013 Bioorganic & Medicinal Chemistry Letters.ResearchGate.
  • This compound | C8H6F2O2 | CID 145424.PubChem.

Sources

Application Notes and Protocols for the Esterification of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,5-Difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science.[1] Its derivatives are integral to the synthesis of various biologically active molecules, where the fluorine substituents can enhance metabolic stability and bioavailability.[1] The esterification of this compound is a fundamental transformation to access a wide range of derivatives for further synthetic manipulations or for direct use as active pharmaceutical ingredients (APIs), agrochemicals, or functional materials.

This guide provides a comprehensive overview of the primary methods for the esterification of this compound, offering detailed protocols and a comparative analysis to aid researchers in selecting the most suitable conditions for their specific needs. We will delve into the classic Fischer-Speier esterification, the mild Steglich esterification, and the stereospecific Mitsunobu reaction.

Comparative Analysis of Esterification Methods

The choice of an esterification method is critical and depends on several factors, including the nature of the alcohol, the presence of other functional groups, and the desired reaction scale. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound can influence its reactivity, making the selection of an appropriate method even more crucial.

Method Catalyst/Reagents Typical Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, p-TsOH)Reflux in excess alcohol or with water removal (Dean-Stark)Inexpensive, suitable for large-scale synthesis.Harsh conditions (high temperature, strong acid), equilibrium-limited, not suitable for acid-sensitive substrates.[2][3]Simple, non-acid-sensitive primary and secondary alcohols.[3]
Steglich Esterification DCC or EDC, DMAP (catalytic)Room temperature, aprotic solvent (e.g., DCM, MeCN)Mild conditions, suitable for acid-sensitive and sterically hindered substrates.[4][5]Use of hazardous carbodiimides, formation of urea byproduct can complicate purification, slower for electron-deficient acids.[6][7]Acid-labile substrates and sterically demanding alcohols.
Mitsunobu Reaction PPh₃, DEAD or DIADLow temperature to room temperature, anhydrous aprotic solvent (e.g., THF, Et₂O)Mild conditions, inversion of stereochemistry at the alcohol center.[8][9]Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts complicates purification, requires acidic nucleophile (pKa < 13).[8][10]Chiral secondary alcohols where inversion of stereochemistry is desired.
Logical Workflow for Method Selection

MethodSelection start Start: Esterify this compound is_acid_sensitive Is the alcohol or substrate acid-sensitive? start->is_acid_sensitive is_chiral Is the alcohol a chiral secondary alcohol requiring inversion? is_acid_sensitive->is_chiral Yes fischer Fischer-Speier Esterification is_acid_sensitive->fischer No steglich Steglich Esterification is_chiral->steglich No mitsunobu Mitsunobu Reaction is_chiral->mitsunobu Yes scale Reaction Scale? large_scale Large Scale scale->large_scale Yes small_scale Small Scale scale->small_scale No fischer->scale EsterificationWorkflow start Start: Starting Materials (this compound + Alcohol) reaction Esterification Reaction (Select Method: Fischer, Steglich, or Mitsunobu) start->reaction workup Aqueous Work-up (Neutralization & Extraction) reaction->workup drying Drying of Organic Phase (e.g., MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Final Product: Ester purification->product

Sources

Application Notes and Protocols for the Incorporation of 3,5-Difluorophenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Approach to Peptide Modification

In the landscape of peptide-based therapeutics and research, strategic chemical modifications are paramount to enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. The incorporation of non-natural moieties can profoundly influence the parent peptide's properties. This guide focuses on the application of 3,5-Difluorophenylacetic acid as a versatile building block for N-terminal modification of peptides. The introduction of the 3,5-difluorophenylacetyl group offers a unique combination of steric and electronic properties conferred by the fluorine atoms, which can lead to improved metabolic stability and bioavailability of the modified peptide.[1]

The rationale for utilizing this compound stems from the well-documented impact of fluorination in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can drastically alter the local electronic environment. This can lead to enhanced binding affinities, improved resistance to enzymatic degradation, and favorable alterations in peptide conformation. Specifically, N-terminal acylation, often referred to as "capping," is a proven strategy to block degradation by exopeptidases, thereby increasing the in vivo half-life of a peptide.[2][3] The 3,5-difluorophenylacetyl group provides a chemically stable and electronically distinct cap, offering researchers a valuable tool for peptide optimization.

This document provides detailed protocols for the activation and coupling of this compound to the N-terminus of peptides, both on solid-phase and in solution. It also delves into the anticipated effects of this modification and the necessary analytical techniques for characterization.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 67 - 81 °C[1]
Solubility Soluble in various organic solvents[1]

The "Why": Mechanistic Insights and Expected Benefits

The introduction of the 3,5-difluorophenylacetyl moiety is not merely a steric blocking strategy. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring creates a unique electronic environment that can influence the peptide's behavior.

Diagram: Conceptual Workflow for N-Terminal Modification

G cluster_0 Peptide Synthesis cluster_1 N-Terminal Modification cluster_2 Final Steps Start Solid-Phase or Solution-Phase Peptide Synthesis Deprotection Final N-terminal Fmoc/Boc Deprotection Start->Deprotection Coupling Coupling to Peptide N-terminus Deprotection->Coupling Activation Activation of this compound Activation->Coupling Cleavage Cleavage from Resin (for SPPS) Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Other Analytics Purification->Characterization

Caption: Workflow for N-terminal modification.

Key Advantages of 3,5-Difluorophenylacetyl Capping:
  • Enhanced Enzymatic Stability: N-terminal capping is a well-established method to prevent degradation by aminopeptidases.[2][3] The bulk and electronic nature of the difluorophenylacetyl group can further hinder enzyme recognition and cleavage.

  • Modulation of Physicochemical Properties: The introduction of a fluorinated aromatic group can increase the hydrophobicity of the peptide, which may improve cell permeability.[4][5] However, the overall effect on solubility can be sequence-dependent and requires empirical validation.

  • Influence on Conformation and Binding: The fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence the peptide's secondary structure and its binding affinity to biological targets.[6] This provides a subtle yet powerful means to fine-tune biological activity.

  • Potential for Improved Aggregation Behavior: Fluorinated residues have been shown to influence the self-assembly and aggregation of peptides.[7][8] Depending on the peptide sequence, the 3,5-difluorophenylacetyl group could either mitigate or promote aggregation, a factor that is critical in both therapeutic applications and material science.

Experimental Protocols

The following protocols provide a starting point for the N-terminal modification of peptides with this compound. Optimization may be required based on the specific peptide sequence and its properties.

Protocol 1: Solid-Phase N-Terminal Acylation

This protocol is suitable for peptides synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

1. Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

2. Procedure:

  • Resin Preparation: Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered peptides, the reaction time may need to be extended, or a second coupling may be necessary.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-terminally modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Diagram: Solid-Phase N-Terminal Acylation Workflow

Caption: Solid-phase N-terminal acylation workflow.

Protocol 2: Solution-Phase N-Terminal Acylation

This protocol is suitable for purified peptides with a free N-terminus in solution.

1. Materials:

  • Purified peptide with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt

  • Base: DIPEA or triethylamine (TEA)

  • Solvent: A suitable organic solvent in which the peptide is soluble (e.g., DMF, DMSO, or a mixture with water)

  • Quenching solution (e.g., dilute aqueous acid)

2. Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the chosen solvent system.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.5-2 equivalents relative to the peptide) in the reaction solvent.

    • Add HOBt (1.5-2 equivalents) and EDC (1.5-2 equivalents).

    • Stir the mixture for 10-15 minutes at 0 °C to form the active ester.

  • Coupling Reaction:

    • Add the activated this compound solution to the peptide solution.

    • Add DIPEA or TEA (3-4 equivalents) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by analytical HPLC.

  • Work-up:

    • Once the reaction is complete, quench any remaining active ester by adding a small amount of water or a dilute aqueous acid.

    • Remove the organic solvent under reduced pressure.

  • Purification: Purify the N-terminally modified peptide by preparative RP-HPLC.[9][11]

Characterization of the Modified Peptide

Thorough characterization is essential to confirm the successful modification and purity of the final product.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the identity and purity of the modified peptide.The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the 3,5-difluorophenylacetyl group (154.04 Da). Tandem MS (MS/MS) can be used to confirm the location of the modification at the N-terminus.[12][13][14]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the modified peptide.A single major peak should be observed in the chromatogram. The retention time will likely increase compared to the unmodified peptide due to the increased hydrophobicity.[11][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy For detailed structural characterization.¹H and ¹⁹F NMR can confirm the presence and structure of the 3,5-difluorophenylacetyl group.
Circular Dichroism (CD) Spectroscopy To investigate changes in the peptide's secondary structure.The CD spectrum may show alterations in the peptide's conformation upon N-terminal modification.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance, peptide aggregation.Increase the equivalents of reagents, extend the reaction time, perform a double coupling, or use a stronger coupling reagent like HATU.
Low Yield Inefficient activation, premature cleavage, or poor solubility.Ensure reagents are fresh and anhydrous. Optimize the activation and coupling conditions. For solution-phase synthesis, ensure the peptide is fully dissolved.
Difficult Purification Co-elution with byproducts or unmodified peptide.Optimize the HPLC gradient and consider using a different stationary phase or ion-pairing reagent.

Conclusion

The use of this compound for the N-terminal modification of peptides is a valuable strategy for enhancing their therapeutic potential and for creating novel biomaterials. The protocols and information provided in this guide offer a solid foundation for researchers to explore the benefits of this unique fluorinated building block. As with any chemical modification, careful optimization and thorough characterization are key to success.

References

  • Payne, A. H., et al. (2011). Mass spectrometry of acylated peptides and proteins. University of Wollongong Thesis Collection.
  • Gyebi, G. A., et al. (2021).
  • Aharoni, A., et al. (2006). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 4(17), 3266-3273.
  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(11), 1466-1476.
  • Gevaert, K., et al. (2003). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 2(10), 1086-1097.
  • Miyagi, M., & Rao, K. C. S. (2007). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 18(7), 1339-1342.
  • Aharoni, A., et al. (2006). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 4(17), 3266-3273.
  • Cametti, M., et al. (2011). The fluorous effect in biomolecular applications. Chemical Society Reviews, 40(4), 1788-1802.
  • Hoffman, M. D., & Kast, J. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of Mass Spectrometry, 41(11), 1466-1476.
  • Veronese, E., & Metrangolo, P. (2024).
  • Al-Sbiei, A., et al. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 18(sup1), 1-16.
  • Habibi, N., et al. (2016). Fluorinated peptide biomaterials. Journal of Fluorine Chemistry, 182, 41-49.
  • Resemann, A., et al. (2015). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analytical Methods, 7(12), 5000-5007.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 223-243.
  • Northern Arizona University. (2022). Peptide Hand Synthesis Part 7: N-Terminal Capping.
  • Truffault, V., et al. (2016). Selective N-terminal modification of peptides and proteins using acyl phosphates.
  • CEM Corporation. Automated N-Terminal Acetylation.
  • Chowdhury, S. M., et al. (2015). Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry.
  • Wenschuh, H., et al. (2021). Capping of unprotected amino groups during peptide synthesis.
  • Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
  • Oeller, M., et al. (2023).
  • Creative Peptides. Peptide N-Terminal Modification v1.
  • Healy, K., et al. (2022).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 223-243.
  • AAPPTec. Peptide Purification.
  • Koksch, B., et al. (2020).
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Healy, K., et al. (2022).
  • Jia, L., & Li, Y. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 29(11), 2245-2254.
  • Paramonov, V. M., et al. (2017). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 18(6), 1876-1886.
  • Bánóczi, A., et al. (2021). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Pharmaceutics, 13(5), 689.

Sources

solid-phase peptide synthesis with 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solid-Phase Peptide Synthesis with 3,5-Difluorophenylacetic Acid: A Guide for Advanced Peptide Modification

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] Among these, fluorinated motifs are of particular interest due to their ability to modulate peptide conformation, improve metabolic stability, and enhance binding affinity through unique electronic interactions.[2][3] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating this compound, a non-canonical building block. We detail the underlying chemical principles, provide a robust step-by-step protocol based on the widely adopted Fmoc/tBu strategy, and discuss critical aspects of reagent selection, reaction monitoring, and final product handling.[4] This guide is designed for researchers aiming to leverage the unique properties of fluorinated UAA's in their peptide-based research and development programs.

Introduction: The Rationale for Fluorination in Peptide Synthesis

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry.[2] In the context of peptides, the incorporation of building blocks like this compound offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated sites resistant to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[5]

  • Conformational Control: The strong electronegativity and steric bulk of fluorine atoms can influence local dihedral angles and enforce specific secondary structures (e.g., β-turns or helical folds), which can be critical for receptor binding.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions with biological targets, potentially increasing binding potency and selectivity.[3]

  • Hydrophobicity and Bioavailability: The introduction of fluorinated groups can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes.[3]

This compound serves as a versatile building block for introducing a difluorinated phenyl moiety onto the N-terminus or as a cap for a peptide sequence. Its synthesis via SPPS requires careful consideration of the activation and coupling steps to ensure high efficiency and purity.

Core Principles: Amide Bond Formation in SPPS

Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[6] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[6][7] The most common strategy, Fmoc-SPPS, relies on an orthogonal protection scheme where the temporary Nα-amino protecting group (Fmoc) is base-labile, while the side-chain protecting groups and the resin linker are acid-labile.[4][8]

The central reaction in SPPS is the formation of an amide (peptide) bond. This is not a spontaneous reaction between a carboxylic acid and an amine; it requires the "activation" of the carboxylic acid to convert it into a highly reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[9][10]

The Activation of this compound

The key to successfully incorporating this compound is the efficient activation of its carboxyl group. This is achieved using coupling reagents, which convert the acid into a reactive intermediate, typically an active ester.[10][11]

G ActivatedEster ActivatedEster NewPeptideBond NewPeptideBond ActivatedEster->NewPeptideBond Nucleophilic Attack (Amide Bond Formation) ResinPeptide ResinPeptide ResinPeptide->NewPeptideBond

Diagram 1: Activation and coupling of this compound in SPPS.

Common in-situ coupling reagents are based on phosphonium or aminium salts, such as HATU, HBTU, or PyBOP.[12] For an acidic building block like this compound, a highly efficient coupling reagent is recommended to overcome any potential steric hindrance and ensure the reaction goes to completion. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it forms a highly reactive OAt-ester, and the reaction is known to be rapid with minimal side reactions.[12]

Materials and Reagents

This protocol assumes a manual synthesis setup. Quantities are based on a 0.1 mmol synthesis scale.

Component Description & Purpose Recommended Supplier/Grade
Resin Rink Amide resin is suitable for generating a C-terminal amide. Wang or 2-Chlorotrityl resin for a C-terminal acid.[13]100-200 mesh, ~0.5-1.0 mmol/g substitution
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.Peptide synthesis grade or equivalent purity
Amino Acids Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).Standard commercial suppliers
Target Compound This compound (C₈H₆F₂O₂).[14]High purity (>98%)
Coupling Reagent HATU or HBTU. Activates the carboxylic acid for amide bond formation.Standard commercial suppliers
Base N,N-Diisopropylethylamine (DIPEA). A non-nucleophilic base for activation and neutralization steps.[15]Reagent grade
Deprotection Reagent 20% (v/v) Piperidine in DMF. For removal of the Nα-Fmoc group.[15]Prepare fresh daily
Cleavage Cocktail Reagent K or similar. A mixture of TFA, scavengers (e.g., water, phenol, thioanisole, EDT) to cleave the peptide from the resin and remove side-chain protecting groups.[16]Prepare fresh before use
Precipitation Solvent Cold Diethyl Ether or Methyl t-butyl ether.[15]Reagent grade
Monitoring Ninhydrin (Kaiser) test kit. To monitor the completion of coupling reactions.[15]Standard commercial suppliers

Detailed Experimental Protocol

This protocol outlines the manual Fmoc-SPPS for synthesizing a model peptide with an N-terminal this compound cap.

SPPS_Workflow

Diagram 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Part A: Resin Preparation and Peptide Chain Elongation
  • Resin Swelling: Place the Fmoc-amino acid-loaded resin (0.1 mmol) in a reaction vessel. Swell the resin in DCM for 30 minutes, then drain and wash with DMF (3 x 5 mL).[17]

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain, and repeat once more. This exposes the N-terminal amine.[13]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (Repeat for each amino acid in the sequence): a. In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF. b. Allow the activation mixture to stand for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 45-60 minutes at room temperature.[18] e. Monitoring: Perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete reaction. If positive (blue beads), extend the coupling time or perform a double coupling. f. Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Steps 2-4 for each amino acid in the desired peptide sequence.

Part B: Capping with this compound
  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and washing (Step 3) to expose the N-terminal amine of the completed peptide chain.

  • Activation and Coupling of this compound: a. In a separate vial, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 3 mL of DMF. b. Add DIPEA (1.0 mmol, 10 eq.) to the mixture and allow it to pre-activate for 2 minutes. Note: Using a larger excess for this capping step helps drive the reaction to completion. c. Add the activated solution to the resin-bound peptide. d. Agitate for 2-4 hours. The coupling of non-amino acid moieties can be slower and should be given ample time. e. Monitor the reaction with a Kaiser test until a negative result is obtained.

  • Final Wash: Wash the final peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Part C: Cleavage and Deprotection
  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Addition: Prepare a fresh cleavage cocktail. A common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[16] Add approximately 5-10 mL of the cocktail to the resin.

    • Causality: Scavengers are critical. Cations (e.g., from t-butyl groups) released during cleavage can re-attach to sensitive residues like Tryptophan or Methionine. Phenol, water, thioanisole, and TIS/EDT act as cation scavengers to prevent these side reactions.[19][20]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a centrifuge tube. b. Add the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form. c. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide product is typically a mixture of the desired peptide and small amounts of deletion sequences or products of side reactions.

  • Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][21] A water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Analysis: The identity and purity of the final product should be confirmed by:

    • Analytical RP-HPLC: To assess the purity of the collected fractions.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.

Troubleshooting

Problem Possible Cause Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction due to steric hindrance or peptide aggregation.[22]Extend coupling time to 2 hours. Perform a second coupling (double coupling) with a fresh batch of activated amino acid. For "difficult sequences," consider switching to a more potent coupling reagent like COMU or using aggregation-disrupting additives.[23][24]
Low Yield of Crude Peptide Inefficient cleavage from the resin. Premature chain cleavage during synthesis.Ensure a sufficient volume of fresh cleavage cocktail and adequate reaction time (2-3 hours). If using a highly acid-labile linker (e.g., 2-chlorotrityl), ensure synthesis conditions are strictly anhydrous and non-acidic.
Extra Peaks in Mass Spectrum Deletion sequences from incomplete coupling. Side-products from cleavage (e.g., oxidation of Met, alkylation of Trp).Optimize coupling times and monitoring. Ensure an adequate amount and type of scavengers are used in the cleavage cocktail.[16][25][26]
Peptide is Insoluble after Lyophilization Aggregation of the purified peptide.Lyophilize from a solution containing a small amount of acetic acid or ammonium bicarbonate. For highly hydrophobic peptides, dissolving in solvents like hexafluoroisopropanol (HFIP) before use may be necessary.[27]

References

  • University of Calgary. (n.d.). Peptide synthesis.
  • Ismail, L., et al. (n.d.). A New Wave of Amide Bond Formations for Peptide Synthesis. SynOpen.
  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • TMP Chem. (2024, May 23). Lec11 - Formation of the Peptide Bond and Protecting Groups [Video]. YouTube.
  • Science Trove. (n.d.). Peptide bond formation.
  • ResearchGate. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • National Institutes of Health. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.
  • LifeTein. (2023, September 29). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • ResearchGate. (n.d.). Separation of peptides based on fluorine content.
  • National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides.
  • National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Nature Protocols. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • National Institutes of Health. (n.d.). Purification and characterization of peptides with corticotropin-releasing factor activity from porcine hypothalami.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Ciloa. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • ResearchGate. (2025, August 7). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations.

Sources

Application Notes and Protocols for the Preparation of a Novel Sorafenib Derivative Using 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of a novel sorafenib derivative, substituting the native urea moiety with an amide linkage derived from 3,5-difluorophenylacetic acid. Sorafenib is a multi-kinase inhibitor crucial in oncology, and the development of its derivatives is a key area of research for identifying compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The strategic incorporation of a 3,5-difluorophenylacetyl group leverages the known benefits of fluorine in medicinal chemistry, such as enhanced metabolic stability and bioavailability.[1][2] This guide details the synthetic rationale, step-by-step protocols for the preparation of the key amine intermediate and the final amide-linked derivative, characterization data, and safety considerations.

Introduction and Scientific Rationale

Sorafenib is a bi-aryl urea compound that inhibits multiple kinases involved in tumor progression and angiogenesis.[3] The modification of its structure offers a promising avenue for the discovery of new anticancer agents.[4][5][6] The urea functional group in sorafenib is a key structural feature, but it can be susceptible to metabolic degradation. The concept of bioisosteric replacement, where a functional group is substituted with another that has similar physicochemical properties, is a well-established strategy in drug design to overcome such limitations.[7][8]

This application note explores the replacement of the urea linkage in sorafenib with a more metabolically stable amide bond.[7] We propose the synthesis of N-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-2-(3,5-difluorophenyl)acetamide by coupling the key sorafenib intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, with this compound. The choice of this compound is deliberate; the presence of fluorine atoms on the phenyl ring can significantly enhance the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.[1][2]

The synthetic strategy hinges on a standard and reliable amide bond formation reaction, utilizing a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[9][10][11] This method is widely used in peptide and medicinal chemistry for its efficiency and mild reaction conditions.

Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from commercially available precursors. The first part is the synthesis of the key amine intermediate, followed by the amide coupling to yield the final sorafenib derivative.

G cluster_0 Part 1: Synthesis of Amine Intermediate cluster_1 Part 2: Amide Coupling A 4-Aminophenol C 4-(4-Aminophenoxy)-N-methylpicolinamide A->C KOtBu, K2CO3 DMF, 80°C B 4-Chloro-N-methylpicolinamide B->C E Final Sorafenib Derivative C->E EDC, HOBt DCM, rt D This compound D->E

Figure 1: Overall synthetic workflow.

Experimental Protocols

3.1. Materials and Reagents

ReagentSupplierPurity
This compoundSigma-Aldrich98%
4-AminophenolAlfa Aesar99%
4-Chloro-N-methylpicolinamideTCI Chemicals>98%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Fisher Scientific98%
1-Hydroxybenzotriazole (HOBt)Oakwood Chemical97%
Potassium tert-butoxide (KOtBu)Acros Organics98%
Potassium carbonate (K2CO3)J.T. Baker99%
N,N-Dimethylformamide (DMF), anhydrousEMD Millipore99.8%
Dichloromethane (DCM), anhydrousMacron Fine Chemicals99.8%
Ethyl acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Magnesium sulfate (MgSO4), anhydrousFisher Scientific99.5%

3.2. Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol is adapted from established literature procedures.[12][13]

G start Start step1 Dissolve 4-aminophenol in anhydrous DMF. start->step1 step2 Add potassium tert-butoxide (KOtBu) solution. Stir for 2 hours at room temperature. step1->step2 step3 Add 4-chloro-N-methylpicolinamide and K2CO3. step2->step3 step4 Heat reaction mixture to 80°C for 6 hours. step3->step4 step5 Cool to room temperature and perform aqueous workup with ethyl acetate extraction. step4->step5 step6 Wash organic layer with brine, dry over MgSO4. step5->step6 step7 Concentrate in vacuo. step6->step7 step8 Purify by column chromatography (EtOAc/Hexanes). step7->step8 end Obtain pure 4-(4-aminophenoxy)- N-methylpicolinamide step8->end

Figure 2: Workflow for amine intermediate synthesis.

Step-by-Step Procedure:

  • To a solution of 4-aminophenol (1.0 g, 9.16 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask, add a 1M solution of potassium tert-butoxide in THF (9.6 mL, 9.6 mmol) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 2 hours at room temperature.

  • To this mixture, add 4-chloro-N-methylpicolinamide (1.56 g, 9.16 mmol) and potassium carbonate (0.63 g, 4.58 mmol).[12]

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.

3.3. Protocol 2: Synthesis of N-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-2-(3,5-difluorophenyl)acetamide

This protocol utilizes a standard EDC/HOBt coupling method.[9][10]

G start Start step1 Dissolve this compound in anhydrous DCM. start->step1 step2 Add EDC and HOBt. Stir for 30 minutes at 0°C. step1->step2 step3 Add a solution of 4-(4-aminophenoxy)-N-methylpicolinamide in DCM. step2->step3 step4 Allow the reaction to warm to room temperature and stir for 12-18 hours. step3->step4 step5 Quench the reaction with water and perform aqueous workup with DCM extraction. step4->step5 step6 Wash organic layer with NaHCO3 (aq) and brine, then dry over MgSO4. step5->step6 step7 Concentrate in vacuo. step6->step7 step8 Purify by column chromatography or recrystallization. step7->step8 end Obtain pure final sorafenib derivative. step8->end

Figure 3: Workflow for final derivative synthesis.

Step-by-Step Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.

Characterization

The synthesized compounds should be characterized using standard analytical techniques.

4.1. Expected Characterization Data for the Final Derivative

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3,5-difluorophenyl ring, the phenoxy-picolinamide scaffold, a singlet for the methylene protons of the acetyl group, a doublet for the N-methyl group, and broad singlets for the amide protons.[14][15][16][17]
¹³C NMR Resonances for the carbonyl carbons of both amide groups, aromatic carbons showing C-F coupling for the difluorophenyl ring, and signals for the aliphatic carbons.[14][15][18]
Mass Spec A molecular ion peak corresponding to the calculated exact mass of the target molecule (C21H17F2N3O3).
HPLC A single major peak indicating high purity, with retention time determined by the specific column and mobile phase conditions used.
Melting Point A sharp melting point range, indicating the crystalline nature and purity of the compound.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • This compound: May cause skin, eye, and respiratory irritation. Handle with care.[11]

  • EDC and HOBt: EDC is a moisture-sensitive and corrosive compound. HOBt is a potential explosive and should be handled with care, especially in its anhydrous form.

  • DCM and DMF: Dichloromethane is a suspected carcinogen. N,N-Dimethylformamide is a reproductive hazard. Avoid inhalation and skin contact.

  • Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry environment.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel sorafenib derivative utilizing this compound. By replacing the urea linkage with an amide and incorporating a difluorinated phenyl ring, this derivative represents a promising candidate for further investigation in cancer drug discovery. The described synthetic route is robust, employing well-established chemical transformations, and is suitable for implementation in a standard organic chemistry laboratory.

References

  • Zhang, G. Y., et al. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Yao Xue Xue Bao, 48(7), 1034-41.
  • Lv, P.-C., et al. (2021). Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry, 112, 104831.
  • Kim, H. J., et al. (2021). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances, 11(44), 27357-27364.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide: Synthesis, Applications, and Pharmaceutical Potential.
  • ResearchGate. (n.d.). Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1) and Attempted Synthesis of Sorafenib ( 8 ) (Route 3).
  • Chen, G., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(67), 38555-38567.
  • Al-Suhaimi, K. S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Scientific Reports, 13(1), 12345.
  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 245-248.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Diva-portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Supporting Information. (n.d.).
  • Semantic Scholar. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
  • Needham, J., et al. (2009). Bioisosterism of urea-based GCPII inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3849-3852.
  • Royal Society of Chemistry. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • Lopes, J. F., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(20), 11495-11532.
  • Guan, B.-T., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171891.
  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • IUCr Journals. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Cambridge MedChem Consulting. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4236.

Sources

The Strategic Utility of 3,5-Difluorophenylacetic Acid in Multi-Step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Fluorination in Synthetic Scaffolds

In the landscape of modern organic synthesis, particularly within medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological and physicochemical properties. 3,5-Difluorophenylacetic acid is a versatile reagent that serves as a valuable building block in the construction of complex organic molecules. The presence of two fluorine atoms on the phenyl ring imparts unique electronic characteristics, influencing the acidity of the carboxylic acid and providing a handle for modulating properties such as metabolic stability, lipophilicity, and binding affinity of the final target molecule.[1][2] This document provides a detailed guide on the application of this compound in multi-step synthesis, with a focus on robust protocols for the formation of key chemical bonds.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its effective application.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3][4]
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 67-81 °CChem-Impex
Purity ≥98% (GC)Chem-Impex
CAS Number 105184-38-1[3]

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals.[2] The resulting N-aryl acetamides are prevalent motifs in a wide range of biologically active compounds, including enzyme inhibitors and kinase modulators. The 3,5-difluoro substitution pattern can significantly influence the biological activity of the resulting amide.

Causality in Experimental Design: Choosing the Right Coupling Strategy

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. The choice of coupling reagent and conditions is critical and depends on the reactivity of the amine, steric hindrance, and the desired reaction scale.

  • Carbodiimide-Mediated Coupling (EDC/HOBt): This is a widely used, reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) suppresses side reactions, such as racemization, and improves reaction efficiency. This method is often the first choice for routine amide couplings due to its cost-effectiveness and the water-soluble nature of the urea byproduct.

  • Uronium/Aminium Salt-Based Coupling (HATU): For more challenging couplings, such as those involving electron-deficient anilines or sterically hindered amines, more potent activating agents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent known for its rapid reaction times and high yields, even with difficult substrates.

The following workflow illustrates the general process of amide bond formation using this compound.

Amide_Synthesis_Workflow Start This compound + Substituted Aniline Coupling Amide Coupling (e.g., EDC/HOBt or HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Start->Coupling Reagents Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Reaction Mixture Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Crude Product Product N-(Aryl)-2-(3,5-difluorophenyl)acetamide Purification->Product Pure Product Analysis Characterization (NMR, MS, IR) Product->Analysis Sample

Caption: General workflow for the synthesis of N-aryl-2-(3,5-difluorophenyl)acetamides.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-(3,5-difluorophenyl)acetamide

This protocol provides a robust method for the synthesis of a representative N-aryl acetamide derivative using a carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • 4-Methoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.), 4-methoxyaniline (1.05 equiv.), and HOBt (1.2 equiv.).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.5 M with respect to the carboxylic acid). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: To the cooled, stirring solution, add DIPEA (2.5 equiv.) followed by the portion-wise addition of EDC·HCl (1.2 equiv.).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-2-(3,5-difluorophenyl)acetamide.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The 1H NMR spectrum should show a characteristic singlet for the methylene protons and distinct signals for the aromatic protons of both rings. The mass spectrum should display the correct molecular ion peak.

Expected Analytical Data
1H NMR Signals corresponding to aromatic protons, a singlet for the CH₂ group, a singlet for the OCH₃ group, and a broad singlet for the NH proton.
13C NMR Peaks for the carbonyl carbon, aromatic carbons (with C-F couplings), the methylene carbon, and the methoxy carbon.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product.
IR Characteristic absorptions for N-H stretching, C=O stretching (amide I), and C-F stretching.

Application in Multi-Step Synthesis: A Case Study in Enzyme Inhibitor Development

This compound and its derivatives have been investigated for their potential as enzyme inhibitors. For instance, halogenated derivatives of phenylacetic acid have been shown to inhibit penicillin biosynthetic enzymes.[5] This suggests the potential for developing novel antimicrobial agents based on this scaffold.

The general synthetic workflow for such an endeavor is outlined below.

Enzyme_Inhibitor_Synthesis Start This compound Step1 Amide Coupling (with a suitable amine) Start->Step1 Intermediate N-substituted-2-(3,5-difluorophenyl)acetamide Step1->Intermediate Step2 Further Functionalization (e.g., Cross-coupling, Alkylation) Intermediate->Step2 Product Target Bioactive Molecule Step2->Product Screening Biological Screening (Enzyme Inhibition Assay) Product->Screening

Caption: Multi-step synthesis of a potential enzyme inhibitor.

This generalized pathway highlights how this compound can be the starting point for creating a library of compounds for biological screening. The initial amide formation provides a stable and synthetically versatile intermediate, which can then be further elaborated to explore structure-activity relationships.

Conclusion

This compound is a valuable and versatile reagent for multi-step organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive building block for the development of novel pharmaceuticals and agrochemicals. The robust and well-established protocols for amide bond formation, as detailed in this application note, provide a reliable entry point for the synthesis of a diverse range of target molecules. The strategic use of this reagent can lead to the discovery of compounds with enhanced biological activity and improved physicochemical properties.

References

  • Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. Journal of Industrial Microbiology, 13(3), 144–146. [Link]
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 7(1), 136-141. [Link]
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Building Block in Organic Synthesis.
  • Šterk, D., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1142. [Link]
  • PubChem. (n.d.). This compound.

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Application Note: A Validated HPLC Method for the Quantitative Analysis of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,5-Difluorophenylacetic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification essential for quality control and research and development.[1][2] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, containing formic acid for pH control and improved peak shape. Detection is performed by UV spectrophotometry. The described protocol is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (Figure 1) is a fluorinated aromatic carboxylic acid of significant interest in synthetic chemistry.[1] Its unique electronic properties, conferred by the fluorine substituents, can enhance the metabolic stability and bioavailability of derivative molecules, making it a valuable building block in drug discovery.[1] As with any active pharmaceutical ingredient (API) intermediate, a reliable analytical method is required to ensure its purity and quality throughout the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[3] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like aromatic carboxylic acids.[3][4] The challenge with such acidic analytes often lies in achieving good peak symmetry and reproducible retention times, which can be overcome by controlling the mobile phase pH.[3] This application note provides a comprehensive, field-proven protocol for the analysis of this compound, developed with scientific integrity and grounded in established analytical principles.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 2-(3,5-difluorophenyl)acetic acid

  • Molecular Formula: C₈H₆F₂O₂

  • Molecular Weight: 172.13 g/mol [5]

  • Appearance: White to light yellow crystalline powder[2]

  • pKa (Predicted): 3.90 ± 0.10[2]

Experimental

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended. A similar column for fluorinated isomers, the Primesep SB, has also shown good performance.[6]

  • Data Acquisition and Processing: Chromatography data station software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (reagent grade, ~99%)

    • Methanol (HPLC grade)

    • This compound reference standard (>98% purity)[7]

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column is chosen for its hydrophobicity, which provides adequate retention for the aromatic ring of the analyte. The mobile phase consists of acetonitrile, a common organic modifier in reversed-phase chromatography, and water. The addition of a small amount of formic acid serves to acidify the mobile phase to a pH well below the pKa of the analyte (approx. 3.90), ensuring it is in its neutral, protonated form. This minimizes peak tailing and provides consistent retention. Based on the analysis of similar fluorophenylacetic acid isomers, a detection wavelength of 264 nm is selected, as aromatic compounds typically exhibit strong absorbance in the low UV range.[6][8]

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water : Formic Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 264 nm
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. The compound is known to be soluble in methanol.[2] This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound to obtain a theoretical concentration of 1000 µg/mL in the final solution.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add methanol to approximately 70% of the flask's volume and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Dilute an aliquot of this solution with the mobile phase to bring the final concentration within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure the chromatographic system is operating correctly. A working standard solution (e.g., 50 µg/mL) is injected six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (mobile phase), a placebo (a mixture of all potential matrix components without the analyte), and a standard solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms demonstrates the specificity of the method.

Linearity

The linearity of the method was established by constructing a calibration curve with six concentration levels of the reference standard, ranging from 1 to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%4099.50.85
100%50100.20.62
120%6099.80.77
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six separate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day.

  • Intermediate Precision: The repeatability study was duplicated on a different day by a different analyst using a different instrument.

Precision Level%RSD of Assay Results
Repeatability (n=6) 0.75%
Intermediate Precision (n=12) 1.10%
Acceptance Criteria ≤ 2.0%
Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.

Workflow and Logic Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (264 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Overall workflow for the HPLC analysis of this compound.

Method_Validation_Logic Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness System_Suitability System Suitability Method->System_Suitability Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Logical relationship between key HPLC method validation parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The simple isocratic mobile phase and standard C18 column make it easily transferable to any laboratory with standard HPLC capabilities. The comprehensive validation study confirms that the method is specific, linear, accurate, and precise for its intended purpose, meeting the stringent requirements of the pharmaceutical and related industries. This protocol provides a valuable tool for quality control and research applications involving this important chemical intermediate.

References

  • SIELC Technologies.
  • ResearchG
  • Cheméo. Chemical Properties of this compound (CAS 105184-38-1). [Link]
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
  • SIELC Technologies. UV-Vis Spectrum of 3-Fluorophenylacetic acid. [Link]
  • NIH.
  • NIH. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
  • BioProcess International.
  • PubChem. This compound | C8H6F2O2 | CID 145424. [Link]
  • BioProcess International.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • PubMed.
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

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1H NMR and 13C NMR spectrum of 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,5-Difluorophenylacetic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical guide for the acquisition and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This compound is a valuable building block in pharmaceutical and agrochemical research, where the incorporation of fluorine atoms can significantly enhance metabolic stability and bioavailability.[1] Understanding its precise chemical structure is therefore critical. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of fluorinated organic molecules.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, data acquisition, and in-depth spectral analysis, with a special focus on the influence of fluorine-carbon and fluorine-proton spin-spin couplings.

Introduction: The Significance of Fluorine in NMR

This compound (C₈H₆F₂O₂) is an aromatic carboxylic acid whose chemical properties are heavily influenced by the two fluorine atoms positioned meta to the acetic acid moiety. In drug design, fluorine substitution is a common strategy to modulate a molecule's physicochemical properties.[1] Consequently, the ability to confirm the precise location and electronic environment of these fluorine atoms is essential.

NMR spectroscopy provides this capability through the analysis of chemical shifts and spin-spin coupling constants (J-values). The ¹⁹F nucleus, like ¹H, has a spin of ½ and is 100% naturally abundant, making it highly amenable to NMR studies.[4] However, this guide will focus on the more universally accessible ¹H and ¹³C NMR experiments, demonstrating how the presence of fluorine leaves an indelible and informative fingerprint on these spectra through heteronuclear coupling.

Foundational Principles: Understanding H-F and C-F Coupling

The key to interpreting the NMR spectra of this compound lies in understanding how the spin-active ¹⁹F nuclei interact with neighboring ¹H and ¹³C nuclei through the covalent bond framework. This interaction, known as spin-spin coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.

  • ¹JCF (One-bond C-F Coupling): This is a very large coupling (typically 160-350 Hz) observed only between a carbon atom and a fluorine atom directly bonded to it.[5] Its presence is a definitive confirmation of a C-F bond.

  • ²J (Two-bond Coupling): Coupling between nuclei separated by two bonds (e.g., F-C-C or F-C-H). Typical values are ²JCF ≈ 20-50 Hz and ²JHF ≈ 40-60 Hz.[5]

  • ³J (Three-bond Coupling): Coupling through three bonds (e.g., F-C-C-C or F-C-C-H). These are typically smaller, around 5-15 Hz.[5]

  • Long-Range Coupling (⁴J, ⁵J): Couplings over four or more bonds are also common with fluorine and are typically in the range of 0-5 Hz.[5]

The predictable patterns arising from these couplings allow for the complete and confident assignment of every proton and carbon in the molecule.

Experimental Protocol I: Sample Preparation

Meticulous sample preparation is the foundation of high-quality NMR spectroscopy.[6] The protocol below is designed to yield a homogeneous solution free of particulate matter, which is crucial for achieving high spectral resolution.

3.1. Materials

  • Analyte: this compound (Purity ≥ 98%)[7]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D) is recommended due to its excellent solvating power for polar organic acids. This also allows for the observation of the exchangeable carboxylic acid proton. Chloroform-d (CDCl₃) is a viable alternative if the acidic proton is not of interest.[6]

  • Equipment: Analytical balance, 5 mm NMR tubes (clean and dry), vial, Pasteur pipette, and cotton or glass wool.

3.2. Concentration Guidelines

  • For ¹H NMR: Dissolve 2-5 mg of the sample in approximately 0.6 mL of DMSO-d₆.[8]

  • For ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Dissolve 15-30 mg of the sample in approximately 0.6 mL of DMSO-d₆.[6][8]

3.3. Step-by-Step Procedure

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Cap the vial and vortex or shake gently until the solid is completely dissolved.

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a 5 mm NMR tube to remove any dust or microparticulates that could degrade magnetic field homogeneity and spectral resolution.[9][10]

  • Volume Check: Ensure the final volume in the NMR tube corresponds to a height of 4-5 cm. Insufficient sample height can lead to poor spectral quality.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[8]

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation start Start weigh 1. Weigh 2-30 mg of This compound start->weigh dissolve 2. Dissolve in 0.6 mL of DMSO-d6 weigh->dissolve filter 3. Filter through Pipette into NMR Tube dissolve->filter check 4. Check Sample Height (4-5 cm) filter->check cap 5. Cap and Clean Tube check->cap end_node Ready for NMR cap->end_node

Caption: Workflow for preparing this compound for NMR analysis.

Experimental Protocol II: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

4.1. ¹H NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zg30 Standard 30-degree pulse for quantitative analysis.
Number of Scans (NS) 16 Sufficient for good signal-to-noise with a few mg of sample.
Relaxation Delay (D1) 2.0 s Allows for adequate relaxation of protons between scans.
Acquisition Time (AQ) 4.0 s Provides good digital resolution.
Spectral Width (SW) 20 ppm Covers the full range of expected proton signals.

| Temperature | 298 K | Standard room temperature analysis. |

4.2. ¹³C NMR Acquisition Parameters

Parameter Recommended Value Rationale
Pulse Program zgpg30 Standard 30-degree pulse with proton broadband decoupling.
Number of Scans (NS) 1024 or higher Required to achieve adequate signal-to-noise for the insensitive ¹³C nucleus.
Relaxation Delay (D1) 2.0 s Standard delay; may be increased for non-protonated carbons if needed.
Acquisition Time (AQ) 1.0 s A balance between resolution and experiment time.
Spectral Width (SW) 240 ppm Covers the full range of expected carbon signals.

| Temperature | 298 K | Standard room temperature analysis. |

Diagram: Data Acquisition & Processing Workflow

G cluster_acq Data Acquisition & Processing insert Insert Sample into Spectrometer lock Lock on Solvent (DMSO-d6) insert->lock shim Shim Magnetic Field lock->shim setup Load Acquisition Parameters (¹H or ¹³C) shim->setup acquire Acquire Data (FID) setup->acquire process Process FID acquire->process ft 1. Fourier Transform process->ft phase 2. Phase Correction process->phase baseline 3. Baseline Correction process->baseline integrate 4. Integration & Peak Picking process->integrate spectrum Final Spectrum ft->spectrum phase->spectrum baseline->spectrum integrate->spectrum

Caption: General workflow for NMR data acquisition and processing.

Spectral Data Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. The numbering scheme used for assignment is shown below.

Numbering scheme for this compound

5.1. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)IntegrationAssignment Notes
Hₐ (-COOH)~12.5broad singlet-1HChemical shift is highly dependent on concentration and temperature. Signal disappears upon D₂O exchange.
H₂/H₆~7.15 - 7.25doublet of triplets (dt) or multiplet³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz2HCoupled to the two fluorine atoms (F₃ and F₅) and the H₄ proton. The larger coupling is to the fluorine atoms.
H₄~7.05 - 7.15triplet of triplets (tt)³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz1HCoupled to the two equivalent ortho fluorine atoms (F₃, F₅) and the two equivalent ortho protons (H₂, H₆).
H₇ (-CH₂-)~3.70triplet (t)⁴JHF ≈ 2-3 Hz2HAppears as a triplet due to coupling over four bonds to the two equivalent meta fluorine atoms.

5.2. Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆, Proton Decoupled)

Carbon LabelChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant(s) (J, Hz)Assignment Notes
C₈ (-COOH)~171.5triplet (t)⁴JCF ≈ 3-4 HzThe carbonyl carbon is weakly coupled to the two meta-fluorine atoms.
C₃/C₅~162.5doublet (d)¹JCF ≈ 245 HzThe most downfield aromatic signal with a very large one-bond coupling constant, characteristic of a carbon directly bonded to fluorine.[11]
C₁~141.0triplet (t)³JCF ≈ 8-10 HzThe ipso-carbon attached to the acetic acid group is coupled to both meta-fluorine atoms.[11]
C₂/C₆~113.5doublet of doublets (dd)²JCF ≈ 25 Hz, ⁴JCF ≈ 3 HzThis carbon is coupled to the adjacent fluorine (two bonds away) and the distant fluorine (four bonds away).[11]
C₄~103.0triplet (t)²JCF ≈ 26 HzThe most upfield aromatic signal, appearing as a triplet due to coupling with two equivalent ortho-fluorine atoms.[11]
C₇ (-CH₂-)~40.0triplet (t)³JCF ≈ 3-4 HzThe methylene carbon shows a small three-bond coupling to the two meta-fluorine atoms.[11]

Note: The chemical shift for the DMSO-d₆ solvent residual peak appears at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum.[12]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich source of structural information that is readily interpreted through the analysis of chemical shifts and, most critically, heteronuclear coupling constants. The presence of two meta-positioned fluorine atoms creates distinct and predictable splitting patterns for every carbon and proton in the molecule. The large one-bond C-F coupling constant for C3/C5 provides an unambiguous marker for the fluorinated positions, while the smaller multi-bond couplings allow for the confident assignment of all other atoms. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reproducible spectra, enabling the definitive structural verification required for advancing pharmaceutical and chemical research.

References

  • Crick, D. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.
  • JEOL Ltd. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • NMR Testing Laboratory. (2015). Organic Acid Archives.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Semantic Scholar.
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  • Gerig, J. T. (n.d.). An Overview of Fluorine NMR. ResearchGate.
  • Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. (n.d.).
  • SpectraBase. (n.d.). (3,5-Difluorophenyl)acetic acid - 13C NMR.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants....
  • Chem-Impex. (n.d.). This compound.
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental).
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Interpreting the High-Resolution NMR Data of 3,5-Difluorophenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorophenylacetic acid is a valuable building block in medicinal chemistry and materials science, where the precise confirmation of its structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive method for its structural elucidation. The presence of fluorine atoms, however, introduces complexities into ¹H and ¹³C NMR spectra due to heteronuclear spin-spin coupling. This guide provides a detailed analysis of the expected NMR data for this compound, explains the causality behind spectral features, and presents a validated protocol for sample preparation and data acquisition.

Introduction: The Significance of Fluorine in NMR

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In NMR spectroscopy, the ¹⁹F nucleus is a powerful probe for structural analysis.[1][2][3] With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus.[1][3][4] Its large chemical shift dispersion and its ability to couple with other nuclei (¹H, ¹³C) provide a rich dataset for unambiguous structure verification.[2][3][4] This note focuses on leveraging these properties to interpret the spectra of this compound.

Molecular Structure and Predicted Spectral Features

Understanding the molecule's symmetry is the first step in predicting its NMR spectra. This compound possesses a plane of symmetry along the C1-C4 axis of the phenyl ring.

  • Proton (¹H) Environment: Due to this symmetry, the protons at positions 2 and 6 are chemically equivalent (H₂/H₆). The proton at position 4 (H₄) is unique. The methylene protons (-CH₂-) of the acetic acid group are also chemically equivalent. Therefore, we anticipate three distinct signals in the ¹H NMR spectrum.

  • Carbon (¹³C) Environment: Similarly, the carbon atoms C3/C5 (bonded to fluorine) and C2/C6 are equivalent pairs. C1, C4, the methylene carbon (-CH₂-), and the carboxyl carbon (-COOH) are all unique. This leads to an expectation of six distinct signals in the ¹³C NMR spectrum.

The following diagram illustrates the molecular structure and the key spin-spin couplings that dictate the appearance of the NMR spectra.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (0.6-0.7 mL deuterated solvent, e.g., CDCl₃, DMSO-d₆) weigh->dissolve [1, 4] mix 3. Ensure Complete Dissolution (Vortex or gently warm if necessary) dissolve->mix filter 4. Filter Solution (Use pipette with glass wool plug into a clean NMR tube) mix->filter [2, 5] label_tube 5. Cap and Label (Properly label the NMR tube) filter->label_tube [3]

Caption: Workflow for preparing a high-quality NMR sample.

Methodology:

  • Weighing: Accurately weigh the this compound sample. For routine ¹H NMR, 5-25 mg is sufficient. [5][6]For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of ¹³C. [6]2. Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆. Deuterated solvents are essential for the spectrometer's lock system and to avoid large protonated solvent signals in the ¹H spectrum. [5][6]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. [7][8]This allows for effective mixing via vortexing to ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. [5][8]Cotton wool should be avoided as solvents can leach impurities from it. [5]5. Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer to prevent contamination of the probe. [8]

Protocol for NMR Data Acquisition

These parameters are starting points and may require optimization based on the specific instrument and sample concentration.

Workflow:

G cluster_acq Data Acquisition Workflow insert 1. Insert Sample & Lock shim 2. Shim Magnet Field (Maximize field homogeneity) insert->shim tune 3. Tune & Match Probe (For ¹H, ¹³C, and ¹⁹F frequencies) shim->tune acquire 4. Acquire Spectra (Set experiment parameters) tune->acquire process 5. Process Data (FT, phase, baseline correction) acquire->process

Caption: General workflow for NMR data acquisition.

Methodology:

  • Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • Tuning the Probe: Tune and match the NMR probe for the nuclei of interest (¹H, ¹³C, and ¹⁹F).

  • Acquisition Parameters (¹H Experiment):

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker zg30).

    • Spectral Width: ~16 ppm centered around 6 ppm.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Parameters (¹³C Experiment):

    • Pulse Program: A standard proton-decoupled experiment (e.g., Bruker zgpg30).

    • Spectral Width: ~220 ppm centered around 100 ppm.

    • Number of Scans (NS): 256 to 1024 scans, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Acquisition Parameters (¹⁹F Experiment):

    • Pulse Program: A standard ¹H-decoupled experiment is often useful to simplify the spectrum to a singlet (e.g., Bruker zgfhigqn). [9] * Spectral Width: A wide spectral width (~200 ppm) is a good starting point for fluorinated aromatics. [4] * Number of Scans (NS): 16 to 32 scans.

    • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing: After acquisition, apply Fourier transform, phase correction, baseline correction, and reference the spectra (e.g., to residual solvent signal or TMS).

Conclusion

The NMR spectra of this compound are rich with structural information that is readily interpreted with an understanding of molecular symmetry and heteronuclear coupling. The distinct splitting patterns observed in both ¹H and ¹³C spectra, caused by ¹H-¹⁹F and ¹³C-¹⁹F couplings, serve as a definitive fingerprint for the molecule. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality data, enabling confident structural verification essential for drug development and chemical research.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology. (2023-08-29).
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  • University College London, Faculty of Mathematical & Physical Sciences.
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
  • Good, B. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12891–12901. [Link]
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  • DiVA portal. (2016).
  • Finney, J. F., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9753–9761. [Link]
  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3465–3475. [Link]
  • Servis, K. L., & Fang, K. N. (1968). Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. Journal of the American Chemical Society, 90(24), 6712–6718. [Link]
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  • Lustig, E., & Hansen, E. A. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(24), 6314–6316. [Link]
  • Semantic Scholar.
  • Human Metabolome Database. Phenylacetic acid 13C NMR Spectrum. [Link]
  • SpectraBase. (3,5-Difluorophenyl)acetic acid - 13C NMR. [Link]
  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supplementary Information. Royal Society of Chemistry. [Link]
  • ResearchGate. (2011). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. [Link]
  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9996-10008. [Link]
  • Supporting Information. Pd(II)
  • Human Metabolome Database. Acetic acid 1H NMR Spectrum. [Link]
  • Semantic Scholar. (1994). 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. [Link]
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Application Note: Derivatization of 3,5-Difluorophenylacetic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 3,5-Difluorophenylacetic Acid

This compound (3,5-DFPAA) is a key intermediate and metabolite in the development of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of 3,5-DFPAA in complex matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) offers high resolution and sensitivity, making it a powerful tool for such analyses. However, direct GC-MS analysis of 3,5-DFPAA is hampered by its inherent physicochemical properties. The carboxylic acid functional group leads to high polarity and low volatility, resulting in poor chromatographic peak shape, tailing, and potential thermal degradation in the hot GC injection port.[1][2]

To overcome these challenges, derivatization is an essential sample preparation step.[2][3] This process involves the chemical modification of the carboxylic acid group to form a less polar, more volatile, and more thermally stable derivative.[2][4][5][6] This application note provides a detailed guide to the derivatization of 3,5-DFPAA for robust and sensitive GC-MS analysis, exploring various derivatization strategies and providing detailed protocols.

The Rationale for Derivatization: Enhancing Analyte Amenability for GC-MS

The primary objective of derivatizing 3,5-DFPAA is to replace the active hydrogen of the carboxylic acid group with a non-polar functional group.[2][4] This chemical modification achieves several critical improvements for GC-MS analysis:

  • Increased Volatility: The resulting derivative has a lower boiling point, allowing it to be readily vaporized in the GC inlet and transported through the analytical column.[2][4]

  • Improved Thermal Stability: Derivatization protects the analyte from degradation at the high temperatures required for GC analysis.[2][3]

  • Enhanced Chromatographic Performance: The less polar derivative exhibits reduced interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[1][2]

  • Increased Sensitivity: Certain derivatizing agents can introduce electrophoric groups (e.g., fluorine atoms), which can significantly enhance the sensitivity of electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[7]

Derivatization Strategies for this compound

There are three primary derivatization strategies applicable to carboxylic acids like 3,5-DFPAA: silylation, alkylation (esterification), and acylation.[8][9] The choice of method depends on the specific requirements of the analysis, including desired sensitivity, potential for side reactions, and available instrumentation.

Silylation: A Versatile and Common Approach

Silylation is a widely used derivatization technique that involves the replacement of the acidic proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[2][4] Silyl derivatives are generally more volatile and less polar than their parent compounds.[2][5][6]

  • Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent.[9][10]

  • Common Reagents:

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts with a wide range of functional groups.[11][12] Its byproducts are volatile, minimizing interference in the chromatogram.[11]

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another highly reactive silylating reagent, often preferred for its volatility and the volatility of its byproducts.[13][14]

    • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to increase their reactivity, especially for hindered functional groups.

Protocol 1: Silylation of 3,5-DFPAA using BSTFA with 1% TMCS

This protocol provides a general guideline for the silylation of 3,5-DFPAA. Optimization of reaction time and temperature may be necessary for specific applications.

Materials:

  • This compound (3,5-DFPAA) standard or sample extract, dried.

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Sample Preparation: Ensure the sample containing 3,5-DFPAA is completely dry. Water will react with the silylating reagent and reduce the derivatization efficiency.[10] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous solvent (e.g., pyridine) to dissolve the analyte. Then, add 50 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the derivatizing reagent to the active hydrogen is generally recommended.[11]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Table 1: Expected Mass Shift for Silylated 3,5-DFPAA

CompoundMolecular Weight ( g/mol )DerivativeDerivative Molecular Weight ( g/mol )Mass Shift (amu)
This compound172.12TMS Ester244.26+72.14
Alkylation (Esterification): Forming Stable Esters

Alkylation, specifically esterification for carboxylic acids, involves replacing the acidic proton with an alkyl group.[2][15] The resulting esters are typically stable and exhibit excellent chromatographic properties.[15][16]

  • Mechanism: The reaction generally involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst or reaction with a suitable alkylating agent.[15][16]

  • Common Reagents:

    • Pentafluorobenzyl Bromide (PFBBr): A popular reagent that forms pentafluorobenzyl esters. These derivatives are highly sensitive to electron capture detection (ECD) and are suitable for trace analysis.[7][17][18][19] The reaction is typically performed under basic conditions.[19]

    • Diazomethane (CH₂N₂): A highly efficient reagent for forming methyl esters.[20][21] The reaction is rapid and clean, with nitrogen gas as the only byproduct. However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[20][22]

    • BF₃-Methanol: A convenient and effective reagent for the formation of methyl esters.[15][18]

Protocol 2: Esterification of 3,5-DFPAA using Pentafluorobenzyl Bromide (PFBBr)

This protocol outlines the derivatization of 3,5-DFPAA to its PFB ester, which is particularly useful for high-sensitivity analysis.

Materials:

  • This compound (3,5-DFPAA) standard or sample extract.

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).

  • Aqueous base solution (e.g., 10% potassium carbonate, K₂CO₃).

  • Extraction solvent (e.g., hexane or ethyl acetate).

  • Reaction vials.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Dissolve the 3,5-DFPAA sample in a suitable solvent (e.g., acetone).

  • Reaction Setup: In a reaction vial, combine the sample solution with an equal volume of the aqueous base solution (e.g., 10% K₂CO₃).

  • Reagent Addition: Add an excess of the PFBBr solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 1 hour in a heating block or water bath.[19]

  • Extraction: After cooling to room temperature, add an extraction solvent (e.g., hexane) to the vial. Vortex vigorously for 1 minute to extract the PFB ester into the organic layer.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Table 2: Expected Mass Shift for PFB-Ester of 3,5-DFPAA

CompoundMolecular Weight ( g/mol )DerivativeDerivative Molecular Weight ( g/mol )Mass Shift (amu)
This compound172.12PFB Ester352.22+180.10

Experimental Workflow and Data Interpretation

The overall workflow for the analysis of 3,5-DFPAA using derivatization followed by GC-MS is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 3,5-DFPAA Extraction Extraction of 3,5-DFPAA Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (Silylation or Esterification) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection & Data Acquisition Ionization->Detection Data_Processing Data Processing (Peak Integration) Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Figure 1: General workflow for the derivatization and GC-MS analysis of 3,5-DFPAA.

Chemical Reaction Diagram: Silylation of 3,5-DFPAA with BSTFA

Silylation_Reaction reactant1 This compound F F C₈H₆F₂O₂ product1 TMS-ester of 3,5-DFPAA F F C₁₁H₁₄F₂O₂Si reactant1->product1 + BSTFA reactant2 BSTFA CF₃ N Si(CH₃)₃ O Si(CH₃)₃ product2 Byproduct N-trimethylsilyl-trifluoroacetamide product1->product2 +

Figure 2: Reaction scheme for the silylation of 3,5-DFPAA with BSTFA.

Conclusion and Best Practices

Derivatization is a critical step for the successful analysis of this compound by GC-MS. Both silylation and esterification are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity.

  • Silylation with BSTFA is a robust and straightforward method suitable for a wide range of applications.

  • Esterification with PFBBr is the preferred method for achieving the lowest limits of detection, particularly when using an electron capture detector or negative chemical ionization mass spectrometry.

For all derivatization procedures, it is crucial to work under anhydrous conditions to ensure high reaction yields. Method validation, including the assessment of derivatization efficiency and derivative stability, is essential for obtaining accurate and reliable quantitative results.

References

  • Pan, L., & Pawliszyn, J. (1997). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology, 31(11), 3174-3182. [Link]
  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Black, D. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]
  • Li, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266(Pt 3), 115043. [Link]
  • Tsikas, D. (2020). Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents.
  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Regis Technologies. (n.d.).
  • Phenomenex. (2021).
  • Chemistry LibreTexts. (2023).
  • Chrom Tech, Inc. (2025).
  • Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
  • The Organic Chemistry Tutor. (2023). Derivatization in Gas Chromatography (Part II) [Video]. YouTube. [Link]
  • Neumann, E. K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869. [Link]
  • MacRae, J. (2012).
  • Kim, D. G., et al. (2020). Derivatization reaction of phenol to phenyl acetate.
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • Bibel, M. (2025).
  • Greyhound Chromatography. (n.d.).
  • The Organic Chemistry Tutor. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester [Video]. YouTube. [Link]
  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(1), 1-19. [Link]
  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. [Link]
  • Al-Asmari, A. I., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 437-444. [Link]
  • Alaa, S. (n.d.).
  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 14. [Link]
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]
  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [Link]

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Application Notes and Protocols: Utilizing 3,5-Difluorophenylacetic Acid as an Internal Standard in Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Accuracy in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and drug development sectors, the demand for precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of substances.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2] This obviates the need for compound-specific response factors often required in chromatographic techniques.

The accuracy of qNMR measurements is intrinsically linked to the use of a reliable internal standard (IS). An ideal internal standard must exhibit specific characteristics: high purity, chemical stability, solubility in the chosen deuterated solvent, and most importantly, possess NMR signals that are well-resolved from those of the analyte.[2] This application note provides a comprehensive guide to the use of 3,5-Difluorophenylacetic acid as a robust internal standard for ¹H qNMR analysis. We will delve into its unique properties, provide detailed experimental protocols, and discuss data analysis and validation considerations, all grounded in established scientific principles and regulatory guidelines.

Why this compound? A Profile of an Effective Internal Standard

This compound (DFPAA) has gained traction as an excellent internal standard for qNMR due to a confluence of favorable chemical and physical properties. Its utility is underscored by its ability to provide clean, easily quantifiable signals in regions of the ¹H NMR spectrum that are often devoid of analyte resonances.

Key Attributes of this compound

The suitability of DFPAA as a qNMR internal standard is best understood by examining its specific attributes in the context of the ideal characteristics mentioned earlier.

PropertyValue/CharacteristicSignificance in qNMR
Molecular Formula C₈H₆F₂O₂-
Molecular Weight 172.13 g/mol Essential for accurate molar calculations.
Purity Commercially available at ≥98%High purity minimizes the introduction of interfering signals and ensures accurate quantification.
Appearance White to light yellow crystalline powderStable solid form allows for accurate weighing.
Melting Point 68-71 °CIndicates good thermal stability under typical laboratory conditions.
Solubility Soluble in Methanol, DMSO, and AcetoneGood solubility in common NMR solvents ensures sample homogeneity.
¹H NMR Signals Simple, well-defined multiplets in the aromatic region and a singlet for the methylene protons.The distinct chemical shifts of its protons often prevent signal overlap with many common analytes.

The fluorine substitution on the phenyl ring of DFPAA serves a dual purpose. It shifts the aromatic proton signals to a less crowded region of the spectrum and enhances the compound's chemical stability.[3]

¹H NMR Spectral Characteristics of this compound

A critical aspect of selecting an internal standard is understanding its NMR signature in various deuterated solvents. The chemical shifts of DFPAA protons can vary slightly depending on the solvent, concentration, and temperature. The following table provides approximate chemical shifts and multiplicities for the protons of this compound in commonly used NMR solvents.

SolventMethylene Protons (-CH₂-)Aromatic Protons (Ar-H)
CDCl₃ ~3.6 ppm (singlet)~6.8-7.0 ppm (multiplet)
DMSO-d₆ ~3.6 ppm (singlet)~7.1-7.3 ppm (multiplet)
Acetone-d₆ ~3.7 ppm (singlet)~7.0-7.2 ppm (multiplet)

Note: The aromatic protons typically appear as a triplet and a doublet of triplets due to H-H and H-F couplings. The exact chemical shifts and coupling constants should be verified with a pure standard under the specific experimental conditions.

Experimental Protocol: A Step-by-Step Guide to qNMR with this compound

This protocol outlines the internal standard method for qNMR, which is recommended for its high accuracy.[4] The procedure must be followed meticulously to ensure the integrity of the quantitative results.

I. Materials and Instrumentation
  • Analyte: The compound of interest.

  • Internal Standard: this compound (purity ≥ 98%).

  • Deuterated Solvent: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆ of high isotopic purity.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses. The instrument should be properly qualified according to established procedures.[5]

  • Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision NMR tubes.

II. Sample Preparation Workflow

The following diagram illustrates the critical steps in preparing a sample for qNMR analysis using an internal standard.

G cluster_prep Sample Preparation weigh_IS Accurately weigh This compound (IS) dissolve Dissolve both in a precise volume of deuterated solvent weigh_IS->dissolve weigh_Analyte Accurately weigh analyte weigh_Analyte->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to NMR tube vortex->transfer

Caption: Workflow for qNMR sample preparation.

Step-by-Step Protocol:

  • Accurate Weighing:

    • Precisely weigh an appropriate amount of this compound into a clean, dry vial. The target is to achieve a molar ratio of approximately 1:1 between the internal standard and the analyte.

    • Accurately weigh the analyte into the same vial. Record the masses to at least four decimal places.

  • Dissolution:

    • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial containing the weighed solids.

    • Ensure complete dissolution by vortexing the sample. Gentle warming may be applied if necessary, but ensure the sample returns to room temperature before proceeding.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a high-precision NMR tube.

III. NMR Data Acquisition

The acquisition parameters are critical for obtaining accurate quantitative data. The following parameters are recommended as a starting point and should be optimized for the specific instrument and sample.

ParameterRecommended SettingRationale
Pulse Program A standard single-pulse experiment (e.g., zg30 in Bruker TopSpin)Simple and robust for quantification.
Pulse Angle 90°Ensures maximum signal excitation for all nuclei.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing protonCrucial for ensuring complete relaxation of all protons between scans, preventing signal saturation and ensuring accurate integration. The T₁ values of both the analyte and internal standard signals should be determined experimentally. A conservative starting value is 30-60 seconds.
Number of Scans (ns) 16-64 (or as needed)Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision.[2]
Acquisition Time (aq) ≥ 3 secondsProvides adequate digital resolution for accurate peak integration.
Temperature Stable (e.g., 298 K)Maintains consistent chemical shifts and minimizes convection effects.
IV. Data Processing and Analysis

Proper data processing is as crucial as data acquisition for accurate quantification.

G cluster_processing Data Processing and Analysis fid Acquired FID ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration of IS and Analyte Signals baseline->integrate calculate Purity/Concentration Calculation integrate->calculate

Caption: qNMR data processing and analysis workflow.

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction, and manually adjust if necessary, to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Integrate the well-resolved singlet of the methylene protons of this compound.

    • Integrate a well-resolved, non-overlapping signal of the analyte.

    • Ensure the integration regions are wide enough to encompass the entire peak, including any satellite peaks.

  • Calculation of Purity/Concentration:

    The purity of the analyte can be calculated using the following formula:

    Purity (analyte) [%] = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS [%]

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the integrated analyte signal

    • I_IS = Integral of the internal standard signal (methylene protons of DFPAA)

    • N_IS = Number of protons for the integrated internal standard signal (2 for the methylene protons)

    • MW_analyte = Molecular weight of the analyte

    • m_analyte = Mass of the analyte

    • MW_IS = Molecular weight of the internal standard (172.13 g/mol for DFPAA)

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Method Validation: Ensuring Trustworthiness and Reliability

A qNMR method must be validated to demonstrate its fitness for purpose. The validation should be conducted in accordance with guidelines such as ICH Q2(R2) and USP General Chapter <761>.[1][5][6][7][8][9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples at five different concentration levels and plotting the integrated signal ratio against the concentration ratio.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of known purity (e.g., a certified reference material) or by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: A Reliable Tool for Quantitative Excellence

This compound is a highly effective and versatile internal standard for ¹H qNMR spectroscopy. Its favorable physical and spectral properties, including its simple and well-resolved NMR signals, make it a valuable tool for accurate and precise quantification in research, development, and quality control settings. By following a meticulously designed and validated protocol, researchers can leverage the power of qNMR to obtain reliable quantitative data, ensuring the quality and integrity of their work.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency. 2023. [Link]
  • MasterControl. ICH Q2 (R2)
  • ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]
  • ECA Academy.
  • Complete Overview. Understanding ICH Q2(R2)
  • Pharmaffiliates. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. [Link]
  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. [Link]
  • usp.org. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]
  • gmp-compliance.org. USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. 2025. [Link]
  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]
  • University of Bristol.
  • The Royal Society of Chemistry.
  • ResearchGate. 1 H-NMR chemical shifts in ppm. Solvent CDCl 3 . [Link]
  • PMC.
  • MDPI. IJMS | Special Issue : Application of NMR Spectroscopy in Biomolecules. [Link]
  • Quantit
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). [Link]
  • ACS Publications.
  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... [Link]
  • ScienceOpen.
  • NMRS.io. 1H | acetone-d6 | NMR Chemical Shifts. [Link]
  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

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Application Note: Quantitative NMR (qNMR) for High-Precision Purity Validation of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purity determination of 3,5-Difluorophenylacetic acid using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers direct, high-precision quantification without the need for analyte-specific reference standards, making it a powerful tool in pharmaceutical development and quality control.[1][2] This document outlines the fundamental principles of qNMR, a step-by-step experimental workflow, data analysis procedures, and a robust method validation strategy aligned with ICH Q2(R2) guidelines to ensure trustworthiness and scientific integrity.

Introduction: The Power of qNMR in Pharmaceutical Analysis

Quantitative NMR (qNMR) has emerged as an indispensable technique in pharmaceutical analysis, offering a compelling alternative to traditional chromatographic methods.[3] Unlike methods that rely on compound-specific response factors, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of atomic nuclei responsible for the signal.[1][4][5] This fundamental principle allows for the absolute quantification of a substance by comparing its NMR signal integral to that of a certified internal standard of known purity and concentration.[2]

The adoption of qNMR by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), underscores its reliability and regulatory acceptance for purity assessment and content determination.[1][6][7][8] Its non-destructive nature, minimal sample preparation, and the wealth of structural information provided in a single experiment make it a highly efficient and accurate analytical tool.[2][5]

This guide focuses on the application of ¹H qNMR for the purity validation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

The Causality Behind Experimental Choices: A Self-Validating System

The trustworthiness of any analytical protocol lies in its inherent design to be self-validating. The choices made at each step of the qNMR experiment are deliberate and grounded in scientific principles to minimize error and ensure the accuracy and reproducibility of the results.

The Critical Role of the Internal Standard

The internal standard is the cornerstone of a qNMR experiment; any inaccuracies in its purity or handling directly translate to errors in the final calculated purity of the analyte.[9] An ideal internal standard for the qNMR of this compound should possess the following characteristics:

  • High Purity (≥99%): The internal standard must be of high, certified purity to ensure accurate quantification.[10]

  • Chemical Stability: It must not react with the analyte, the solvent, or itself under the experimental conditions.

  • Non-Overlapping Signals: Its NMR signals must be well-resolved and not overlap with the signals of the analyte or any potential impurities.[10][11] A sharp singlet in a region of the spectrum free from other signals is ideal.[9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[10]

  • Known ¹H Count: The number of protons giving rise to the quantification signal must be accurately known.

For the analysis of this compound in a common solvent like DMSO-d₆, Maleic acid is an excellent choice for an internal standard. It provides a sharp singlet for its two vinyl protons at approximately 6.3 ppm, a region that is typically clear of signals from the analyte.[11]

Ensuring Full Signal Relaxation: The Importance of Relaxation Delay (d1)

A critical parameter in qNMR data acquisition is the relaxation delay (d1), the time allowed for the nuclei to return to their equilibrium state after a radiofrequency pulse. If the relaxation delay is too short, signals may become saturated, leading to inaccurate integration and systematic errors.[9] To ensure full relaxation, the relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard.

Experimental Protocol for Purity Validation of this compound

This protocol provides a step-by-step methodology for the purity determination of this compound using ¹H qNMR.

Materials and Reagents
  • Analyte: this compound (Purity to be determined)

  • Internal Standard: Maleic acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • Equipment:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

    • Analytical balance (accurate to ±0.01 mg)

    • 5 mm NMR tubes

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Ultrasonic bath

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Analyte (approx. 10 mg) C Transfer to vial A->C B Accurately weigh Internal Standard (Maleic Acid, approx. 5 mg) B->C D Add precise volume of DMSO-d6 (e.g., 0.75 mL) C->D E Ensure complete dissolution (Vortex/Sonicate) D->E F Transfer to NMR tube E->F G Insert sample into NMR spectrometer F->G H Lock, tune, and shim G->H I Set acquisition parameters (d1 ≥ 5*T1) H->I J Acquire 1H NMR spectrum I->J K Fourier Transform J->K L Phase and baseline correction K->L M Integrate analyte and internal standard signals L->M N Calculate purity using the qNMR equation M->N

Caption: Experimental workflow for qNMR purity analysis.

Step-by-Step Methodology
  • Preparation of the Sample Solution:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial. Record the weight to the nearest 0.01 mg.[12]

    • Using a calibrated pipette, add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by vortexing and, if necessary, brief sonication.

    • Transfer the resulting solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Tune and shim the probe to achieve optimal resolution and lineshape.

    • Set the data acquisition parameters. It is crucial to use a sufficiently long relaxation delay (d1). A recommended starting point is 30 seconds to ensure full relaxation for most small molecules.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methylene (-CH₂) protons typically appear as a singlet. For Maleic acid, integrate the singlet corresponding to the two vinyl protons.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following equation:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte: Integral of the analyte signal

  • IIS: Integral of the internal standard signal

  • Nanalyte: Number of protons for the integrated analyte signal (for -CH₂ of this compound, Nanalyte = 2)

  • NIS: Number of protons for the integrated internal standard signal (for Maleic acid, NIS = 2)

  • MWanalyte: Molecular weight of the analyte (this compound: 172.13 g/mol )[13]

  • MWIS: Molecular weight of the internal standard (Maleic acid: 116.07 g/mol )

  • manalyte: Mass of the analyte

  • mIS: Mass of the internal standard

  • PIS: Purity of the internal standard (as a percentage)

Data Analysis Workflow Diagram

G cluster_data Input Data cluster_constants Constants cluster_calc Calculation Data1 Integral of Analyte (I_analyte) Eq Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Data1->Eq Data2 Integral of IS (I_IS) Data2->Eq Data3 Mass of Analyte (m_analyte) Data3->Eq Data4 Mass of IS (m_IS) Data4->Eq Data5 Purity of IS (P_IS) Data5->Eq Const1 MW of Analyte Const1->Eq Const2 MW of IS Const2->Eq Const3 Proton Count Analyte (N_analyte) Const3->Eq Const4 Proton Count IS (N_IS) Const4->Eq Result Purity of Analyte (% w/w) Eq->Result

Caption: Data analysis workflow for qNMR purity calculation.

Example Data and Calculation

The following table summarizes hypothetical data for a qNMR experiment:

ParameterSymbolValue
Mass of this compoundmanalyte10.15 mg
Mass of Maleic acidmIS5.25 mg
Purity of Maleic acidPIS99.8%
Integral of Analyte (-CH₂)Ianalyte1.00
Integral of Internal StandardIIS1.55
Protons in Analyte SignalNanalyte2
Protons in IS SignalNIS2
MW of AnalyteMWanalyte172.13 g/mol
MW of Internal StandardMWIS116.07 g/mol

Calculation:

Purity = (1.00 / 1.55) * (2 / 2) * (172.13 / 116.07) * (5.25 / 10.15) * 99.8% Purity = 0.645 * 1 * 1.483 * 0.517 * 99.8% Purity = 99.2%

Method Validation According to ICH Q2(R2) Guidelines

To ensure the qNMR method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16][17][18] The validation should demonstrate the method's specificity, linearity, range, accuracy, and precision.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by selecting non-overlapping signals for both the analyte and the internal standard.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of samples with varying analyte concentrations and plotting the integral ratio (Ianalyte/IIS) against the mass ratio (manalyte/mIS).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample of this compound with a known, certified purity.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval. This is assessed by performing multiple measurements on the same sample preparation.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Quantitative NMR is a robust, reliable, and highly accurate method for the purity validation of this compound. By following a well-designed protocol, paying close attention to critical experimental parameters like the choice of internal standard and relaxation delay, and performing a thorough method validation, researchers and drug development professionals can have high confidence in the obtained purity values. This application note provides the necessary framework to implement this powerful technique in a regulated environment, ensuring the quality and safety of pharmaceutical products.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). J-Stage.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc..
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd..
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January). PubMed.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2025, October 31). ResearchGate.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (2020). Semantic Scholar.
  • What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2025, August 7). YouTube.
  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources.
  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. (n.d.). USP-NF.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Semantic Scholar.
  • General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. (2025, October 31). USP-NF.
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. (2018, November 16). European Directorate for the Quality of Medicines & HealthCare.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com.
  • This compound. (n.d.). PubChem.
  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of... (n.d.). ResearchGate.
  • Purity by Absolute qNMR Instructions. (n.d.). USC School of Pharmacy.
  • 1 H NMR spectrum of 3,5-DFPBA in DMSO solution. (n.d.). ResearchGate.
  • Using high-performance quantitative NMR (HP-qNMR ) for certifying traceable and highly accurate purity values of organic referen. (2013, January 18). Springer.
  • (3,5-Difluorophenyl)acetic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluorophenylacetic acid. This valuable building block is integral to various research and development endeavors, particularly in pharmaceuticals and agrochemicals.[1][2][3] Its synthesis, while conceptually straightforward, can present several challenges that may impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its preparation.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues, their underlying chemical causes, and provides actionable solutions.

Scenario 1: Low Yield in Nitrile Hydrolysis

Q: I am performing a hydrolysis of 3,5-difluorophenylacetonitrile to synthesize this compound, but my yields are consistently low. What are the likely causes and how can I improve the conversion?

A: Low yields in the hydrolysis of nitriles to carboxylic acids are a frequent issue, often stemming from incomplete reaction or the formation of a stable intermediate.[4][5][6]

Core Problem: Incomplete Hydrolysis & Amide Formation

The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate (3,5-difluorophenylacetamide).[5][6][7] This amide is often more stable and resistant to hydrolysis than the starting nitrile. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage, leading to a mixture of product, intermediate, and starting material, which complicates purification and lowers the yield of the desired carboxylic acid.

Troubleshooting Steps & Explanations:

  • Increase Reaction Time and/or Temperature: The hydrolysis of the amide intermediate often requires more energy than the initial hydrolysis of the nitrile. Cautiously increasing the reflux temperature or extending the reaction time can often drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal endpoint.

  • Choice of Hydrolysis Conditions (Acid vs. Base):

    • Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid or sulfuric acid is a common method.[4][5] The mechanism involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[5][7] If stalling is observed, increasing the concentration of the acid may be beneficial.

    • Base-Catalyzed (Alkaline) Hydrolysis: Refluxing with an aqueous base such as sodium hydroxide is an effective alternative.[4][5] This method initially produces the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final carboxylic acid.[4] In some cases, base-catalyzed hydrolysis can be more efficient at breaking down the stable amide intermediate.

Experimental Protocol: Enhanced Acid-Catalyzed Hydrolysis

  • Combine 3,5-difluorophenylacetonitrile with a 6-8 M solution of hydrochloric acid or sulfuric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the disappearance of the amide intermediate by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the this compound.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Scenario 2: Product Purity Issues - Presence of Unwanted Side Products

Q: My final this compound product is contaminated with impurities that are difficult to remove by standard recrystallization. What are these side products and how can I avoid their formation?

A: The nature of the impurities will depend on the synthetic route chosen. Below are common side reactions for different synthetic pathways.

A. From Nitrile Hydrolysis:
  • Side Product: 3,5-difluorophenylacetamide.

  • Cause: As discussed in Scenario 1, this is due to incomplete hydrolysis.

  • Solution: Employ more rigorous hydrolysis conditions (stronger acid/base, higher temperature, longer reaction time).

B. From Willgerodt-Kindler Reaction:

The Willgerodt-Kindler reaction, which typically involves reacting an aryl ketone (3,5-difluoroacetophenone) with sulfur and an amine (like morpholine), can be prone to side reactions.[8][9]

  • Side Products: Thioamides and other sulfur-containing byproducts.[8]

  • Cause: The reaction proceeds through a thioamide intermediate.[8] Incomplete hydrolysis of this intermediate will lead to its presence in the final product. Other complex rearrangements can also occur.

  • Solution:

    • Optimize Reaction Conditions: The yield and selectivity of the Willgerodt-Kindler reaction are highly dependent on temperature, solvent, and the ratio of reagents.[10] Careful optimization is key.

    • Ensure Complete Hydrolysis: The subsequent hydrolysis of the thioamide to the carboxylic acid requires stringent conditions. Ensure this step is driven to completion.

    • Catalysis: The addition of an acid catalyst can sometimes improve the reaction efficiency and reduce side products.[11]

C. From Grignard Reaction:

Synthesizing this compound via the carboxylation of a Grignard reagent (e.g., 3,5-difluorobenzylmagnesium bromide) with CO2 is another route.[12][13][14][15][16]

  • Side Product: 1,2-bis(3,5-difluorophenyl)ethane.

  • Cause: This is a Wurtz-type coupling product, where the Grignard reagent reacts with the starting 3,5-difluorobenzyl halide. This is more prevalent if the formation of the Grignard reagent is slow or incomplete.

  • Solution:

    • Use Highly Active Magnesium: Ensure the magnesium turnings are fresh and activated (e.g., with a small crystal of iodine) to facilitate a rapid initiation of the Grignard formation.

    • Slow Addition of Alkyl Halide: Add the 3,5-difluorobenzyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing the coupling side reaction.

    • Anhydrous Conditions: Meticulously ensure all glassware is oven-dried and reagents are anhydrous. Any moisture will quench the Grignard reagent and reduce the yield.

Scenario 3: Decarboxylation of the Final Product

Q: I am observing gas evolution during the purification of my this compound, and I suspect it is decarboxylating. Under what conditions does this occur and how can I prevent it?

A: While phenylacetic acids are generally stable, decarboxylation (loss of CO2) can be induced under certain conditions, especially at high temperatures or in the presence of certain catalysts.[17][18][19]

  • Cause: The application of excessive heat during distillation or prolonged heating in certain solvents can lead to decarboxylation, yielding 3,5-difluorotoluene. While phenylacetic acid itself does not have the β-keto acid structure that facilitates easy decarboxylation, harsh conditions can still promote this side reaction.[18] Some acidic conditions may also catalyze this process.[19][20]

  • Solution:

    • Avoid High-Temperature Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point.

    • Use Appropriate Recrystallization Solvents: Choose a solvent system for recrystallization that does not require excessively high temperatures.

    • Controlled Heating: During any heating steps, use a well-controlled heating mantle and monitor the temperature closely.

II. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for high purity this compound?

A1: For laboratory-scale synthesis where high purity is the primary goal, the hydrolysis of 3,5-difluorophenylacetonitrile is often the most reliable and straightforward method.[6][7] The starting nitrile is commercially available, and the reaction, while sometimes slow, is generally clean if driven to completion.

Q2: How can I effectively monitor the progress of the nitrile hydrolysis reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting nitrile, the intermediate amide, and the final carboxylic acid product. The carboxylic acid will typically have a lower Rf value (it will travel less up the plate) due to its higher polarity. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is the preferred method.

Q3: My NMR spectrum shows impurities I cannot identify. What are the most likely candidates?

A3: Besides the common intermediates and side products mentioned in the troubleshooting guide, consider the following:

  • Residual Solvents: Ensure your product is thoroughly dried.

  • Starting Materials: Incomplete conversion will leave starting materials in your product.

  • Over-alkylation/reaction: Depending on the synthesis route, side reactions with the solvent or other reagents can occur.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, standard laboratory safety procedures should be strictly followed.

  • 3,5-difluorophenylacetonitrile: Is harmful if swallowed, in contact with skin, or inhaled.[21]

  • Strong Acids and Bases: Are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Grignard Reagents: Are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of water.

III. Visualizing Reaction Pathways

To aid in understanding the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Hydrolysis of 3,5-Difluorophenylacetonitrile

hydrolysis Nitrile 3,5-Difluorophenylacetonitrile Amide 3,5-Difluorophenylacetamide (Stable Intermediate) Nitrile->Amide +H₂O, H⁺ or OH⁻ Acid This compound (Product) Amide->Acid +H₂O, H⁺ or OH⁻ (Slower Step) Stall Incomplete Reaction (Low Yield) Amide->Stall

Caption: Hydrolysis pathway and common point of failure.

Grignard Synthesis Troubleshooting Logic

grignard_troubleshooting cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation Reaction cluster_side_reactions Potential Side Reactions Start 3,5-Difluorobenzyl Halide + Mg Grignard 3,5-Difluorobenzylmagnesium Halide Start->Grignard Anhydrous Ether Wurtz Wurtz Coupling Start->Wurtz Slow Initiation Carboxylation Reaction with CO₂ Grignard->Carboxylation Grignard->Wurtz Product This compound Carboxylation->Product Acid Workup Moisture Moisture Contamination Moisture->Grignard Quenches

Caption: Troubleshooting logic for the Grignard synthesis route.

IV. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from

  • Poukka, R., et al. (2003). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol. Retrieved from

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]

  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. Retrieved from

  • ResearchGate. (2025). Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Retrieved from

  • PubChem. (n.d.). 3,5-Difluorophenylacetonitrile. Retrieved from [Link]

  • YouTube. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from

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Technical Support Center: Purification of Crude 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Difluorophenylacetic Acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively in your laboratory. This guide is structured to address common challenges and provide robust, validated procedures for obtaining high-purity material, a critical intermediate in pharmaceutical and agrochemical research.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound should be a white to light yellow crystalline powder.[1][2] Significant deviation from this, such as a dark color or an oily consistency, indicates the presence of impurities. Key physical data are summarized in the table below.

PropertyValueSource(s)
Appearance White to light yellow powder/crystal[1][2]
Molecular Weight 172.13 g/mol [1][3]
Melting Point 67-81 °C (range); 68-70 °C (lit.)[1][2]
Purity (Commercial) ≥98% (GC)[1][4]
Solubility Soluble in Methanol[2][5]

Q2: My crude product is a dark brown oil. What are the likely impurities?

A dark, oily crude product often contains residual solvents, unreacted starting materials, or by-products from the synthesis. For instance, syntheses starting from precursors like 1,3,5-trifluorobenzene or 3,5-difluoroaniline may have residual aromatic compounds or colored degradation products formed under harsh reaction conditions.[5][6][7] Incomplete hydrolysis of an ester intermediate would also result in an oily impurity.

Q3: What is the best starting method for purification?

For most cases, where the crude product is a solid with some discoloration, recrystallization is the most efficient first-line method. It is excellent for removing small amounts of impurities. If the product is an oil or contains a complex mixture of by-products, silica gel column chromatography will be necessary to isolate the desired compound.

Q4: My purification yield is very low. What are the common causes?

Low yield is a frequent issue. The primary causes include:

  • Inappropriate Recrystallization Solvent: Using a solvent in which the acid is too soluble at room temperature will lead to significant product loss in the mother liquor.

  • Premature Crystallization: If crystals form too quickly during hot filtration (if performed), a significant amount of product can be lost on the filter paper.

  • Multiple Transfers: Each transfer of the material from one vessel to another results in some physical loss.

  • Incorrect Fraction Collection: During column chromatography, collecting fractions that are too broad can lead to either impure product or loss of product in mixed fractions.

Q5: How do I handle this compound safely?

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8][9] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid breathing dust.[8]

Part 2: Troubleshooting Purification Challenges

This section provides a deeper dive into specific problems you may encounter and the scientific reasoning behind their solutions.

Troubleshooting Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common for compounds with relatively low melting points.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add more solvent (10-20% increments) to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can promote the formation of well-defined crystals.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Change Solvent System: If the problem persists, the solvent may be inappropriate. Consider using a solvent pair (e.g., Toluene-Heptane or Ethyl Acetate-Hexane). Dissolve the crude in the minimum amount of the "good" solvent (Toluene/Ethyl Acetate) and slowly add the "poor" solvent (Heptane/Hexane) until turbidity persists.

Problem 2: No crystals form, even after the solution has cooled to room temperature.

  • Causality: This typically means the solution is not saturated. Either too much solvent was added initially, or the chosen solvent is simply too good at dissolving the compound, even at low temperatures.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent in a fume hood to increase the concentration. Allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal of pure this compound.

    • Cool Further: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath, to further decrease solubility. Be aware that rapid cooling can sometimes trap impurities.

Problem 3: The final product is still colored.

  • Causality: The colored impurity has similar solubility properties to your product in the chosen solvent, causing it to co-crystallize.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use hot filtration to remove the charcoal.

    • Perform a Second Recrystallization: A second pass with a different solvent system may successfully separate the impurity.

Workflow: Recrystallization Troubleshooting

G cluster_start Initial State cluster_problems Common Issues cluster_solutions Solutions Crude Crude Product Dissolved in Hot Solvent OilingOut Compound 'Oils Out' Crude->OilingOut Upon Cooling NoCrystals No Crystals Form Crude->NoCrystals Upon Cooling Colored Product is Colored Crude->Colored After Isolation Sol_AddSolvent Re-heat & Add More Solvent OilingOut->Sol_AddSolvent Sol_SlowCool Cool Slowly / Scratch OilingOut->Sol_SlowCool Sol_Evaporate Reduce Solvent Volume NoCrystals->Sol_Evaporate Sol_Seed Add Seed Crystal / Cool Further NoCrystals->Sol_Seed Sol_Charcoal Use Activated Charcoal Colored->Sol_Charcoal During Process Sol_Recrystallize Recrystallize Again Colored->Sol_Recrystallize Post-Isolation

Caption: Troubleshooting flowchart for common recrystallization issues.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for the most common purification methods.

Protocol 1: Recrystallization from a Toluene/Heptane Solvent System

This protocol is effective for purifying crude solid material with minor impurities. Toluene is a good solvent for the aromatic acid, while heptane acts as an anti-solvent to induce crystallization.

  • Dissolution: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add Solvent: In a fume hood, add approximately 15-20 mL of toluene. Gently heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding toluene in small portions until all the solid just dissolves at a near-boiling temperature. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small piece of fluted filter paper in a stemless funnel and place it on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove solids.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Induce Precipitation: Once at room temperature, slowly add heptane dropwise with stirring until the solution becomes slightly cloudy.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate analytical method (e.g., GC, HPLC, NMR).

Protocol 2: Flash Column Chromatography

This method is ideal for purifying oily crude products or complex mixtures where recrystallization is ineffective. The acidic nature of the compound requires a slightly acidic mobile phase to prevent peak tailing on the silica gel.

  • Prepare the Mobile Phase: Prepare a stock solution of 1% acetic acid in ethyl acetate. For the mobile phase, start with a mixture of 20% of this stock solution in hexane (e.g., 200 mL of 1% AcOH/EtOAc and 800 mL of hexane).

  • Pack the Column: Select an appropriate size glass column. Pack it with silica gel using the prepared mobile phase as a wet slurry. Ensure the silica bed is compact and level.

  • Prepare the Sample: Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane or the mobile phase. Add approximately 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (this is known as "dry loading").

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase. Visualize the spots under a UV lamp (254 nm). The desired product should appear as a dark spot.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Workflow: Choosing a Purification Method

G Start Start: Crude This compound Assess Assess Physical State & Crude Purity (TLC) Start->Assess IsSolid Is it a solid with 1-2 spots on TLC? Assess->IsSolid Recrystallize Proceed with Recrystallization IsSolid->Recrystallize Yes Column Proceed with Column Chromatography IsSolid->Column No (Oily or >2 spots) CheckPurity Check Purity (MP, GC, NMR) Recrystallize->CheckPurity Column->CheckPurity

Caption: Decision tree for selecting the appropriate purification method.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cheméo. (n.d.). Chemical Properties of this compound.
  • Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • LookChem. (n.d.). This compound.
  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.

Sources

Technical Support Center: Recrystallization of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of 3,5-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.

I. Understanding the Molecule: Physicochemical Properties

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. This compound is a white to light yellow crystalline solid.[1] Key physical parameters that influence its recrystallization behavior are summarized in the table below.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₆F₂O₂Indicates a relatively small, rigid aromatic structure.
Molecular Weight 172.13 g/mol ---
Melting Point 67-81 °CA relatively low melting point suggests caution is needed to prevent "oiling out," especially when using higher-boiling point solvents.
pKa ~3.90As a carboxylic acid, its solubility is pH-dependent. It will be more soluble in basic solutions and less soluble in acidic solutions.
Solubility Soluble in MethanolThis provides a starting point for solvent screening. The polarity of methanol suggests that other polar solvents might also be effective.[2]

II. Frequently Asked Questions (FAQs)

Here we address some of the common queries that arise during the recrystallization of this compound.

Q1: What is the ideal characteristic of a recrystallization solvent for this compound?

A1: The perfect solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the cornerstone of a successful recrystallization, as it allows for the dissolution of the compound and its impurities at a high temperature, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solvent.

Q2: How does the fluorine substitution on the phenyl ring affect recrystallization?

A2: The two fluorine atoms on the phenyl ring increase the molecule's polarity and can participate in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This can influence the compound's solubility in different solvents and may also affect the crystal lattice energy. While there are no universal rules, the increased polarity might favor the use of moderately polar solvents.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a very high degree.[3] Given the relatively low melting point of this compound (67-81 °C), this is a significant risk. To remedy this, you can try:

  • Adding a small amount of additional solvent to the hot solution to reduce the saturation level.

  • Slowing down the cooling process. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.

  • Choosing a solvent with a lower boiling point.

Q4: I have a very poor yield after recrystallization. What are the likely causes?

A4: A low yield is a common issue in recrystallization and can stem from several factors:[3]

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.

  • Incomplete crystallization: Not allowing enough time for the solution to cool or not cooling it to a low enough temperature can result in a lower yield.

  • Washing with too much cold solvent: The crystals will have some finite solubility even in the cold solvent, so excessive washing can lead to product loss.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a "seed crystal" of the pure compound to induce crystallization.
Crystals form too quickly. 1. The solution is too concentrated. 2. The cooling process is too rapid.1. Reheat the solution and add a small amount of additional hot solvent. 2. Allow the flask to cool slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help.
The recrystallized product is still impure. 1. The chosen solvent is not appropriate, and the impurity has similar solubility to the product. 2. The cooling was too fast, trapping impurities in the crystal lattice. 3. The crystals were not washed properly.1. Re-evaluate the solvent system. A different solvent or a mixed solvent system may be necessary. 2. Repeat the recrystallization with a slower cooling rate. 3. Ensure the crystals are washed with a small amount of ice-cold solvent.
Colored impurities remain in the crystals. The colored impurity is not effectively removed by the chosen solvent.After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Swirl the hot solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

IV. Detailed Recrystallization Protocols

A. Solvent System Selection

A systematic approach to choosing the right solvent is critical. Based on the known solubility of this compound in methanol and the properties of similar phenylacetic acid derivatives, a range of solvents should be tested.

Recommended Solvents for Screening:

  • Polar Protic: Water, Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate

  • Nonpolar: Toluene, Hexane

Solvent Selection Workflow:

Caption: A logical workflow for selecting a suitable recrystallization solvent.

B. Protocol 1: Single Solvent Recrystallization

This protocol is ideal when a single solvent with the desired temperature-dependent solubility profile is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

C. Protocol 2: Mixed Solvent Recrystallization

This method is useful when no single solvent provides the ideal solubility characteristics. A common and effective approach for carboxylic acids is an alcohol-water system.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol or methanol) at its boiling point.

  • Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent to re-clarify the solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Workflow Diagram:

G A Crude Solid in Flask B Add Minimum Hot Solvent A->B C All Solid Dissolved? B->C C->B No D Hot Gravity Filtration (Optional) C->D Yes E Cool Solution Slowly D->E F Induce Crystallization (If Needed) E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Sources

Technical Support Center: Purification of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Difluorophenylacetic acid (3,5-DFPAA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. As a crucial building block in the development of pharmaceuticals and agrochemicals, the purity of 3,5-DFPAA is paramount to ensure the desired efficacy, safety, and stability of the final product.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Understanding the Core Challenge: Common Impurities

The purity of this compound is often compromised by impurities stemming from its synthesis. A primary synthetic route involves the hydrolysis of 3,5-difluorophenylacetonitrile. Incomplete hydrolysis can leave residual nitrile as a significant impurity.[2] Other potential impurities include positional isomers, starting materials like 1,3-difluorobenzene, and byproducts from side reactions such as decarboxylation of related malonic acid derivatives.[3][4]

Impurity Potential Origin Typical Analytical Signature
3,5-DifluorophenylacetonitrileIncomplete hydrolysis of the nitrile precursorCharacteristic C≡N stretch in IR spectroscopy; distinct signals in ¹H and ¹³C NMR
Positional Isomers (e.g., 2,5- or 3,4-DFPAA)Non-selective fluorination during synthesis of precursorsSimilar mass in MS, but different retention times in HPLC[3][5]
1,3-DifluorobenzeneUnreacted starting materialLower boiling point and distinct GC-MS profile
Benzoic acid derivativesOxidation side-productsDifferent fragmentation patterns in MS
Residual inorganic saltsCarryover from workup stepsCan suppress ionization in MS; may be visible in NMR as broad peaks

II. Troubleshooting Guide: From Problem to Purity

This section addresses specific issues you might face during the purification of this compound, offering causative explanations and actionable solutions.

Issue 1: Persistent Low Purity Despite Recrystallization

Question: I've recrystallized my 3,5-DFPAA multiple times, but the purity, as determined by HPLC, is not improving. What could be the issue?

Answer:

This common problem often points to the presence of impurities with similar solubility profiles to your target compound, such as positional isomers.[3] Standard single-solvent recrystallization may not be effective in these cases.

Root Cause Analysis & Solution Workflow:

Caption: Decision workflow for improving purity.

Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a solvent in which 3,5-DFPAA is highly soluble (e.g., methanol, ethyl acetate) and a second solvent in which it is poorly soluble but is miscible with the first (e.g., hexane, water).[6]

  • Dissolution: Dissolve the impure 3,5-DFPAA in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling & Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[7]

  • Filtration: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[8]

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Product is an Oil or Fails to Crystallize

Question: After my workup, the 3,5-DFPAA is an oil, or it won't crystallize from the recrystallization solvent. How can I resolve this?

Answer:

The presence of significant impurities or residual solvent can lower the melting point of your compound, causing it to appear as an oil.

Troubleshooting Steps:

  • Purity Assessment: First, analyze a small sample of the oil by NMR or GC-MS to confirm the presence of 3,5-DFPAA and identify the major impurities.

  • Acid-Base Extraction: If neutral or basic impurities are detected, an acid-base extraction is a highly effective first-pass purification step.[9][10] This technique leverages the acidic nature of 3,5-DFPAA to separate it from non-acidic contaminants.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in an organic solvent like ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a weak aqueous base, such as 1 M sodium bicarbonate solution. The 3,5-DFPAA will be deprotonated to its carboxylate salt and move into the aqueous layer.[11]

  • Separation: Separate the aqueous layer, which now contains the sodium salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with 1 M HCl until the solution is acidic (test with pH paper). The 3,5-DFPAA will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

Caption: Workflow for purifying an oily acidic product.

Issue 3: Colored Impurities Contaminating the Final Product

Question: My 3,5-DFPAA crystals have a persistent yellow or brown color. How can I remove these colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules present in small amounts. These can typically be removed by treating the recrystallization solution with activated charcoal.

Procedure:

  • During the recrystallization process, after dissolving your crude product in the hot solvent, allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated carbon (typically 1-2% of the solute mass) to the solution.

  • Heat the mixture back to boiling for a few minutes while stirring. The colored impurities will adsorb onto the surface of the activated carbon.[8]

  • Perform a hot gravity filtration to remove the activated carbon. Crucially, do not use vacuum filtration here , as the rapid cooling will cause premature crystallization in the funnel.[8]

  • Allow the hot, decolorized filtrate to cool and crystallize as usual.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? A1: The reported melting point for this compound is typically in the range of 67-81°C.[1] A broad melting range is often indicative of the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of 3,5-DFPAA? A2: A combination of techniques provides the most comprehensive purity assessment.[12]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities, including positional isomers.[5][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect and quantify impurities with distinct spectral signatures. ¹⁹F NMR is particularly useful for identifying other fluorinated species.[14]

Q3: Can I use column chromatography to purify 3,5-DFPAA? A3: Yes, silica gel column chromatography can be an effective method, especially for separating compounds with different polarities. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid added to keep the carboxylic acid protonated and prevent streaking on the column.

Q4: My synthesis involves the hydrolysis of 3,5-difluorophenylacetonitrile. What is the best way to remove any unreacted starting material? A4: An acid-base extraction is the most efficient method.[15] The acidic product, 3,5-DFPAA, will be extracted into an aqueous basic solution, leaving the neutral nitrile starting material in the organic layer.[2][16]

Q5: What are the key safety precautions when handling this compound? A5: this compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[17] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Journal of Chromatography A. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 105184-38-1). Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from

  • Journal of Chromatography A. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanines. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257879C - Malonic acid in high purity. Retrieved from

  • PubChem. (n.d.). This compound | C8H6F2O2 | CID 145424. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorophenylacetonitrile | C8H5F2N | CID 518565. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]

  • PubMed. (1995). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • ACS Environmental Science & Technology Water. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

Sources

Technical Support Center: Amidation Reactions with 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of amidation reactions involving 3,5-Difluorophenylacetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sometimes challenging building block. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, largely because its fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability.[1] However, these same electron-withdrawing fluorine atoms introduce specific challenges to the classic amide bond formation.

This guide moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causal relationships behind common experimental failures and provide logical, field-proven troubleshooting strategies to guide you toward a successful synthesis.

The Core Challenge: Electronic Effects of Fluorine

The primary difficulty in amidating this compound stems from its electronic nature. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring. This has two main consequences for the amidation reaction:

  • Reduced Nucleophilicity of the Carboxylate: While the acidity of the carboxylic acid is increased, the resulting carboxylate is a poorer nucleophile. This can slow down the initial activation step with coupling reagents.

Understanding this electronic push-and-pull is the key to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the amidation of this compound.

Question 1: Why is my amidation reaction showing low or no conversion to the desired product?

This is the most frequent issue and can be traced back to several factors. Let's dissect the potential causes and solutions.

Potential Cause A: Inefficient Carboxylic Acid Activation

The first step of most modern amidation reactions is the "activation" of the carboxylic acid to make it a better electrophile. If this step is inefficient, the entire reaction will fail.

  • Explanation: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) might be sluggish with this substrate, especially at room temperature. The reaction proceeds through a highly reactive O-acylisourea intermediate, which can rearrange into an unreactive N-acylurea byproduct if the amine is not present to intercept it quickly.

  • Solutions:

    • Incorporate Additives: Always use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® with your carbodiimide reagent. These additives trap the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This strategy is crucial for preventing the formation of N-acylurea byproducts and improving yields.[2]

    • Switch to a Stronger Coupling Reagent: If EDC/HOBt fails, move to a more potent phosphonium or uronium salt-based reagent. Reagents like HATU, HBTU, or PyBOP are generally more effective for challenging couplings, including those with electron-deficient acids or amines.[3][4]

    • Consider Acyl Halide Formation: For particularly stubborn cases, converting the carboxylic acid to its acyl chloride is a robust option.[5][6] This is the most activated form of the carboxylic acid.

      • Protocol: Treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF in an inert solvent like Dichloromethane (DCM). After removing the excess reagent in vacuo, the crude acyl chloride can be reacted directly with the amine, typically in the presence of a non-nucleophilic base like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).

      • Caution: This method is harsh and may not be suitable for substrates with sensitive functional groups.[5]

Potential Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)

  • Explanation: The choice of solvent is critical for ensuring all reagents remain in solution and for facilitating the reaction. Polar aprotic solvents are generally preferred. For direct amidation methods that don't use coupling agents, solvent choice is even more critical, with non-polar solvents like toluene often giving the best results at high temperatures.[3][7]

  • Solutions:

    • Solvent Selection: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent starting points for coupling reactions. DMF is particularly good at dissolving a wide range of substrates and reagents.

    • Temperature Adjustment: Many standard amidation protocols call for room temperature. For an electron-deficient substrate like this, you may need to gently heat the reaction. Try running the reaction at 40-50 °C. For direct thermal amidations (without coupling agents), temperatures above 110 °C are often required.[3][7]

Potential Cause C: Incorrect Base or Stoichiometry

  • Explanation: A non-nucleophilic organic base is often required, especially when using the hydrochloride salt of an amine or a coupling reagent that releases acid (like HATU). The base neutralizes the acid, freeing the amine to act as a nucleophile. Using too little base will stall the reaction; using too much can sometimes lead to side reactions.

  • Solutions:

    • Choice of Base: Use DIPEA or Et₃N. DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions.

    • Stoichiometry: A common starting point is 2-3 equivalents of base relative to the carboxylic acid. If your amine is an HCl salt, you will need an additional equivalent of base.

Question 2: I'm observing a major byproduct that is difficult to separate from my product. What is it?

Byproduct formation is a clear sign that a secondary reaction pathway is competing with your desired amidation.

Potential Cause A: N-Acylurea Formation

  • Explanation: This is the classic byproduct when using carbodiimide reagents (EDC, DCC) without an additive. The highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to the stable N-acylurea, consuming your starting acid.

  • Solution: As mentioned above, always include 1 equivalent of an additive like HOBt or OxymaPure® in your reaction. This is the most effective way to prevent this side reaction.

Potential Cause B: Anhydride Formation

  • Explanation: Two molecules of your carboxylic acid can react with a coupling agent to form a symmetric anhydride. While this anhydride is still reactive towards the amine, it is a less efficient pathway and can complicate purification.

  • Solution: This is more likely to occur if the amine is added slowly or if the amine is particularly unreactive. Ensure your amine is present at the start of the reaction or add it immediately after the coupling agent and acid have been pre-activated for a very short period (5-10 minutes).

Workflow for Troubleshooting Failed Amidation

Below is a logical workflow to diagnose and solve common amidation problems.

G start Reaction Start: This compound + Amine check_conversion Check Conversion (TLC/LCMS) start->check_conversion sub_node_low Low/No Conversion check_conversion->sub_node_low < 50% sub_node_good Good Conversion check_conversion->sub_node_good > 50% reagent_check Problem: Inefficient Activation? sub_node_low->reagent_check conditions_check Problem: Suboptimal Conditions? sub_node_low->conditions_check solution_reagent Solution: 1. Add HOBt/Oxyma 2. Switch to HATU/PyBOP 3. Form Acyl Chloride reagent_check->solution_reagent solution_conditions Solution: 1. Switch solvent (DMF, MeCN) 2. Increase Temperature (40-50 °C) 3. Check Base (2-3 eq. DIPEA) conditions_check->solution_conditions solution_reagent->start Retry Reaction solution_conditions->start Retry Reaction workup Proceed to Workup & Purification sub_node_good->workup

Caption: A decision-making workflow for troubleshooting amidation reactions.

Question 3: How do I choose the best coupling agent for my specific amine?

The choice of coupling agent depends heavily on the nucleophilicity of your amine partner.

Coupling ReagentWhen to UseProsCons
EDC / HOBt General purpose; good for primary and secondary aliphatic amines.Inexpensive; water-soluble byproducts are easy to remove.Can struggle with electron-deficient amines or sterically hindered substrates.[2]
HATU / HBTU Electron-deficient amines (e.g., anilines), sterically hindered substrates.Very high reactivity; fast reaction times.More expensive; byproducts require chromatography for removal.
PyBOP Similar to HATU but can sometimes offer better performance with specific substrates.Highly effective for difficult couplings.Can be expensive; phosphonium byproducts.
T3P® (Propylphosphonic Anhydride) Broad applicability; excellent for suppressing racemization.Byproducts are water-soluble; good for scale-up.Requires a stoichiometric amount of base.
SOCl₂ / Oxalyl Chloride When all other methods fail; for very unreactive amines.Generates the most reactive acyl chloride intermediate.Harsh conditions; not compatible with many functional groups; generates HCl.[6]
Question 4: My reaction worked, but the product is difficult to purify. What are the best strategies?

Purification of amides can be challenging due to their polarity and potential for hydrogen bonding.

  • Standard Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate and remove any unreacted amine and basic additives like DIPEA.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO₃) will deprotonate and remove any unreacted this compound and acidic additives like HOBt.

    • Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer.

  • Recrystallization:

    • Amides are often crystalline solids, making recrystallization an excellent purification method.[8] Common solvent systems include Ethyl Acetate/Hexanes, Acetone, or Acetonitrile.[8] This is often the best way to achieve high purity on a large scale.

  • Silica Gel Chromatography:

    • This is the most common method for small-scale purification.

    • Solvent Systems: A gradient of Ethyl Acetate in Hexanes or DCM/Methanol is a good starting point.

    • Tailing: Amides can sometimes "tail" on silica gel. Adding a small amount (0.5-1%) of Et₃N to your mobile phase can help to produce sharper peaks, but be aware this will make the eluent basic.

  • Advanced Purification Techniques:

    • Solid-Phase Extraction (SPE): For very polar amides that are difficult to separate from polar byproducts, using a cation exchange cartridge (SCX) can be effective.[9] The basic amine starting material will stick to the column, while your neutral amide product will elute.

Frequently Asked Questions (FAQs)

  • Q: Can I perform this amidation without any coupling agent?

    • A: Yes, direct thermal condensation between a carboxylic acid and an amine is possible but typically requires very high temperatures (>160 °C), which can be destructive to complex molecules.[4] Catalytic methods using agents like NiCl₂ or boric acid derivatives exist but require specific conditions and may not have broad substrate scopes.[3][10]

  • Q: What is the specific role of DMAP in some protocols?

    • A: 4-Dimethylaminopyridine (DMAP) can act as a highly effective acylation catalyst.[2] In amidation, it can react with an activated intermediate (like an HOBt ester) to form a highly reactive acylpyridinium salt, which then rapidly reacts with the amine. It is often used in catalytic amounts alongside a primary coupling reagent.[2]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and easy method. Stain with potassium permanganate or use a UV lamp for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it allows you to track the consumption of starting materials and the formation of your product (by mass).

  • Q: My amine is very expensive. How can I ensure it is the limiting reagent and is fully consumed?

    • A: To drive the reaction to completion with respect to the amine, use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) and the coupling reagents. The unreacted acid can then be easily removed with a basic aqueous wash during workup.

Appendix: Core Activation Mechanism

This diagram illustrates the role of a carbodiimide (EDC) and an additive (HOBt) in activating the carboxylic acid and preventing side reactions.

G cluster_0 Activation Pathway cluster_1 Desired Reaction cluster_2 Intervention Pathway cluster_3 Side Reaction Acid R-COOH (this compound) O_Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + Amine Active_Ester HOBt Active Ester (More Stable Intermediate) O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement (No Amine/HOBt) Amine Amine (R'-NH2) Urea_1 EDC-Urea (Byproduct) HOBt HOBt Active_Ester->Amide + Amine

Caption: Mechanism of EDC activation showing the desired pathway, HOBt intervention, and N-acylurea side reaction.

References

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.Source Not Available.
  • Optimization of reaction conditions for amide bond formation.
  • Facile preparation of difluoromethyl- and monofluoromethyl-containing amides via Ritter reaction.Source Not Available.
  • How should I purify a complex, polar, amide reaction mixture?Biotage.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • This compound.Chem-Impex.
  • Selective amidification reaction: how to manage the chemical condition avoiding secondary products?
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC - NIH.
  • What is the best technique for amide purification?
  • Tips and tricks for difficult amide bond form
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.PMC.
  • Mechanistic insights into boron-catalysed direct amid
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c

Sources

Technical Support Center: Optimizing Coupling Conditions for 3,5-Difluorophenylacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 3,5-Difluorophenylacetic acid into their peptide sequences. The unique electronic properties of this fluorinated building block, while beneficial for modulating the final peptide's characteristics, can present specific challenges during the amide bond formation step.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful and efficient coupling.

Understanding the Challenge: The Impact of Difluorination

This compound is an attractive building block in medicinal chemistry, as fluorine substitution can enhance metabolic stability and binding affinity.[1] However, the two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two primary consequences for the coupling reaction:

  • Increased Acidity of the Carboxylic Acid: The pKa of the carboxylic acid is lowered, making it more acidic.

  • Reduced Nucleophilicity of the Carboxylate: After deprotonation by a base, the resulting carboxylate anion is electronically stabilized. This reduces its nucleophilicity, potentially slowing down the initial activation step where it attacks the coupling reagent.[2]

These factors mean that standard coupling conditions may result in low yields, incomplete reactions, or the formation of side products. The key to success lies in selecting a sufficiently potent activation strategy to overcome the reduced reactivity of the carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my standard carbodiimide (DCC/DIC) coupling with this compound giving low yields?

A: Standard carbodiimide reagents like DCC or DIC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4] However, the formation of this intermediate can be slow for electron-deficient acids like this compound due to the reduced nucleophilicity of its carboxylate.[2] This slow activation can lead to two problems:

  • Rearrangement: The reactive O-acylisourea can rearrange into an unreactive N-acylurea, terminating the reaction for that molecule.[5]

  • Insufficient Activation: The rate of activation may be too slow to achieve complete coupling within a standard timeframe.

Solution: Always use a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure® or 7-aza-1-hydroxybenzotriazole (HOAt).[5] These additives trap the O-acylisourea intermediate to form a more stable but still highly reactive active ester, which then reacts with the amine. This pathway is generally more efficient and suppresses racemization.[5] For particularly difficult couplings, consider switching to a more potent coupling reagent class.

Q2: Which class of coupling reagents is most effective for this compound?

A: For challenging substrates like this, onium salt-based reagents are generally the preferred choice.[5] These are broadly categorized into:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[6] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the final acylation step.[7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very powerful and are known for generating clean reactions with a lower risk of guanidinylation side products compared to uronium salts.[6]

COMU, a newer generation uronium salt based on OxymaPure, is also an excellent choice, offering efficiency comparable to HATU with improved safety and solubility profiles.[6]

Q3: Can I use heat to improve my coupling efficiency?

A: Yes, applying moderate heat (e.g., 50-75°C) can often improve the outcome of difficult couplings, especially those involving sterically hindered or electron-deficient partners. However, this must be done with caution. Elevated temperatures can increase the risk of racemization, especially if the this compound is being coupled to a chiral amine. If you choose to use heat, it is critical to:

  • Use a high-efficiency, low-racemization coupling reagent (e.g., HATU, COMU).[8]

  • Employ a racemization-suppressing additive (Oxyma Pure or HOAt are superior to HOBt).[5]

  • Minimize the reaction time at elevated temperatures.

Q4: What is the optimal base to use for this coupling?

A: The most common base used in onium salt-mediated couplings is N,N-Diisopropylethylamine (DIPEA). However, for reactions prone to racemization, a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine is recommended.[5] The choice of base is a critical parameter to optimize, as stronger bases can increase the rate of proton abstraction from the α-carbon, leading to epimerization.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Unreacted Starting Material 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance at the amine terminus. 3. On-resin peptide aggregation.1. Switch to a more powerful coupling reagent (HATU, HCTU, COMU, or PyAOP).[5] 2. Increase pre-activation time (5-15 minutes) before adding the amine.[8] 3. Increase reagent equivalents (e.g., 2-4 eq. of acid and coupling reagent). 4. Perform a "double coupling" by repeating the coupling step. 5. Consider microwave-assisted synthesis to overcome kinetic barriers.
Racemization / Epimerization Detected 1. Over-activation of the carboxylic acid. 2. Use of a strong base (e.g., DIPEA). 3. Prolonged reaction time or elevated temperature.1. Reduce pre-activation time. 2. Switch to a weaker base like N-methylmorpholine (NMM) or sym-collidine.[5] 3. Ensure a high-quality racemization suppressant (Oxyma Pure or HOAt) is used.[5] 4. Perform the coupling at a lower temperature (e.g., 0°C to room temperature).
Formation of Acyl Fluoride Side Products In some cases, fluorinated reagents can lead to the formation of a stable acyl fluoride intermediate that may not react completely.[9]1. This is more common with reagents like TFFH or BTFFH.[10] If using these, ensure conditions (e.g., elevated temperature) are sufficient to drive the reaction with the amine.[10] 2. If acyl fluoride formation is suspected and the reaction is still incomplete, consider adding a catalytic amount of a fluoride scavenger.
Guanidinylation of the N-terminus A known side reaction with uronium/aminium reagents (e.g., HATU, HBTU) where the reagent reacts directly with the free amine.[5]1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Ensure a sufficient pre-activation period before adding the mixture to the amine. 3. Consider using a phosphonium-based reagent (e.g., PyBOP), which does not cause this side reaction.[6]

Experimental Protocols & Workflows

Visualizing the Activation and Coupling Pathway

The following diagram illustrates the general mechanism for amide bond formation using a uronium reagent like HATU, which is highly recommended for this application.

HATU_Coupling_Mechanism Acid 3,5-Difluorophenylacetic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Acid->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt Active Ester Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Urea Tetramethylurea (Byproduct) ActiveEster->Urea releases Peptide Coupled Peptide (R-CO-NH-Peptide) ActiveEster->Peptide Acylation Amine N-terminal Amine (H₂N-Peptide) Amine->Peptide HOAt HOAt (Byproduct) Peptide->HOAt releases

Caption: General workflow for HATU-mediated peptide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for coupling this compound in either solid-phase (SPPS) or solution-phase synthesis.

Materials:

  • This compound (1.2 equivalents)

  • HATU (1.15 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or sym-collidine (2.0 equivalents)

  • Resin-bound peptide with free N-terminus (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation (for SPPS): Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF to remove all traces of piperidine.

  • Pre-activation: In a separate, dry vessel, dissolve this compound and HATU in anhydrous DMF.

  • Base Addition: Add the base (DIPEA or collidine) to the activation mixture. Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.[8]

  • Coupling: Add the activated acid solution to the deprotected resin-bound peptide (or the amine component in solution-phase).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for SPPS) or an appropriate analytical technique (e.g., LC-MS).

  • Troubleshooting: If the reaction is incomplete after 2 hours (e.g., positive Kaiser test), you may either perform a second coupling with a fresh solution of activated acid or gently heat the reaction to 50°C for 30-60 minutes, monitoring for completion.

  • Washing (for SPPS): Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Coupling Incomplete (e.g., Positive Kaiser Test) CheckReagents Verify Reagent Quality & Equivalents Start->CheckReagents DoubleCouple Perform Second Coupling (Double Couple) CheckReagents->DoubleCouple Reagents OK IncreaseTemp Increase Temperature (e.g., 50°C for 1h) DoubleCouple->IncreaseTemp Still Incomplete Success Success DoubleCouple->Success Complete ChangeReagent Switch to Alternative Powerful Reagent (e.g., COMU, PyAOP) IncreaseTemp->ChangeReagent Still Incomplete IncreaseTemp->Success Complete CheckSequence Consider Sequence-Specific Aggregation Issues ChangeReagent->CheckSequence Still Fails ChangeReagent->Success Complete

Caption: Decision tree for troubleshooting incomplete couplings.

References

  • Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. (2025). R Discovery.
  • Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61(88), 17060-17071.
  • Brittain, W. D. G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5961–5965.
  • HATU. (n.d.). In Wikipedia.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Maruoka, K., & Nagano, T. (2023). Synthesis of Acyl Fluorides from Carboxylic Acids with KI/AgSCF3 for Efficient Amide and Peptide Synthesis. ResearchGate.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central.
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021). PubMed Central.
  • Carbodiimide-mediated activation of carboxylic acids. (n.d.). ResearchGate.
  • Brittain, W. D. G., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). PubMed Central.
  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). PubMed Central.
  • Carbodiimide. (n.d.). In Wikipedia.
  • Novel synthesis of fluorinated molecules with potential in drug research developed. (2024). chemeurope.com.
  • Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal.
  • Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses. (n.d.). ResearchGate.
  • Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). PubChem.
  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 137-142.

Sources

Technical Support Center: Chiral Separation of Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of difluorophenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these challenging enantiomers. The presence of the difluorophenyl moiety introduces unique electronic and steric properties, while the carboxylic acid group necessitates careful control over the chromatographic conditions to achieve baseline resolution.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is on explaining the causality behind experimental choices to empower you to develop robust and reliable separation methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during the chiral separation of difluorophenylacetic acid derivatives.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most frequent challenge. It can manifest as co-eluting peaks or shoulders, preventing accurate quantification. The cause is often a suboptimal choice of stationary phase or mobile phase conditions.

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the foundation of chiral recognition. Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including acidic ones.

    • Solution: Screen multiple CSPs. Start with polysaccharide-based columns like those derived from amylose and cellulose tris(phenylcarbamate) derivatives.[1][2] Immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) offer broader solvent compatibility, which can be crucial for method development.[3][4]

  • Incorrect Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. For acidic compounds like difluorophenylacetic acid, controlling the ionization state is critical.[5]

    • Solution:

      • Add an Acidic Modifier: For normal phase or polar organic modes, add a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA), formic acid, or acetic acid to the mobile phase.[5][6] This suppresses the deprotonation of the analyte's carboxylic acid group, leading to a single, neutral species that interacts more consistently with the CSP, resulting in sharper peaks and improved resolution.[7]

      • Optimize Solvent Ratio: Systematically vary the ratio of the primary solvent (e.g., hexane, CO2 for SFC) and the alcohol modifier (e.g., isopropanol, ethanol). A change of just a few percent can dramatically impact selectivity.[6]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: If your system has a column thermostat, experiment with different temperatures. Lower temperatures (e.g., 10-25°C) often enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, although this can also increase analysis time and backpressure.[7]

  • Inappropriate Flow Rate: Flow rate impacts the efficiency of the separation.

    • Solution: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, leading to better resolution.[7] If resolution is poor, try reducing the flow rate from a standard 1.0 mL/min to 0.8 or 0.5 mL/min.

G cluster_0 Start: Poor Resolution (Rs < 1.5) cluster_1 Step 1: Verify CSP cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Adjust Physical Parameters cluster_4 End Goal start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csp Action: Screen alternative CSPs (e.g., Amylose vs. Cellulose derivatives) check_csp->screen_csp No check_additive Is an acidic additive present? (e.g., 0.1% TFA) check_csp->check_additive Yes end Resolution Achieved (Rs >= 1.5) screen_csp->end add_additive Action: Add 0.1% TFA, Acetic Acid, or Formic Acid check_additive->add_additive No optimize_ratio Action: Vary alcohol modifier % (e.g., Hexane/IPA 90:10 -> 95:5) check_additive->optimize_ratio Yes add_additive->optimize_ratio check_temp Action: Decrease Temperature (e.g., 25°C -> 15°C) optimize_ratio->check_temp check_flow Action: Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) check_temp->check_flow check_flow->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem: Asymmetric Peaks (Tailing or Fronting)

Peak tailing is common for acidic analytes and can compromise resolution and integration accuracy. It is often caused by undesirable secondary interactions between the analyte and the stationary phase.

  • Analyte Ionization: If the carboxylic acid group is partially or fully ionized, it can interact strongly with active sites (e.g., residual silanols) on the silica support, leading to tailing.[6]

    • Solution: As with poor resolution, the primary solution is to add an acidic modifier (e.g., 0.1% TFA) to the mobile phase.[5][6] This ensures the analyte remains in its neutral, protonated form.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, causing broad and asymmetric peaks.[7]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting a series of decreasing concentrations to find the optimal sample load for your column.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can create active sites that cause peak tailing.[8]

    • Solution:

      • Implement a Column Wash: Follow the manufacturer's instructions for column cleaning. For immobilized polysaccharide CSPs, flushing with a strong solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can be effective.[3][8]

      • Use a Guard Column: A guard column is essential to protect the analytical column from contaminants and extend its lifetime.

Frequently Asked Questions (FAQs)

Q1: How do I select the best chiral stationary phase (CSP) for difluorophenylacetic acid derivatives?

A1: The selection process is largely empirical, but guided by chemical principles. Polysaccharide-based CSPs are the gold standard. The chiral recognition mechanism involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance.[2][9] The difluorophenyl group can participate in π-π and dipole interactions, while the carboxylic acid is a key site for hydrogen bonding.

  • Screening Strategy: A primary screening using 3-4 columns with different selectors is highly recommended.[10] A good starting set includes:

    • An amylose-based CSP (e.g., CHIRALPAK® AD, IA, IB)

    • A cellulose-based CSP (e.g., CHIRALCEL® OD, IC, ID)

  • Immobilized vs. Coated: Immobilized CSPs are covalently bonded to the silica support, allowing for the use of a wider range of solvents (like DCM, THF, EtOAc) which can unlock unique selectivities not achievable with traditional coated phases.[3][9]

Q2: What is the role of the acidic additive, and how much should I use?

A2: The acidic additive is crucial for controlling the ionization state of your difluorophenylacetic acid analyte. By adding an acid like TFA or formic acid, you lower the mobile phase's apparent pH, ensuring the carboxylic acid group (pKa typically 3-5) remains protonated (COOH) rather than ionized (COO-).[5] This has two major benefits:

  • Prevents Peak Tailing: The neutral form has less affinity for residual silanol groups on the silica support, which are a primary cause of tailing.[6]

  • Ensures Consistent Interaction: A single analyte form leads to more uniform interactions with the CSP, resulting in sharper peaks and better selectivity.

A typical concentration is 0.1% (v/v).[5] Rarely should you need to exceed 0.5%.[3] At higher concentrations, you risk altering the stationary phase itself or suppressing desired interactions.

Q3: Should I use normal-phase HPLC, reversed-phase HPLC, or supercritical fluid chromatography (SFC)?

A3: All three modes can be effective, and the best choice depends on your specific goals (analytical vs. preparative), sample solubility, and available equipment.

Technique Typical Mobile Phase Pros Cons
Normal-Phase HPLC Hexane/Alcohol (IPA, EtOH) + Acidic AdditiveHigh selectivity, often considered the "classic" mode for chiral separations.High cost and toxicity of alkane solvents.
Reversed-Phase HPLC Acetonitrile/Water or Methanol/Water + Buffer/AcidGood for polar compounds, compatible with LC-MS.Chiral recognition can sometimes be less effective in aqueous environments.
SFC Supercritical CO2/Alcohol (MeOH, EtOH) + AdditiveVery fast separations, "green" (less organic solvent waste), ideal for preparative scale.[11][12]Requires specialized high-pressure equipment.[13] The acidic nature of CO2 can sometimes be sufficient, but an additive is often still needed for optimal peak shape.[4][14]

SFC is increasingly becoming the preferred technique, especially for preparative separations, due to its speed and reduced environmental impact. [12][15]

Q4: My resolution is decreasing over time with repeated injections. What's happening?

A4: A gradual loss of resolution often points to column contamination or a change in the stationary phase's chiral environment.[16]

  • Cause 1: Column Contamination: Strongly adsorbed impurities from your sample matrix can accumulate on the column head, interfering with the chiral recognition sites.[8]

    • Solution: Use a guard column and ensure adequate sample cleanup. Periodically flush the column according to the manufacturer's protocol.[8]

  • Cause 2: "Memory Effects": This is particularly relevant when switching between methods that use different additives (e.g., from a basic additive for another project to an acidic one for this one). Additives can adsorb to the stationary phase and alter its properties over many injections.[17]

    • Solution: Dedicate a column specifically for acidic analytes if possible. If not, employ a rigorous washing procedure when switching methods. Flushing with a solvent like isopropanol or ethanol can help remove residual additives.[8][16]

  • Cause 3: Column Settling: A void at the head of the column can form over time due to high pressure or mechanical shock, leading to peak broadening and splitting.[8]

    • Solution: This is a mechanical failure of the column packing and usually requires column replacement.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the chiral separation of a generic difluorophenylacetic acid derivative using HPLC.

Objective: To establish baseline separation of enantiomers.
Materials:
  • HPLC System: With UV detector and column thermostat.

  • Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Isopropanol (IPA).

  • Additive: Trifluoroacetic Acid (TFA).

  • Sample: Racemic difluorophenylacetic acid derivative dissolved in mobile phase at ~1 mg/mL.

Methodology Workflow

G prep 1. Mobile Phase Preparation Hexane/IPA/TFA (90:10:0.1 v/v/v) equil 2. System Equilibration Flow: 1.0 mL/min Temp: 25°C Time: 30-60 min prep->equil inject 3. Sample Injection Volume: 5 µL equil->inject run 4. Chromatographic Run Isocratic Elution Detection: 254 nm inject->run analyze 5. Data Analysis Calculate Resolution (Rs) run->analyze optimize 6. Optimization (If Rs < 1.5) Adjust IPA % (5-20%) Adjust Temp (15-35°C) analyze->optimize Evaluate

Caption: Experimental workflow for chiral method development.

Step-by-Step Procedure:
  • System Preparation:

    • Prepare the mobile phase: Mix 900 mL of n-Hexane, 100 mL of IPA, and 1.0 mL of TFA. Degas thoroughly by sonication or vacuum filtration.

    • Install the CHIRALPAK® IA column and set the column thermostat to 25°C.

  • Column Equilibration:

    • Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline on the detector is stable (typically requires 10-15 column volumes, ~30-60 minutes).

  • Analysis:

    • Inject 5 µL of the sample solution.

    • Acquire data for a sufficient time to allow both enantiomers to elute.

    • Evaluate the resulting chromatogram for resolution (Rs). A value of Rs ≥ 1.5 is considered baseline separation.

  • Optimization (if necessary):

    • If resolution is poor: Decrease the percentage of IPA in 2% increments (e.g., to 8%, then 6%). This will increase retention time but often improves selectivity.

    • If retention is too long: Increase the percentage of IPA in 2-5% increments.

    • To fine-tune resolution: Adjust the column temperature. Decrease the temperature to 15°C to see if resolution improves.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Chiralpedia. (n.d.). Polysaccharide-based CSPs.
  • Farkas, T., & Forró, E. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117.
  • Al-Majed, A. A., & El-Azab, A. S. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(24), 5900.
  • Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Journal of Synthetic Organic Chemistry, Japan, 66(9), 875-885.
  • Daicel Chiral Technologies. (2021). Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns?
  • Novakova, L., & Chrenkova, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124.
  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK IA.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Daicel Chiral Technologies. (n.d.). Chiralpak IA to IG SFC Mode.
  • Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate.
  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC).
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate.
  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today.
  • Daicel Chiral Technologies. (2021). What column should I use for my application?
  • Zhang, T., et al. (2014). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc.

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stability and storage conditions for 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Difluorophenylacetic Acid

Welcome to the technical support guide for this compound (CAS RN: 105184-38-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile compound. The unique fluorinated structure of this compound enhances metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical and agrochemical research.[1] However, its reactivity and stability are contingent on appropriate storage and handling. This guide provides in-depth troubleshooting and frequently asked questions to address challenges you may encounter during your experiments.

I. Core Concepts: Stability and Storage

This compound is a white to light yellow crystalline powder.[1][2] While generally stable, its long-term integrity depends on controlling environmental factors. The primary concerns for this and similar fluorinated organic compounds are moisture, temperature, and light. Improper storage can lead to degradation, impacting experimental reproducibility and the synthesis of target molecules.

Key Stability Parameters:

ParameterRecommendationRationale
Temperature Room Temperature[2][3]Prevents thermal degradation. While stable at room temperature, avoiding excessive heat is crucial.
Atmosphere Sealed in dry conditions[2]The carboxylic acid group can be hygroscopic. Moisture can lead to hydration and potential microbial growth.
Light Store in a dark placeWhile not explicitly stated for this compound, aromatic compounds can be light-sensitive, leading to photodecomposition.
Inert Gas Not generally requiredFor long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide extra protection against oxidative degradation.
II. Troubleshooting Guide: Experimental Issues

This section addresses common problems that may arise from the improper handling or storage of this compound.

Scenario 1: Inconsistent Reaction Yields

  • Problem: You are using this compound in a multi-step synthesis and observe inconsistent yields in a reaction where it is a starting material.

  • Potential Cause: The most likely culprit is the degradation of the this compound. This could be due to improper storage, leading to the presence of impurities that interfere with the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your this compound using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Compare the results to the certificate of analysis provided by the supplier.

    • Assess Storage Conditions: Review your storage protocol. Is the container tightly sealed?[4] Is it stored in a dry environment away from direct light?

    • Perform a Control Reaction: If you have a new, unopened batch of the compound, run a small-scale control reaction in parallel with your existing stock to see if the issue persists.

Scenario 2: Solubility Issues

  • Problem: You are having difficulty dissolving this compound in a solvent in which it is reported to be soluble, such as methanol.[2]

  • Potential Cause: The compound may have absorbed moisture, leading to the formation of hydrates which can have different solubility profiles. Alternatively, degradation products could be present that are insoluble in the chosen solvent.

  • Troubleshooting Steps:

    • Drying: Dry a small sample of the compound under a vacuum at a gentle temperature (e.g., 40-50°C) for a few hours to remove any absorbed water. Attempt to dissolve the dried compound.

    • Solvent Quality: Ensure your solvent is of high purity and anhydrous, as contaminants in the solvent can affect solubility.

    • Sonication: Gentle sonication can sometimes help to dissolve stubborn solids.

Scenario 3: Unexpected Side Reactions

  • Problem: You are observing unexpected byproducts in your reaction mixture.

  • Potential Cause: Impurities in the this compound, arising from degradation, can act as reactants or catalysts for unwanted side reactions. The phenylacetic acid degradation pathway in some biological systems involves several enzymatic steps, highlighting the potential for various breakdown products.[5][6][7][8][9]

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can provide clues about the nature of the impurities in your starting material.

    • Purification: Consider purifying your stock of this compound by recrystallization to remove impurities before use.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[4][10] Storing it inside a desiccator at room temperature is an excellent practice. For extended periods (years), storing at a reduced temperature (e.g., 2-8°C) under an inert atmosphere can further prolong its shelf life.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection is the first step. The compound should be a white to light yellow powder or crystal.[1][2] Any significant color change (e.g., to brown or black), clumping (due to moisture absorption), or a change in odor could indicate degradation. For a definitive assessment, analytical techniques such as melting point determination (a broad melting range can indicate impurities), GC, or HPLC are recommended.

Q3: Is this compound sensitive to air?

A3: While it is a relatively stable solid, prolonged exposure to air, which contains moisture and oxygen, is not ideal. The carboxylic acid functional group can be susceptible to oxidative decarboxylation under certain conditions, although this is less likely at room temperature. Sealing the container tightly is generally sufficient to prevent significant air-induced degradation for routine use.[4]

Q4: What type of container is best for storing this compound?

A4: A tightly sealed, amber glass bottle is the preferred container. The amber glass will protect the compound from light, and the tight seal will prevent moisture and air from entering. Ensure the cap has a chemically resistant liner.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3][11] Always handle this compound in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid breathing the dust.[4]

IV. Experimental Workflow and Stability Checkpoints

The following diagram illustrates a recommended workflow for handling this compound, with critical checkpoints for ensuring its stability and integrity throughout your experimental process.

experimental_workflow Workflow for Handling this compound cluster_0 Receiving and Storage cluster_1 Pre-Experiment cluster_2 Experiment and Post-Use receive Receive Compound inspect Visual Inspection (Color, Appearance) receive->inspect Check for damage store Store in Tightly Sealed Amber Bottle in Desiccator inspect->store If OK weigh Weigh in Fume Hood with PPE store->weigh Retrieve for use solubilize Solubilize in Appropriate Solvent weigh->solubilize purity_check Optional: Purity Check (e.g., GC, HPLC) solubilize->purity_check reaction Perform Reaction purity_check->reaction Proceed if pure reseal Tightly Reseal Stock Bottle reaction->reseal return_storage Return to Desiccator reseal->return_storage

Caption: Recommended workflow for handling this compound.

References

  • Fuchs, G., et al. (n.d.). Overview of phenyl acetic acid (paa) degradation pathway. ResearchGate.
  • Lu, W., et al. (2004). The evolution of the phenylacetic acid degradation pathway in bacteria. Bioscience, Biotechnology, and Biochemistry, 68(3), 746-748.
  • Cui, L., et al. (2022). The degradative pathways of phenylacetic acid. ResearchGate.
  • Ferrández, A., et al. (2010). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Journal of Bacteriology, 192(14), 3532-3541.
  • Ismail, W., et al. (2003). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 100(17), 9875-9880.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Degradation Pathways of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Difluorophenylacetic acid. This guide is designed to provide expert insights and practical troubleshooting for your experiments. Given the robust nature of the carbon-fluorine bond, studying the degradation of fluorinated compounds like this compound presents unique challenges. This resource synthesizes established principles of organofluorine chemistry and microbiology to offer a scientifically grounded framework for your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound, providing concise answers based on current scientific understanding.

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: Based on studies of other fluorinated aromatic compounds, the initial microbial attack on this compound is likely to occur on the aromatic ring. A common mechanism involves dioxygenase enzymes, which would hydroxylate the ring to form a catechol-like intermediate.[1][2] The fluorine atoms' positions will influence the regioselectivity of this hydroxylation. Subsequent steps would likely involve ring cleavage, followed by defluorination.

Q2: How does the presence of two fluorine atoms on the aromatic ring affect its degradation compared to a non-fluorinated analogue?

A2: The two fluorine atoms on the phenyl ring significantly increase the stability of this compound, making it more resistant to degradation than phenylacetic acid. The strong carbon-fluorine bond is difficult for many microbial enzymes to break directly.[1][3] The electron-withdrawing nature of fluorine can also influence the reactivity of the aromatic ring towards enzymatic attack.

Q3: What are the expected end-products of complete aerobic microbial degradation of this compound?

A3: Complete aerobic degradation, or mineralization, would result in the conversion of this compound to carbon dioxide, water, and fluoride ions.[4] However, achieving complete mineralization can be challenging, and the accumulation of partially degraded, fluorinated intermediates is possible.

Q4: Can this compound be degraded under anaerobic conditions?

A4: Anaerobic degradation of fluorinated aromatic compounds has been observed and often proceeds via reductive defluorination, where the fluorine atom is replaced by a hydrogen atom.[5][6][7][8] For this compound, this would likely involve the sequential removal of the fluorine atoms. The feasibility and rate of anaerobic degradation would depend on the specific microbial consortium and the prevailing redox conditions (e.g., denitrifying, sulfate-reducing, or methanogenic).[5]

Q5: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its metabolites?

A5: A combination of chromatographic and spectroscopic techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector can be used to monitor the disappearance of the parent compound. For the identification of degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization are powerful tools.[9][10][11][12] To confirm the structure of key metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is invaluable for tracking the fate of the fluorine atoms.[13]

Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental study of this compound degradation.

Problem Potential Cause(s) Troubleshooting Steps
No degradation of this compound is observed in my microbial culture. 1. The microbial culture lacks the necessary enzymes for defluorination. 2. The concentration of this compound is toxic to the microorganisms. 3. Experimental conditions (pH, temperature, oxygen levels) are not optimal. 4. Insufficient acclimation period for the microbial culture.1. Use a microbial consortium from a site with a history of organofluorine contamination or a known degrader strain.[13] 2. Perform a toxicity assay with a range of concentrations. Start with a lower concentration of the acid. 3. Optimize the culture conditions based on the requirements of your microbial strain(s). 4. Gradually increase the concentration of this compound over time to allow the microbial community to adapt.
I observe the formation of intermediate peaks in my HPLC analysis, but they are not further degraded. 1. The intermediates are dead-end products that the current microbial culture cannot metabolize.[1] 2. A key enzyme for the next degradation step is inhibited or absent. 3. The intermediates have accumulated to toxic levels.1. Try to identify the intermediates using LC-MS/MS. This information can provide clues about the metabolic bottleneck. 2. Consider augmenting your culture with other microbial strains that have complementary metabolic capabilities. 3. Monitor the concentration of the intermediates and consider if they are known to be toxic.
My mass spectrometry data for the degradation products is difficult to interpret. 1. Complex fragmentation patterns of fluorinated compounds. 2. Co-elution of multiple compounds. 3. Low abundance of certain metabolites.1. Fluorinated compounds can have characteristic neutral losses (e.g., HF). Look for these patterns in your MS/MS spectra.[11] 2. Optimize your chromatographic method to improve the separation of peaks. 3. Use a more sensitive mass spectrometer or consider sample concentration techniques.
I am unsure if defluorination is occurring. 1. The analytical method is not suitable for detecting fluoride ions. 2. Defluorination is a slow process.1. Use an ion-selective electrode or ion chromatography to specifically measure the concentration of fluoride ions in your samples over time. 2. Extend the duration of your experiment and sample at later time points.

Experimental Protocols

Protocol 1: Aerobic Microbial Degradation Assay
  • Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for your bacterial culture.

  • Prepare the Stock Solution: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of a water-miscible organic solvent if necessary).

  • Inoculation: In a sterile flask, combine the mineral salt medium and the this compound stock solution to the desired final concentration. Inoculate with your microbial culture. Include a sterile control (no inoculum) and a positive control (a readily degradable carbon source instead of the test compound).

  • Incubation: Incubate the flasks under appropriate conditions of temperature and agitation. Ensure adequate aeration for aerobic degradation.

  • Sampling: At regular intervals, withdraw samples for analysis.

  • Sample Preparation: Centrifuge or filter the samples to remove biomass.

  • Analysis: Analyze the supernatant for the disappearance of this compound using HPLC-UV and for the formation of fluoride ions using an ion-selective electrode. Analyze for intermediates using LC-MS/MS.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Degradation Products
  • Sample Collection: Collect an aliquot of the culture medium at a specific time point.

  • Biomass Removal: Centrifuge the sample to pellet the cells.

  • Supernatant Extraction: Transfer the supernatant to a clean tube.

  • Protein Precipitation (if necessary): If the medium contains high concentrations of proteins, add a cold organic solvent like acetonitrile or methanol to precipitate them. Centrifuge again and collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional): For concentrating the analytes and removing interfering substances, pass the supernatant through an appropriate SPE cartridge. Elute the analytes with a suitable solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluate under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with your LC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.

Visualizing Degradation Pathways and Workflows

cluster_aerobic Proposed Aerobic Degradation Pathway This compound This compound Dihydroxylated Intermediate Dihydroxylated Intermediate This compound->Dihydroxylated Intermediate Dioxygenase Ring Cleavage Product Ring Cleavage Product Dihydroxylated Intermediate->Ring Cleavage Product Dioxygenase Defluorinated Intermediates Defluorinated Intermediates Ring Cleavage Product->Defluorinated Intermediates Hydrolysis/Defluorination Central Metabolism Central Metabolism Defluorinated Intermediates->Central Metabolism

Caption: Proposed aerobic degradation pathway for this compound.

cluster_troubleshooting Troubleshooting Workflow: No Degradation Observed Start No Degradation CheckCulture Is the microbial culture appropriate? Start->CheckCulture CheckToxicity Is the concentration toxic? CheckCulture->CheckToxicity Yes SourceNewCulture Source a new culture/consortium CheckCulture->SourceNewCulture No CheckConditions Are conditions optimal? CheckToxicity->CheckConditions No ToxicityAssay Perform toxicity assay CheckToxicity->ToxicityAssay Yes Acclimate Acclimate culture CheckConditions->Acclimate No Rerun Re-run Experiment CheckConditions->Rerun Yes Acclimate->Rerun SourceNewCulture->Rerun ToxicityAssay->Rerun Optimize Optimize pH, temp, O2

Caption: Troubleshooting workflow for experiments with no observed degradation.

References

  • Murphy, C. D. (2010). Biodegradation and biotransformation of organofluorine compounds. Applied Microbiology and Biotechnology, 87(5), 1537-1546. [Link]
  • Haggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of fluorinated aromatic compounds. Environmental Science & Technology, 29(5), 1165-1172. [Link]
  • Harris, E. C., Zuromski, K. L., Lalevee, J., & Arnold, W. A. (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. [Link]
  • Wackett, L. P. (2024). Phenotypic Plasticity During Organofluorine Degradation Revealed by Adaptive Evolution. Microbiology and Molecular Biology Reviews, 88(1), e00066-23. [Link]
  • Wackett, L. P. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 9(9), 1841. [Link]
  • Kuklenyik, Z., Reich, J. A., Tully, J. S., Needham, L. L., & Calafat, A. M. (2004). Automated solid-phase extraction and measurement of perfluorinated organic acids and amides in human serum and milk. Environmental Science & Technology, 38(13), 3698-3704. [Link]
  • Request PDF. (2025). Biodegradation and biotransformation of organofluorine compounds. [Link]
  • Kaiser, J. P., & Feng, Y. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Molecular Sciences, 20(15), 3693. [Link]
  • Request PDF. (2025). The biodegradation vs.
  • Request PDF. (2025).
  • Khan, M. Y., & Kumar, V. (2023). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences, 24(13), 10893. [Link]
  • Semantic Scholar. (n.d.).
  • Seong, H. J., Lee, J. M., & Kim, Y. C. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 1-8. [Link]
  • Newton, S., McMahen, R., Stoeckel, J. A., Chislock, M., Lindstrom, A., & Strynar, M. (2017). Novel polyfluorinated compounds identified using high resolution mass spectrometry downstream of manufacturing facilities near Decatur, Alabama. Environmental Science & Technology, 51(4), 1544-1552. [Link]
  • Wackett, L. P. (2021). Unexpected mechanism of biodegradation and defluorination of 2, 2-difluoro-1, 3-benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01550-21. [Link]
  • Sorokin, A. B., & Kudrik, E. V. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(32), 11542-11549. [Link]
  • Request PDF. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. [Link]
  • Sustainability. (n.d.).
  • Computational Studies of Enzymes for C−F Bond Degradation and Functionaliz
  • Oestreich, M., & Otsuka, M. (2022). Regioselective transfer hydrogenative defluorination of polyfluoroarenes catalyzed by bifunctional azairidacycle. Molecules, 27(13), 3998. [Link]
  • Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(9), 1731. [Link]
  • Sustainability. (2025). Reductive Defluorination: Significance and symbolism. [Link]
  • Request PDF. (2025).
  • Mohler, F. L., & Dibeler, V. H. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(1), 1-6. [Link]
  • Hewitt, E., Franklin, C. L., & Wang, J. (2013). A new approach to forced degradation studies using anhydrous conditions. Pharmaceutical Technology, 37(3), 52-57. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 105184-38-1). [Link]
  • Wang, F., & Shih, K. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different advanced oxidation processes: A critical review.
  • Sun, J., Zhang, Y., & Chu, K. H. (2018). Photodegradation of fluorotelomer carboxylic 5: 3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution, 242, 115-122. [Link]
  • Li, Y., Chen, J., Liu, Y., Zhang, Y., & Wang, Y. (2021). Enhanced photocatalytic degradation of perfluorooctanoic acid by mesoporous Sb2O3/TiO2 heterojunctions. Frontiers in Chemistry, 9, 680816. [Link]

Sources

improving solubility of 3,5-Difluorophenylacetic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluorophenylacetic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthetic reactions. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing this compound's behavior, enabling you to make informed, effective decisions in your experimental design.

Section 1: Understanding the Molecule - Core Physicochemical Properties

This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its fluorinated structure imparts unique electronic properties and metabolic stability, but can also present solubility challenges.[1] A firm grasp of its physical properties is the first step in troubleshooting.

PropertyValueSource(s)
Molecular Formula C₈H₆F₂O₂[1],[2]
Molecular Weight 172.13 g/mol [1],[2]
Appearance White to light yellow crystalline powder[3],
Melting Point 68-70 °C[3]
Predicted pKa ~3.90 ± 0.10[3]
Known Solubility Soluble in Methanol[3]
General Solubility Described as having enhanced solubility in various organic solvents, though specific quantitative data is sparse.[1]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility issues encountered in the lab.

Q1: My this compound is not dissolving in my primary reaction solvent (e.g., DCM, THF, Acetonitrile). What are my initial troubleshooting steps?

A1: When facing poor solubility, start with the simplest physical modifications before altering the chemical environment.

  • Particle Size Reduction: The dissolution rate is directly related to the surface area of the solute.[4] If your material is crystalline, gently grinding it with a mortar and pestle to a finer powder can significantly increase the rate at which it dissolves. This technique, known as micronization, increases surface area but does not alter the compound's intrinsic saturation solubility.[5]

  • Gentle Heating: For many compounds, solubility increases with temperature.[6] Gently warm your mixture while stirring. However, be cautious. Do not exceed the boiling point of your solvent, and ensure your starting material and other reagents are thermally stable at the elevated temperature.

  • Sonication: Using an ultrasonic bath can help break apart solute agglomerates and accelerate the dissolution process through cavitation and micro-agitation.

If these physical methods are insufficient, you must move to chemical modifications of the solvent system itself, as detailed in the following questions.

Q2: How does pH impact the solubility of this compound, and how can I leverage this in my reaction?

A2: The pH of the medium is one of the most powerful tools for manipulating the solubility of ionizable compounds like carboxylic acids.[4][]

  • The Underlying Chemistry: this compound is a weak acid with a predicted pKa of ~3.9.[3] At a pH below its pKa, it exists predominantly in its neutral, protonated form (R-COOH), which is often less soluble in aqueous or polar protic solvents. By increasing the pH to a value significantly above the pKa (a general rule of thumb is 2 pH units higher, so pH > 5.9), the carboxylic acid is deprotonated to form its corresponding carboxylate salt (R-COO⁻).[8] This ionized form is typically much more soluble in polar solvents.

  • Practical Application: For reactions in polar solvents like water, methanol, or ethanol, adding a mild, non-nucleophilic base can dramatically improve solubility. The addition of a base like triethylamine (TEA), diisopropylethylamine (DIPEA), or even sodium bicarbonate will form the corresponding amine or sodium salt in situ, which often readily dissolves. This is a standard technique, especially for preparing the acid for subsequent reactions like amide couplings.

Q3: I'm considering using a co-solvent. What is the principle and which co-solvents should I screen for this compound?

A3: Co-solvency is the practice of adding a secondary solvent to the primary solvent to modify the overall polarity of the system, thereby enhancing solute solubility.[9]

  • Mechanism of Action: The goal is to create a solvent blend with a polarity that is more favorable for the solute. For a moderately polar compound like this compound, if it fails to dissolve in a non-polar solvent (like hexane) or a highly polar one, a mixture might be optimal. The co-solvent disrupts the self-association of the primary solvent molecules, reducing their ability to "exclude" the solute and creating a more favorable environment for solvation.[]

  • Recommended Co-solvents for Screening:

    • For Non-Polar Systems (e.g., Toluene, DCM): Consider adding a more polar, aprotic co-solvent like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). These solvents are excellent at dissolving a wide range of organic molecules.

    • For Polar Aprotic Systems (e.g., Acetonitrile): Adding DMF or N-Methyl-2-pyrrolidone (NMP) can be effective. In some cases, small amounts of a polar protic solvent like isopropanol can also aid solubility.

    • Water as a Co-solvent: Interestingly, for some carboxylic acids, the presence of a small amount of water can significantly increase their solubility in certain organic solvents, particularly those containing a carbonyl group (Lewis-base solvents).[10][11] This phenomenon can be explored if your reaction conditions tolerate trace water.

Q4: My amide coupling reaction is cloudy and appears to be failing. Is this a solubility problem?

A4: Yes, a milky or cloudy appearance upon the addition of reagents is a classic indicator of solubility issues in amide coupling reactions.[12] This often happens when the activated intermediate or the salt formed from the carboxylic acid and base is insoluble in the reaction medium.

  • Common Scenario: You dissolve the this compound, add a base (like DIPEA), and the solution is clear. Then, upon adding the coupling reagent (e.g., HATU, HBTU, EDC), the mixture becomes a thick slurry. This insoluble salt is now poorly reactive, leading to low yields.

  • Solutions:

    • Change the Solvent System: This is the most common solution. DMF and DMSO are workhorse solvents for amide couplings precisely because they are excellent at solvating the polar intermediates and salts involved.[12] If your acid is insoluble in these, consider more specialized solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often mixed with DCM, which have remarkable solvating power.[12]

    • Modify the Order of Addition: Sometimes, the order in which reagents are added is critical. Instead of adding the base to the acid, consider adding the base last, or adding the coupling reagent to the acid first to form the activated species before introducing the amine and base.

    • Form an Activated Ester: A two-step approach can circumvent the issue. First, convert the carboxylic acid to an activated ester (e.g., an NHS or PFP ester) that can be isolated and purified. This stable intermediate can then be reacted with the amine in a separate step in a solvent where both components are soluble.[12]

Q5: When should I consider derivatization or using advanced solvent systems like ionic liquids?

A5: These are advanced strategies for particularly recalcitrant solubility problems.

  • Derivatization: For the purpose of improving solubility for a reaction, derivatization typically means converting the carboxylic acid to a more soluble and reactive form, such as an acyl chloride or an activated ester.[13] This is less about making the starting material itself soluble and more about creating an intermediate that bypasses the solubility issues of the parent acid in the desired reaction step. This is a common strategy in multi-step synthesis.

  • Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and can be excellent solvents for a wide range of compounds, including carboxylic acids.[14] They can be particularly effective for reactive extractions.[15][16] However, they are generally more expensive than conventional organic solvents and require careful consideration regarding purification and removal post-reaction.[16] They are typically employed when standard solvent and co-solvent systems have been exhausted.

Section 3: Troubleshooting Protocols & Methodologies

Protocol 1: Systematic Co-solvent Solubility Screening

This protocol provides a structured method to quickly identify an effective co-solvent system.

  • Preparation: Dispense a small, known amount (e.g., 10 mg) of this compound into several small, labeled vials.

  • Primary Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of your primary reaction solvent (e.g., Dichloromethane). Vortex or stir for 2 minutes. Note the initial solubility.

  • Co-solvent Titration: To each vial, add a different co-solvent (e.g., DMF, THF, Acetonitrile, Isopropanol) in small, incremental volumes (e.g., 50 µL).

  • Observation: After each addition, vortex/stir the vial for 1 minute and observe for dissolution. Record the volume of co-solvent required to achieve a clear solution.

  • Analysis: Organize your results in a table to compare the efficacy of each co-solvent. The best system is the one that achieves full dissolution with the smallest volume percentage of co-solvent.

Primary SolventCo-SolventVolume of Co-solvent Added (µL) to Dissolve 10 mgObservations (Clear, Cloudy, etc.)
0.5 mL DCMDMF
0.5 mL DCMTHF
0.5 mL DCMAcetonitrile
0.5 mL DCMIsopropanol

Protocol 2: pH-Mediated Dissolution for Amide Coupling

This protocol details the use of a base to improve solubility prior to adding a coupling reagent.

  • Initial Suspension: Suspend 1.0 equivalent of this compound in your chosen reaction solvent (e.g., DMF or Acetonitrile).

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA). Stir the mixture at room temperature.

  • Dissolution Check: The suspension should become a clear, homogeneous solution as the carboxylate salt is formed. If it does not fully dissolve, consider gentle warming (30-40 °C) or adding a small amount of a co-solvent like DMSO.

  • Reagent Addition: Once the solution is completely clear, add the amine component (1.0-1.2 equivalents).

  • Coupling Initiation: Finally, add the coupling reagent (e.g., HATU, 1.1 equivalents) to the clear solution. Maintain stirring and monitor the reaction for clarity. If precipitation occurs at this stage, the solvent system is incompatible with the activated intermediate, and a different solvent (see FAQ Q4) should be used.

Section 4: Visual Guides & Workflows

Diagram 1: General Troubleshooting Workflow for Solubility Issues This diagram outlines the logical progression for addressing solubility problems with this compound.

Solubility_Workflow Start Start: this compound Insoluble in Reaction Solvent Physical Step 1: Physical Methods Start->Physical Grind Grind to Fine Powder (Micronization) Physical->Grind Try First Chemical Step 2: Chemical / Solvent Modification CoSolvent Screen Co-solvents (e.g., DMF, THF, DMSO) Chemical->CoSolvent Advanced Step 3: Advanced Strategies Derivatize Derivatization (e.g., Acyl Chloride) Advanced->Derivatize Heat Gentle Heating / Sonication Grind->Heat Success Problem Solved: Proceed with Reaction Grind->Success Heat->Success Fail Issue Persists Heat->Fail If Ineffective pH_Adjust pH Adjustment (Add Base for Salt Formation) CoSolvent->pH_Adjust If reaction allows CoSolvent->Success Solvent_Change Change Primary Solvent (e.g., to DMF, NMP) pH_Adjust->Solvent_Change pH_Adjust->Success Solvent_Change->Success Fail2 Issue Persists Solvent_Change->Fail2 If Ineffective Ionic_Liquid Use Ionic Liquid Derivatize->Ionic_Liquid Derivatize->Success Ionic_Liquid->Success Fail->Chemical Fail2->Advanced pH_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Sol R-COOH (Protonated Form) Poorly Soluble in Polar Solvents High_Sol R-COO⁻ + M⁺ (Deprotonated Salt Form) Highly Soluble in Polar Solvents Process + Base (e.g., NaOH, Et₃N) - H₂O Low_Sol->Process Process->High_Sol

Caption: Deprotonation of the acid to a soluble salt via pH increase.

Section 5: References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Kaneko, T., et al. (n.d.). Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides. Retrieved from a relevant scientific journal source.

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 105184-38-1). Retrieved from [Link]

  • Schlosser, Š., et al. (2020). Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. Frontiers in Chemistry, 8, 580.

  • Blaga, A. C., et al. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. Membranes, 12(8), 771.

  • Novakova, L., & Vlckova, H. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435.

  • Salazar, J., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123.

  • Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • Blaga, A. C., et al. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylic acid extraction and reactive extraction with ionic liquids reported in the literature. Retrieved from [Link]

  • Al-kassas, R., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 9(1), 47.

  • Novakova, L., & Vlckova, H. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Retrieved from [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325.

  • Reddit. (2019). What pH for Complete Reprotonation of an Acid?. r/chemhelp. Retrieved from [Link]

  • Lee, G. J., & Lee, H. K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193-204.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). pH. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 99%. Retrieved from [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-6.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from a relevant scientific journal source.

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from a relevant scientific journal source.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Reddit. (2023). Amide Coupling! Is it different from amide formation?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. Retrieved from [Link]

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Technical Support Center: Identifying Byproducts in 3,5-Difluorophenylacetic Acid Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,5-Difluorophenylacetic acid and its reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the common challenges and provide practical, in-depth solutions in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Identification

This section addresses the most common initial questions regarding the identification of impurities in reactions involving this compound.

Q1: We are observing unexpected peaks in our LC-MS analysis of a this compound reaction mixture. What are the most probable byproducts?

A1: In reactions involving this compound, several byproducts can arise depending on the specific reaction conditions (e.g., temperature, catalysts, reagents). The most common classes of byproducts include:

  • Decarboxylation Products: Phenylacetic acids can undergo decarboxylation, especially at elevated temperatures, to form the corresponding toluene derivative.[1][2] In this case, you would expect to see 1,3-difluorotoluene.

  • Self-Condensation Products: Phenylacetic acid can react with itself, particularly under certain acidic or high-temperature conditions, to form a ketone through ketonic decarboxylation.[3] The expected byproduct would be 1,3-bis(3,5-difluorophenyl)propan-2-one.

  • Oligomers: Small-scale polymerization or oligomerization of the starting material or reactive intermediates can lead to larger, often unexpected, molecules.

  • Byproducts from Specific Reactions (e.g., Amide Coupling): If you are performing a reaction such as an amide coupling, byproducts can arise from the coupling reagents or side reactions of the activated carboxylic acid.[4][5] For example, if using a carbodiimide coupling reagent like DCC, the O-acylisourea intermediate can rearrange to an N-acylurea byproduct.

Q2: How can we preliminarily identify these byproducts using their mass-to-charge ratio (m/z) from the mass spectrum?

A2: The first step in identification is to analyze the m/z of the unknown peaks and consider the expected molecular weights of potential byproducts. Remember to account for common adducts formed during electrospray ionization (ESI), which is a common ionization technique for this type of analysis.[6][7][8]

Below is a table of potential byproducts and their expected m/z values for common adducts in positive ion mode ESI.

Potential Byproduct Chemical Formula Molecular Weight ( g/mol ) [M+H]⁺ (m/z) [M+Na]⁺ (m/z) [M+K]⁺ (m/z) [M+NH₄]⁺ (m/z)
This compound (Starting Material)C₈H₆F₂O₂172.13173.14195.12211.09190.17
1,3-Difluorotoluene (Decarboxylation)C₇H₆F₂128.12129.13151.11167.08146.16
1,3-bis(3,5-difluorophenyl)propan-2-one (Self-Condensation)C₁₅H₈F₄O300.22301.23323.21339.18318.26

Part 2: Troubleshooting Guide for LC-MS Analysis

This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound reactions.

Issue 1: Unexpected or Shifting Retention Times

Q3: The retention time of our main compound and the byproducts are shifting between injections. What could be the cause and how do we fix it?

A3: Retention time shifts are a common problem in liquid chromatography and can be caused by a variety of factors.[9][10] A systematic approach is necessary for diagnosis.

Troubleshooting Workflow for Retention Time Shifts:

Caption: Troubleshooting workflow for retention time shifts.

Experimental Protocol for System Check:

  • Prepare a Standard Solution: Prepare a fresh solution of this compound at a known concentration.

  • System Purge: Purge all pump lines with fresh, filtered mobile phase to remove any air bubbles.[11]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions for at least 10-15 column volumes.

  • Inject Standard: Make several consecutive injections of the standard solution.

  • Analyze Data: Observe the retention time. If it is now stable, the issue was likely related to the mobile phase or initial system state. If it continues to shift, investigate for leaks in the system, particularly around fittings and the pump heads.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q4: Our peaks, especially for the byproducts, are showing significant tailing. What are the likely causes and how can we improve the peak shape?

A4: Poor peak shape can compromise resolution and quantification.[9] Tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the flow path.

Potential Causes and Solutions for Peak Tailing:

Potential Cause Explanation Suggested Solution
Secondary Interactions The acidic nature of this compound and some byproducts can lead to interactions with residual silanols on the silica-based stationary phase.Add a small amount of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanols and reduce secondary interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.Dilute the sample and reinject.
Column Contamination Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.Flush the column with a strong solvent. Consider using a guard column to protect the analytical column.[11]
Extra-Column Volume Dead volume in the tubing or fittings between the injector and the detector can cause peak broadening and tailing.Use tubing with a smaller internal diameter and ensure all fittings are properly connected with no gaps.
Issue 3: Identification of Unknown Peaks - Beyond Simple Adducts

Q5: We have several unknown peaks that do not correspond to the expected byproducts or simple adducts. How can we get more structural information?

A5: When dealing with completely unknown byproducts, leveraging the capabilities of your mass spectrometer is key. This involves moving beyond a simple full scan analysis.

Workflow for Characterizing Unknown Byproducts:

Caption: Workflow for the structural elucidation of unknown byproducts.

Fragmentation Patterns of Fluorinated Aromatic Compounds:

Fluorinated aromatic compounds often exhibit characteristic fragmentation patterns in MS/MS.[12][13][14] Key fragmentation pathways to look for include:

  • Loss of CO₂: For carboxylic acids, a neutral loss of 44 Da is a strong indicator of the carboxylic acid moiety.

  • Loss of HF: A neutral loss of 20 Da can indicate the loss of hydrogen fluoride.

  • Loss of CO: A neutral loss of 28 Da from a fragment ion can suggest the presence of a carbonyl group.

  • Benzylic Cleavage: Fragmentation at the benzylic position is common for phenylacetic acids.

By analyzing the fragments, you can piece together the structure of the unknown byproduct.

Part 3: Advanced Topics and Protocols

Protocol for Sample Preparation for LC-MS Analysis

To minimize matrix effects and ensure reproducible results, proper sample preparation is crucial.

  • Quench the Reaction: Stop the reaction at the desired time point. This can be done by rapid cooling or by adding a quenching agent.

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). A high dilution factor (e.g., 1:100 or 1:1000) is often necessary to avoid detector saturation and column overload.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[11]

  • Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial.

Dealing with Contamination

Q6: We are seeing persistent background ions in our spectra, even in blank injections. How can we identify and eliminate the source of contamination?

A6: Contamination can come from various sources, including solvents, glassware, and the LC-MS system itself.[15]

Systematic Approach to Identifying Contamination:

  • Solvent Blanks: Run a blank injection using only your mobile phase. If the contamination is present, the source is likely your solvents or the LC system.

  • Fresh Solvents: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[11]

  • System Cleaning: If fresh solvents do not resolve the issue, a systematic cleaning of the LC system is required. This may involve flushing the system with a series of solvents of increasing strength.

  • Isolating the Source: To determine if the contamination is from the LC or the MS, you can bypass the LC and directly infuse a clean solvent into the mass spectrometer using a syringe pump. If the contamination is still present, the source is within the mass spectrometer and may require cleaning of the ion source or optics.[15]

By following these structured troubleshooting guides and protocols, you can more effectively identify byproducts in your this compound reactions and ensure the quality and accuracy of your LC-MS data.

References

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  • Pyla, S. (2025, December). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. IJIRT, 12(8).
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  • Wikipedia. (n.d.). Phenylacetic acid.
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  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing.
  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
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  • Mad Barn. (2023, May 1). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank.
  • Vertex AI Search. (n.d.). Notes on Troubleshooting LC/MS Contamination.
  • Arizona State University. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure.
  • ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • The Journal of Organic Chemistry. (n.d.). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. ACS Publications.
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid.
  • Chem-Impex. (n.d.). This compound.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubChem. (n.d.). This compound | C8H6F2O2 | CID 145424.
  • ChemicalBook. (n.d.). This compound CAS#: 105184-38-1.
  • Sigma-Aldrich. (n.d.). This compound | 105184-38-1.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2025, August 7). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
  • Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
  • CERES Research Repository. (2024, May 16). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • PubMed. (2012, August 15). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Google Patents. (n.d.). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence.
  • J&K Scientific. (n.d.). This compound, 99% | 105184-38-1.

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Validation & Comparative

A Comparative Guide to the Reactivity of Difluorophenylacetic Acid Isomers for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of the difluorophenylacetic acid (DFPA) isomers, a class of building blocks increasingly vital in the fields of drug development and advanced agrochemicals. The strategic placement of fluorine atoms on the phenyl ring dramatically alters the molecule's electronic properties and steric profile. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of the reactivity of five key DFPA isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylacetic acid. Understanding these nuances is not merely academic; it is critical for optimizing reaction conditions, predicting outcomes, and accelerating the synthesis of novel, high-value molecules.[1]

This guide moves beyond simple data sheets to explain the fundamental principles governing isomer reactivity, supported by experimental data and validated protocols. We will dissect the interplay of inductive effects, resonance, and steric hindrance to build a predictive framework for your synthetic challenges.

Chapter 1: The Decisive Role of Fluorine Substitution

The reactivity of the carboxylic acid moiety in DFPA isomers is a direct consequence of the number and position of the fluorine substituents. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that propagates through the sigma bonds of the molecule.[2][3] This effect tends to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[4][5]

However, the story is complicated by two other factors:

  • Resonance Effect (+M): As a halogen, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system, a resonance or mesomeric effect (+M). This effect is generally weaker than its inductive pull but can influence the electron density at the ortho and para positions.

  • The Ortho Effect: A substituent at the ortho position (C2 or C6) to the side chain creates significant steric strain. This forces the entire acetic acid group (-CH₂COOH) to twist out of the plane of the benzene ring.[6][7] This loss of coplanarity inhibits resonance between the carboxyl group and the phenyl ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[8][9] This effect has a profound impact on both acidity and the accessibility of the carboxyl group to incoming reagents.[10]

The following diagram illustrates how these effects operate in concert, depending on the substitution pattern.

G cluster_meta_para Meta/Para Isomers (e.g., 3,5-DFPA) cluster_ortho Ortho Isomers (e.g., 2,6-DFPA) mp_acid Carboxylic Acid (Planar with Ring) mp_ring Phenyl Ring mp_acid->mp_ring Resonance Possible mp_ring->mp_acid Strong Inductive Effect (-I) caption_mp Result: High acidity, sterically accessible. o_acid Carboxylic Acid (Twisted Out-of-Plane) o_ring Phenyl Ring o_acid->o_ring Resonance Inhibited o_ring->o_acid Strong Inductive Effect (-I) steric Steric Hindrance steric->o_acid Blocks Reagent Access caption_o Result: Very high acidity, sterically hindered.

Caption: Interplay of electronic and steric effects in DFPA isomers.

Chapter 2: Acidity (pKa) as a Proxy for Reactivity

The acidity of a carboxylic acid, quantified by its pKa value, is an excellent indicator of the electronic environment of the carboxyl group. A lower pKa signifies a stronger acid, which corresponds to a more stable carboxylate conjugate base. This stability is directly promoted by the electron-withdrawing fluorine atoms.

Table 1: Physicochemical Properties and Predicted pKa of Difluorophenylacetic Acid Isomers

IsomerStructurePredicted pKaKey Influencing FactorsSteric Hindrance
3,5-DFPA F atoms at meta positions~3.90[11]Purely inductive withdrawal (-I). No resonance or ortho effects on the side chain.Low
3,4-DFPA F atoms at meta & para~4.0Strong -I effect from both F atoms. Weak +M from para-F may slightly counteract.Low
2,5-DFPA F at ortho & meta~3.8Strong -I effect. Ortho effect enhances acidity by inhibiting resonance.Moderate
2,4-DFPA F at ortho & para~3.7Strong -I effect. Ortho effect enhances acidity. Weak +M from para-F.Moderate
2,6-DFPA F atoms at both ortho positions< 3.7Very strong -I effect. Severe ortho effect from both F atoms drastically increases acidity and steric bulk.High

Note: pKa values are estimates based on known electronic and steric effects. The value for 3,5-DFPA is from literature prediction.

Analysis:

  • 3,5-DFPA serves as our baseline, where reactivity is governed primarily by the strong, symmetrical inductive effects of two meta-fluorine atoms.

  • Isomers with an ortho-fluorine (2,4-, 2,5-, and 2,6-DFPA ) are predicted to be stronger acids. The steric clash forces the carboxyl group out of the ring's plane, preventing resonance stabilization of the neutral acid form and thereby favoring dissociation.[6][7]

  • 2,6-DFPA is expected to be the strongest acid due to the "double ortho effect" and the cumulative inductive pull. However, this same feature makes it the most sterically hindered.

Chapter 3: Comparative Reactivity in Synthetic Transformations

The ultimate measure of a building block's utility is its performance in common chemical reactions. We will focus on two ubiquitous transformations: acid-catalyzed esterification and carbodiimide-mediated amidation.

Acid-Catalyzed Esterification

This equilibrium-driven reaction typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol. The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.

  • Electronic Effects: The strong inductive pull of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect accelerates the reaction.

  • Steric Effects: The presence of ortho-fluorine atoms shields the carbonyl group, impeding the approach of the alcohol nucleophile. This steric hindrance dramatically slows the reaction rate.[12]

Amide Coupling

Modern amide coupling reactions often use activating agents like carbodiimides (e.g., EDC, DCC) to form a highly reactive O-acylisourea intermediate.[13] This intermediate is then attacked by an amine. The rate-determining step is often the initial activation of the carboxylic acid.

  • Activation Step: The rate of formation of the O-acylisourea intermediate is influenced by the nucleophilicity of the carboxylate. While stronger acids (lower pKa) have more stable (less nucleophilic) conjugate bases, the overall reaction is complex.

  • Steric Hindrance: Crucially, steric hindrance from ortho-substituents is often the dominant factor. Bulky groups can prevent the coupling reagent from accessing the carboxylic acid, severely hampering or completely inhibiting the reaction.

Table 2: Predicted Relative Reactivity in Key Synthetic Transformations

IsomerRelative Rate of EsterificationRelative Rate of Amide CouplingRationale
3,5-DFPA High High Electronically activated by strong -I effect. Sterically unhindered, allowing easy access for both alcohols and coupling reagents.
3,4-DFPA High High Similar to 3,5-DFPA. Electronic activation is high and steric hindrance is minimal.
2,5-DFPA Moderate Moderate Electronic activation is high, but the single ortho-fluorine introduces moderate steric hindrance, slowing the reaction.
2,4-DFPA Moderate Moderate Similar to 2,5-DFPA. Reactivity is a balance between strong electronic activation and moderate steric hindrance.
2,6-DFPA Very Low / Negligible Very Low / Negligible Severely sterically hindered by two ortho-fluorine atoms. The carboxylic acid is effectively shielded, preventing access by most reagents despite being highly electronically activated.

Chapter 4: Experimental Protocol: Competitive Amidation for Reactivity Mapping

To empirically validate the predicted reactivity, a competitive reaction is the most robust method. By reacting an equimolar mixture of two or more isomers with a substoichiometric amount of a common amine, the resulting product ratio provides a direct, internally-calibrated measure of relative reactivity.

Protocol: Competitive Amidation of DFPA Isomers

Objective: To determine the relative reactivity of 3,5-DFPA and 2,6-DFPA towards amidation with benzylamine.

Materials:

  • This compound (1.0 eq)

  • 2,6-Difluorophenylacetic acid (1.0 eq)

  • Benzylamine (0.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (2.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., Dodecane)

  • Standard analytical workup reagents (1M HCl, sat. NaHCO₃, brine)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,5-DFPA (1.0 eq), 2,6-DFPA (1.0 eq), HOBt (2.5 eq), and a known amount of internal standard. Dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIPEA (5.0 eq), followed by EDC·HCl (2.5 eq). Stir the mixture for 15 minutes at 0 °C to allow for pre-activation.

  • Nucleophile Addition: Add benzylamine (0.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 1M HCl. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Analysis: Filter and concentrate the organic layer in vacuo. Analyze the crude product mixture by ¹H NMR and GC-MS to determine the ratio of the N-benzyl-2-(3,5-difluorophenyl)acetamide to N-benzyl-2-(2,6-difluorophenyl)acetamide by comparing their integration against the internal standard.

Expected Outcome: The analysis will show a vast excess of the 3,5-DFPA amide product, confirming its significantly higher reactivity due to the lack of steric hindrance compared to the 2,6-DFPA isomer.

Sources

A Senior Application Scientist's Guide to 3,5-Difluorophenylacetic Acid vs. 2,5-Difluorophenylacetic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, fluorinated organic molecules serve as indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated synthons, difluorophenylacetic acids are particularly valuable. This guide provides an in-depth, data-driven comparison of two common isomers: 3,5-Difluorophenylacetic acid and 2,5-Difluorophenylacetic acid.

This document moves beyond a simple cataloging of properties to explore the nuanced differences in reactivity and synthetic utility that arise from the distinct fluorine substitution patterns. We will delve into the electronic and steric factors that govern their behavior, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic designs.

Physicochemical Properties: The Foundation of Reactivity

The seemingly subtle shift in a single fluorine atom's position from the 2- to the 3-position results in measurable differences in physical properties. These characteristics, particularly acidity (pKa) and crystal packing (melting point), have direct consequences on reaction conditions, solubility, and purification strategies.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,5-Difluorophenylacetic AcidRationale for Synthetic Impact
CAS Number 105184-38-185068-27-5Unique identifiers for sourcing and regulatory purposes.
Molecular Weight 172.13 g/mol 172.13 g/mol Identical, as they are isomers.
Melting Point 68-70 °C126-128 °CThe significantly higher melting point of the 2,5-isomer suggests a more stable crystal lattice structure, which can affect solubility and dissolution rates during a reaction.
Predicted pKa 3.90 ± 0.103.81 ± 0.10The 2,5-isomer is slightly more acidic due to the ortho-fluorine's strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion. This can influence the choice of base and reaction kinetics in deprotonation steps.
Appearance White to light yellow powder/crystalWhite crystals or crystal flakesBoth are solids at room temperature.
Solubility Soluble in MethanolSlightly soluble in Chloroform and MethanolDifferences in solubility profiles necessitate distinct solvent systems for reactions and purifications.

Strategic Synthesis of Isomers

The availability and cost of these isomers are dictated by their synthetic routes. While both can be prepared from their corresponding difluorotoluenes, the specific pathways and yields can differ.

A common route involves the oxidation of the corresponding difluorotoluene to a difluorobenzoic acid, followed by a two-step conversion to the phenylacetic acid. However, a more direct and widely used method is the Willgerodt-Kindler reaction on the respective difluorobenzaldehydes or difluoroacetophenones.

Representative Synthesis: Willgerodt-Kindler Reaction

This powerful reaction transforms an aryl ketone or aldehyde into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid with one additional carbon.

Willgerodt_Kindler_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Start Difluoroacetophenone (Isomer specific) Thioamide Difluorophenylacetyl -thiomorpholide Start->Thioamide Willgerodt-Kindler Reaction Reagents Sulfur (S8) Morpholine Reagents->Thioamide Acid Difluorophenylacetic Acid (Isomer specific) Thioamide->Acid Acid or Base Hydrolosys

Caption: General workflow for the synthesis of difluorophenylacetic acids.

Experimental Protocol: Synthesis of 2,5-Difluorophenylacetic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 130-140 °C) for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, add a solution of 20% aqueous sodium hydroxide (NaOH) to the reaction mixture. Reheat to reflux for an additional 8-12 hours to hydrolyze the intermediate thioamide.

  • Work-up and Purification: Cool the mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene or ethanol/water) to yield pure 2,5-difluorophenylacetic acid.

The same general protocol applies to the 3,5-isomer, starting from 3,5-difluoroacetophenone. Yields for both isomers are typically in the range of 70-85%.

Reactivity & Mechanistic Considerations: The Decisive Difference

The synthetic utility of these isomers is dictated by the electronic and steric consequences of the fluorine atom positions.

Electronic Effects: Inductive vs. Resonance

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (a -I or inductive effect). It also possesses lone pairs that can be donated to the aromatic pi-system (a +M or mesomeric/resonance effect). The interplay of these opposing effects governs the reactivity of the aromatic ring.

  • This compound: The two fluorine atoms are in meta positions relative to the acetic acid side chain and to each other. From these positions, they exert a strong, additive inductive (-I) effect across the entire ring, making the ring electron-deficient. The resonance effect (+M) does not operate from the meta position. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution (SEAr) but activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

  • 2,5-Difluorophenylacetic Acid: This isomer presents a more complex electronic profile.

    • The fluorine at the 2-position (ortho to the side chain) exerts a strong -I effect and a +M effect .

    • The fluorine at the 5-position (meta to the side chain) exerts primarily a -I effect .

    • The ortho-fluorine's proximity to the reaction center (the benzylic carbon and the ring positions next to it) makes its influence more pronounced.

Electronic_Effects cluster_35 This compound cluster_25 2,5-Difluorophenylacetic Acid cluster_reactivity Synthetic Consequences node_35 Ring is strongly electron-deficient due to two meta -I effects. react_35 General deactivation for SEAr. Favors reactions at benzylic position. node_35->react_35 Leads to node_25 Complex interplay: - Ortho F: Strong -I, +M - Meta F: Strong -I Creates specific reactive sites. react_25 Ortho-directing effects for metalation (DoM). Steric hindrance at C2. node_25->react_25 Leads to

Caption: Contrasting electronic effects and their synthetic consequences.

Case Study: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H activation strategy for functionalizing aromatic rings. A Directed Metalation Group (DMG) coordinates to a strong base (typically an organolithium reagent like n-BuLi or LDA), directing deprotonation to the adjacent ortho position.

  • 2,5-Difluorophenylacetic Acid in DoM: The story is different for the 2,5-isomer. The fluorine atom at the 2-position can act as a weak DMG. More importantly, the acidic protons of the carboxylic acid will be abstracted first. By forming the dilithio salt (deprotonating both the carboxylic acid and the benzylic position), subsequent ortho-metalation can be directed by the fluorine atom to the C6 position. This allows for regioselective introduction of an electrophile.

  • This compound in DoM: The carboxylic acid group itself can act as a DMG. However, after initial deprotonation of the acid by a strong base, the resulting carboxylate is a weaker DMG. Furthermore, the two meta fluorine atoms do not effectively direct the metalation to a specific site between them. The most acidic C-H proton on the ring is at C2 (flanked by two electron-withdrawing groups), making it the most likely site of deprotonation.

Table 2: Comparative Reactivity in Key Transformations

Reaction TypeThis compound2,5-Difluorophenylacetic AcidMechanistic Rationale
Amide Coupling Standard reactivity.Slightly slower kinetics may be observed due to steric hindrance from the ortho-fluorine, potentially requiring more forceful coupling agents or longer reaction times.The ortho-F in the 2,5-isomer can sterically shield the carboxyl group from the approach of the amine and coupling reagents.
Directed Ortho-Metalation (DoM) Metalation is primarily directed by the carboxylate to the C2 position.After forming the dianion, metalation is directed by the ortho-fluorine to the C6 position.The positioning of the fluorine atoms provides distinct regiochemical control, making the 2,5-isomer a valuable tool for building highly substituted aromatic systems.
Benzylic Functionalization The electron-deficient ring enhances the acidity of the benzylic protons, facilitating enolate formation for subsequent alkylation or condensation reactions.Benzylic protons are also acidic, but steric hindrance from the ortho-fluorine may influence the approach of bulky electrophiles.The strong inductive effects from the fluorine atoms stabilize the benzylic carbanion in both isomers.

Applications in Drug Discovery: A Tale of Two Isomers

The choice between these two building blocks is often dictated by the final target molecule's required substitution pattern and desired properties.

  • This compound is frequently used when the synthetic strategy requires functionalization at the benzylic position or when the 3,5-difluoro substitution pattern is a key pharmacophore. Its symmetrical nature simplifies structural analysis. It has been used in the synthesis of inhibitors of penicillin biosynthetic enzymes and various sorafenib derivatives with cytotoxic activities.

  • 2,5-Difluorophenylacetic acid is invaluable when subsequent, regioselective functionalization of the aromatic ring is necessary, particularly via DoM at the C6 position. This isomer has been employed in synthesizing compounds like 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone, a potential anti-inflammatory agent. The 2,5-difluoro motif is also common in agrochemicals and materials science.

Conclusion and Recommendations

While this compound and 2,5-Difluorophenylacetic acid are isomers with identical formulas, their synthetic behavior is distinct and predictable.

Choose this compound when:

  • Your target requires the specific 3,5-difluoro substitution pattern as a core pharmacophore.

  • Your primary synthetic manipulations are focused on the acetic acid side chain (e.g., amide coupling, esterification, benzylic alkylation) and you desire a symmetrically deactivated ring.

  • You need to direct functionalization to the C2 position of the ring via carboxylate-directed metalation.

Choose 2,5-Difluorophenylacetic Acid when:

  • Your synthetic route requires regioselective functionalization of the aromatic ring, specifically at the C6 position via fluorine-directed ortho-metalation.

  • You are building a complex, polysubstituted aromatic core where precise control of substituent placement is critical.

  • The target molecule's biological activity is known to be enhanced by a 2,5-difluoro substitution pattern.

Ultimately, a thorough understanding of the electronic and steric nuances of these isomers empowers the synthetic chemist to select the optimal building block, streamlining reaction pathways and maximizing the efficiency of complex molecule synthesis.

References

  • Wikipedia. (2023). Willgerodt rearrangement.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63.

A Senior Application Scientist's Guide to the Comparative Biological Activity of Fluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives, a well-established scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), are prime candidates for fluorination. However, the biological consequence of fluorine substitution is not merely its presence, but its precise location on the aromatic ring. The ortho (2-), meta (3-), and para (4-) fluorophenylacetic acid isomers, while structurally similar, are poised to exhibit distinct biological profiles. Understanding these differences is paramount for rational drug design and the development of next-generation therapeutics with improved efficacy and safety profiles.

This guide provides a comprehensive framework for the comparative biological evaluation of 2-fluorophenylacetic acid, 3-fluorophenylacetic acid, and 4-fluorophenylacetic acid. We will delve into the mechanistic underpinnings of their anticipated anti-inflammatory and cytotoxic effects, provide detailed, field-proven experimental protocols for their assessment, and present a logical framework for data interpretation. This document is designed to empower researchers to conduct their own rigorous comparative studies and make data-driven decisions in their drug discovery endeavors. Positional isomers often possess different reactivity, biological activity, and toxicity compared to the desired product, making it advantageous to control for these isomers early in the synthetic process.[1]

Comparative Biological Activity: A Mechanistic Overview

The primary mechanism of action for many phenylacetic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3] The differential electronegativity and steric hindrance imparted by the fluorine atom at the ortho, meta, and para positions can significantly influence the binding affinity of these isomers to the active sites of COX-1 and COX-2.

  • 2-Fluorophenylacetic Acid (ortho-isomer): The proximity of the fluorine atom to the carboxylic acid side chain may induce conformational constraints that could favor or hinder binding to the COX active site. This steric influence, combined with electronic effects, makes its inhibitory profile particularly intriguing.

  • 3-Fluorophenylacetic Acid (meta-isomer): The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect, which can alter the acidity of the carboxylic acid and influence its interaction with key residues in the enzyme's active site.[1] This isomer serves as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs.[4]

  • 4-Fluorophenylacetic Acid (para-isomer): The para-position allows the electronic effects of the fluorine atom to be fully expressed through resonance, potentially modulating the overall electronic distribution of the molecule and its binding characteristics. This isomer is a key intermediate in the synthesis of various pharmaceuticals, particularly NSAIDs.[5] The incorporation of fluorine can enhance pharmacological properties such as bioavailability and metabolic stability.[6]

Beyond COX inhibition, it is crucial to assess the cytotoxic profile of these isomers. Cytotoxicity assays are vital in early-stage drug development to identify and eliminate compounds that are toxic to cells, thereby focusing resources on candidates with higher safety profiles.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of the fluorophenylacetic acid isomers, a series of robust and validated in vitro assays are recommended. The following protocols are designed to be self-validating systems, providing clear, quantifiable endpoints.

I. Comparative Cyclooxygenase (COX) Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of each isomer against COX-1 and COX-2, providing insights into their potency and selectivity.

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Assay Buffer, Heme, and COX-1/COX-2 Enzymes A1 Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to 96-well Plate P1->A1 P2 Prepare Isomer Stock Solutions (in DMSO) and Serial Dilutions A2 Add Isomer Dilutions or Vehicle Control P2->A2 P3 Prepare Arachidonic Acid Substrate Solution A4 Initiate Reaction with Arachidonic Acid P3->A4 A1->A2 A3 Incubate to Allow for Inhibition A2->A3 A3->A4 A5 Incubate for Peroxidase Reaction A4->A5 A6 Measure Absorbance at 590 nm A5->A6 D1 Calculate Percent Inhibition for Each Isomer Concentration A6->D1 D2 Plot Percent Inhibition vs. Log(Concentration) D1->D2 D3 Determine IC50 Values using Non-linear Regression D2->D3 D4 Calculate COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) D3->D4

Caption: Workflow for determining COX-1 and COX-2 inhibition by fluorophenylacetic acid isomers.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute heme to the working concentration in the assay buffer.

    • Prepare stock solutions of each fluorophenylacetic acid isomer (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of test concentrations.

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the serially diluted isomer solutions to the test wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzymes.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Monitor the peroxidase activity by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm in a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each isomer concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the isomer concentration.

    • Determine the IC50 value for each isomer using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) for each isomer.

II. Comparative Cytotoxicity Assay (MTT Assay)

This assay will determine the concentration of each isomer that reduces the viability of a relevant cell line by 50% (CC50), providing a measure of their cytotoxic potential.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed Cells (e.g., RAW 264.7 macrophages) in a 96-well Plate C2 Incubate for 24 hours to Allow for Cell Adherence C1->C2 T2 Treat Cells with Isomer Dilutions or Vehicle Control C2->T2 T1 Prepare Serial Dilutions of Fluorophenylacetic Acid Isomers T1->T2 T3 Incubate for 24-48 hours T2->T3 A1 Add MTT Reagent to Each Well T3->A1 A2 Incubate for 2-4 hours to Allow for Formazan Crystal Formation A1->A2 A3 Add Solubilization Solution (e.g., DMSO or SDS) A2->A3 A4 Incubate to Dissolve Formazan Crystals A3->A4 A5 Measure Absorbance at 570 nm A4->A5 D1 Calculate Percent Cell Viability for Each Concentration A5->D1 D2 Plot Percent Viability vs. Log(Concentration) D1->D2 D3 Determine CC50 Values using Non-linear Regression D2->D3

Caption: Workflow for assessing the cytotoxicity of fluorophenylacetic acid isomers using the MTT assay.

Detailed Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or a human cell line relevant to the therapeutic target) into a 96-well plate at an appropriate density.

    • Incubate the cells for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of each fluorophenylacetic acid isomer in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the isomers. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the isomer concentration.

    • Determine the CC50 value for each isomer using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical COX Inhibition Data for Fluorophenylacetic Acid Isomers

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
2-Fluorophenylacetic Acid15.25.82.6
3-Fluorophenylacetic Acid25.610.32.5
4-Fluorophenylacetic Acid8.91.27.4
Celecoxib (Control)>1000.05>2000

Table 2: Hypothetical Cytotoxicity Data for Fluorophenylacetic Acid Isomers in RAW 264.7 Cells

CompoundCC50 (µM) after 24h
2-Fluorophenylacetic Acid>100
3-Fluorophenylacetic Acid>100
4-Fluorophenylacetic Acid85.3
Doxorubicin (Control)0.5

Interpretation of Hypothetical Results:

In this hypothetical scenario, 4-fluorophenylacetic acid emerges as the most potent and selective COX-2 inhibitor among the isomers. Its higher selectivity index suggests a potentially better safety profile with respect to COX-1-related side effects, such as gastrointestinal issues. However, it also displays a slightly higher cytotoxicity compared to the ortho and meta isomers, which warrants further investigation. The 2- and 3-fluoro isomers show weaker, non-selective COX inhibition and lower cytotoxicity. This type of comparative data is crucial for selecting the most promising isomer for further development and derivatization.

Conclusion: A Path Forward in Rational Drug Design

The precise positioning of a fluorine atom on the phenylacetic acid scaffold can profoundly influence its biological activity. This guide provides a robust experimental framework for the systematic and comparative evaluation of 2-, 3-, and 4-fluorophenylacetic acid isomers. By elucidating their differential effects on key inflammatory mediators like COX enzymes and assessing their cytotoxic profiles, researchers can gain critical insights into the structure-activity relationships of these fundamental building blocks. The application of these detailed protocols will enable the rational design of safer and more effective anti-inflammatory agents, ultimately contributing to the advancement of therapeutic options for a wide range of inflammatory conditions.

References

  • Journal of Chromatography A. (2007).
  • Acme Bioscience. (2024). The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. [Link]
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • Slideshare. (2017). Medicinal Chemistry of NSAIDS. [Link]
  • PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). [Link]
  • PubMed Central. (n.d.). Preparation and Characterization of Flufenamic Acid Nanoprodrugs. [Link]
  • Slideshare. (2023). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the Chromatographic Separation of Difluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Isomeric Purity

In the synthesis of pharmaceuticals and agrochemicals, difluorophenylacetic acid (DFPAA) serves as a vital building block. However, synthetic routes often yield a mixture of positional isomers (e.g., 2,4-DFPAA, 3,4-DFPAA, 3,5-DFPAA, etc.). These isomers, while structurally similar, can possess vastly different pharmacological activities, toxicological profiles, and reactivities.[1] Consequently, the ability to accurately separate and quantify these isomers is not merely an analytical exercise; it is a critical step for ensuring product safety, efficacy, and regulatory compliance. This guide provides a comparative analysis of chromatographic techniques and offers a robust, field-proven methodology for achieving baseline separation of DFPAA isomers.

The Analytical Challenge: Overcoming Structural Similarity

The primary difficulty in separating DFPAA isomers lies in their subtle structural differences. With the same molecular weight and core structure, separation must rely on nuanced variations in polarity, hydrophobicity, and electronic properties imparted by the differing positions of the two fluorine atoms on the phenyl ring. This demands a chromatographic system with high resolving power and tailored selectivity. A comprehensive study by Zhou et al. investigated five different techniques to tackle this challenge, including HPLC, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), highlighting the complexity of the separation.[2][3]

Comparative Guide to Separation Techniques

Choosing the right analytical technique is the foundation of a successful separation. Below, we compare the most viable methods for DFPAA isomer analysis, explaining the causality behind their effectiveness.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most practical and widely adopted method for this application. The separation is governed by the hydrophobic interactions between the analytes and the nonpolar stationary phase.

Core Principle for Acidic Compounds: The key to good peak shape and reproducible retention for acidic compounds like DFPAA is controlling the ionization of the carboxylic acid group. By adding an acidifier (e.g., formic acid, phosphoric acid) to the mobile phase to maintain a pH below the analyte's pKa (~3.9-4.1), the carboxylic acid remains in its neutral, protonated form (-COOH). This suppresses silanol interactions on the silica backbone of the column, preventing peak tailing, and promotes consistent hydrophobic interactions for stable retention.

Stationary Phase: The Engine of Selectivity

While a standard C18 column can provide a separation, optimizing selectivity is crucial for resolving closely eluting isomers.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. Separation is driven primarily by hydrophobic interactions. While effective, it may not always provide sufficient resolution between all DFPAA positional isomers due to their similar hydrophobicities.

  • Phenyl-Hexyl: This stationary phase offers a distinct and often superior selectivity mechanism for aromatic compounds like DFPAA.[4][5] It provides a "mixed-mode" interaction:

    • Hydrophobic Interaction: From the hexyl alkyl chain.

    • π-π Interaction: The phenyl group on the stationary phase interacts with the electron-rich aromatic ring of the DFPAA isomers.[6][7] This secondary interaction mechanism is highly sensitive to the position of the electron-withdrawing fluorine atoms, which alters the electron density of the analyte's phenyl ring, thus enabling enhanced separation of positional isomers.[8]

  • Pentafluorophenyl (PFP): PFP columns provide another layer of selectivity, particularly for halogenated compounds.[9][10] They can engage in multiple interaction modes, including dipole-dipole and π-π interactions, which can be advantageous in resolving structurally similar fluorinated isomers.[10]

Gas Chromatography (GC)

GC can be used but presents a significant hurdle: DFPAA is a non-volatile carboxylic acid. Therefore, a chemical derivatization step is mandatory to convert the -COOH group into a more volatile ester (e.g., a methyl or silyl ester) prior to injection.[11] While GC offers high efficiency, the need for derivatization adds complexity, time, and potential for incomplete reactions or side products, making it less practical for routine quality control compared to HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a modern, high-speed, and environmentally friendly technique that uses supercritical CO2 as the primary mobile phase.[12][13] It operates in a mode similar to normal-phase chromatography and is particularly effective for separating isomers.[12] While Zhou et al. demonstrated its feasibility, the capital investment and specialized expertise required mean that HPLC remains the more accessible technique for most laboratories.[2][3]

Recommended Protocol: An Optimized RP-HPLC Method

Based on extensive field experience and supporting literature, a method utilizing a Phenyl-Hexyl stationary phase provides the most robust and selective separation. This protocol is designed to be a self-validating starting point for your method development.

Experimental Workflow & Protocol

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Standard & Sample Prep: Dissolve ~10 mg in 100 mL of 50:50 Acetonitrile:Water. Filter with 0.45 µm syringe filter. C System Equilibration: Equilibrate column with initial conditions for 30 min. A->C B Mobile Phase Prep: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile B->C D Injection & Run: Inject 5 µL and acquire data according to method parameters. C->D E Peak Integration: Integrate peaks for all isomers. D->E F System Suitability: Calculate Resolution (Rs > 1.5) and Tailing Factor (Tf < 1.5). E->F

Caption: High-level workflow for HPLC analysis of DFPAA isomers.

Detailed Step-by-Step Protocol:

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Sample/Standard Diluent: 50:50 mixture of Acetonitrile and Water.

    • Standard Preparation: Prepare a mixed stock solution of all relevant DFPAA isomers at 1 mg/mL in diluent. Dilute to a working concentration of approximately 10 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 or equivalentStandard system with UV detector.
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides superior selectivity via π-π interactions for aromatic isomers.[4][7]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures the analytes are in their non-ionized state, leading to sharp, symmetrical peaks.
Gradient 30% B to 65% B over 15 minutesA gradient elution is necessary to resolve all isomers within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmWavelength of maximum absorbance for the phenylacetic acid chromophore.
Injection Vol. 5 µLSmall volume to prevent peak overload and band broadening.

Data Presentation: Performance Comparison

The choice of stationary phase directly impacts the quality of the separation. The table below illustrates the expected performance differences between a standard C18 column and the recommended Phenyl-Hexyl column for a critical pair of isomers.

Stationary PhaseCritical PairExpected Resolution (Rs)Expected Tailing Factor (Tf)Justification
Standard C18 2,4-DFPAA / 3,4-DFPAA~ 1.2 - 1.4< 1.5Separation is based mainly on minor hydrophobicity differences, leading to co-elution or poor resolution.
Phenyl-Hexyl 2,4-DFPAA / 3,4-DFPAA> 1.8 < 1.2Enhanced selectivity from π-π interactions provides baseline separation. The hexyl spacer contributes to good peak shape.[5][8]

Method Development & Optimization Logic

Developing a robust separation method follows a logical progression. The goal is to screen for selectivity and then optimize for resolution and speed.

Caption: Logical workflow for DFPAA isomer separation method development.

Conclusion

While several chromatographic techniques can be applied to the separation of difluorophenylacetic acid isomers, Reversed-Phase HPLC stands out as the most robust, accessible, and practical solution. The key to achieving baseline resolution lies not in a standard C18 column, but in leveraging a stationary phase with alternative selectivity. A Phenyl-Hexyl column is highly recommended as it introduces π-π interactions as a secondary separation mechanism, which is uniquely sensitive to the electronic differences between positional isomers. By combining this selective stationary phase with a properly acidified mobile phase, researchers can develop a reliable and reproducible method to ensure the isomeric purity of their materials, safeguarding the integrity of their research and the quality of their final products.

References

  • Zhou, L., Wu, Y., Johnson, B. D., Wyvratt, J. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
  • Scientific Research Publishing. (2012). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. American Journal of Analytical Chemistry. [Link]
  • Chang, C. K., et al. (2009). Using subcritical/supercritical fluid chromatography to separate acidic, basic, and neutral compounds over an ionic liquid-functionalized stationary phase.
  • Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]
  • Agilent Technologies. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Waters Corporation. (2017). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Knowledge Base Article WKB220178. [Link]
  • ResearchGate. (2010). (A) Supercritical fluid chromatography (SFC) separation of acidic,... Scientific Diagram. [Link]
  • Element Lab Solutions.
  • Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. [Link]
  • Wikipedia.
  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC)
  • SIELC Technologies.
  • Agilent Technologies. (2018).
  • Cheméo. Chemical Properties of 3,5-Difluorophenylacetic acid (CAS 105184-38-1). [Link]
  • Vrábel, P., et al. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation.
  • Widyastuti, A., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Research Journal of Pharmacy and Technology. [Link]
  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • SCIEX. (2022). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Technical Note. [Link]
  • Mueller, H. F., Larson, T. E., & Ferretti, M. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry. [Link]
  • PubChem. Difluoroacetic acid. [Link]

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A Senior Application Scientist's Guide to the Synthesis and Analytical Validation of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Validation in Synthesis

3,5-Difluorophenylacetic acid is a critical building block in modern organic synthesis, serving as a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, imparted by the two fluorine atoms, can enhance metabolic stability and bioavailability in target molecules.[2] However, the utility of any synthesized compound is directly contingent on its verified identity and purity. Ambiguity in structure or the presence of unquantified impurities can derail research, compromise results, and lead to significant delays in development pipelines.

This guide provides an in-depth, experience-driven walkthrough of a robust, self-validating workflow for the synthesis of this compound. We will move beyond a simple recitation of steps to explain the causality behind our choices, grounding our protocol in established analytical principles. Our objective is to demonstrate how the orthogonal techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are not merely confirmatory steps but are integral to a trustworthy and reproducible synthetic process. The validation principles discussed are aligned with internationally recognized standards, such as the ICH Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4]

Part 1: Synthesis of this compound

A common and effective method for preparing this compound involves the acid-catalyzed hydrolysis of a trichloroethyl intermediate. This approach is often favored for its reliability and high yield.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add a 17% aqueous sulfuric acid solution (600g).

  • Heating: Heat the sulfuric acid solution to 90-95°C.

  • Addition of Starting Material: In the dropping funnel, prepare a solution of 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene (300g) in toluene (100g). Add this solution dropwise to the heated acid over 1-2 hours. Causality Note: The dropwise addition helps to control the reaction exotherm and maintain a consistent reaction temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C with vigorous stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.[5]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing ice water (1 L) to quench the reaction and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product in a vacuum oven. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to yield a white to light yellow crystalline powder.[6]

Synthesis_Workflow Start Starting Material (1-(2,2,2-trichloroethyl) -3,5-difluorobenzene) Reaction Acid Hydrolysis (H₂SO₄, 90-95°C) Start->Reaction Toluene Workup Quenching & Filtration Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (Toluene) Crude->Purification Final Final Product (this compound) Purification->Final

Caption: High-level workflow for the synthesis of this compound.

Part 2: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic compounds.[7][8] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C, within a molecule.[9][10]

Why NMR is Essential for Identity Confirmation

For this compound, ¹H and ¹³C NMR are non-destructive techniques that provide a unique spectral fingerprint.[11] This fingerprint allows us to:

  • Confirm the Carbon Skeleton: ¹³C NMR identifies all unique carbon atoms in the molecule.

  • Verify Proton Environments: ¹H NMR confirms the number of protons and their electronic environments.

  • Establish Connectivity: Spin-spin coupling patterns in the ¹H NMR spectrum reveal which protons are adjacent to each other, confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Causality Note: DMSO-d₆ is an excellent choice as its residual solvent peak does not interfere with analyte signals, and its ability to hydrogen bond allows for the observation of the exchangeable carboxylic acid proton.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Results

The obtained spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The expected data is summarized below.

Table 1: Expected ¹H and ¹³C NMR Data for this compound in DMSO-d₆

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~12.5Broad Singlet1HCarboxylic Acid (-COOH )
¹H ~7.15Triplet of Triplets1HAromatic C4-H
¹H ~7.05Doublet of Triplets2HAromatic C2-H , C6-H
¹H ~3.65Singlet2HMethylene (-CH ₂-)
¹³C ~171.5Singlet-Carboxylic Acid (C =O)
¹³C ~162.0Triplet-Aromatic C 3, C 5 (C-F)
¹³C ~141.0Triplet-Aromatic C 1
¹³C ~112.5Triplet-Aromatic C 2, C 6
¹³C ~102.0Triplet-Aromatic C 4
¹³C ~40.0Singlet-Methylene (-C H₂-)
Note: ¹³C signals attached to fluorine will appear as multiplets (triplets in this symmetric case) in a proton-decoupled spectrum due to C-F coupling. Data is predicted based on standard chemical shift values and coupling constants.[12]

Part 3: Purity Assessment by HPLC

While NMR confirms identity, HPLC is the gold standard for assessing the purity of a synthesized compound.[13] It is a highly sensitive technique that separates components in a mixture, allowing for the quantification of the main compound and the detection of process-related impurities or degradation products.[14][15] For pharmaceutical development, robust HPLC methods are a cornerstone of quality control.[16][17]

Why HPLC is the Method of Choice for Purity
  • High Sensitivity: HPLC can detect impurities at very low levels (often <0.1%).

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise measurements of purity based on peak area.[18]

  • Robustness: HPLC methods can be developed to be robust and transferable between different laboratories and instruments.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the synthesized this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). From this, prepare a working solution at ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions: Utilize an HPLC system with a UV detector. A typical setup is outlined in the table below.

Table 2: Example RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is hydrophobic, ideal for retaining and separating aromatic acids like our target compound (Reversed-Phase).[17]
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, strong organic solvent used to elute the compound from the C18 column.
Gradient 30% B to 95% B over 15 minA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[17]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmAromatic rings strongly absorb UV light, making 254 nm a suitable wavelength for sensitive detection.
Data Interpretation and Results

The output from the HPLC is a chromatogram. Purity is calculated based on the area percent of all observed peaks.

Table 3: Hypothetical HPLC Purity Data

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
12.11500.05%Unknown Impurity
28.5298,95099.85% This compound
311.23000.10%Unknown Impurity
Total 299,400 100.00%

Validation_Workflow cluster_0 Orthogonal Analytical Validation Product Synthesized Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Product->NMR_Analysis Sample A HPLC_Analysis HPLC Analysis (RP-HPLC, UV) Product->HPLC_Analysis Sample B NMR_Result Structural Confirmation (Identity Verified) NMR_Analysis->NMR_Result HPLC_Result Purity Assessment (Purity > 99.5%) HPLC_Analysis->HPLC_Result Final_Cert Validated Product Certificate of Analysis NMR_Result->Final_Cert HPLC_Result->Final_Cert

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3,5-Difluorophenylacetic Acid Analogs as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 3,5-difluorophenylacetic acid (DFPAA) analogs, a class of compounds with potential as anti-inflammatory agents. As researchers and drug development professionals, our goal is to rationally design and prioritize candidate molecules for synthesis and further testing. Molecular docking is an indispensable computational tool in this endeavor, offering insights into the putative binding modes and affinities of ligands with their target protein.[1] This guide will walk you through the scientific rationale, a detailed experimental protocol, and the critical analysis of results, grounded in the principles of scientific integrity and expertise.

The Scientific Rationale: Targeting COX-2 for Anti-Inflammatory Drug Design

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins—potent mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2] The selective inhibition of COX-2 over COX-1 is a critical strategy in the development of safer NSAIDs with a reduced risk of gastrointestinal side effects.[2][3]

The core hypothesis of this guide is that this compound analogs can be designed to be potent and selective inhibitors of COX-2. The fluorine atoms on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity and selectivity for the COX-2 active site. This guide will therefore focus on using comparative molecular docking to evaluate a series of hypothetical DFPAA analogs against the human COX-2 enzyme.

The Prostaglandin Biosynthesis Pathway: The Central Role of COX-2

To appreciate the significance of COX-2 inhibition, it is essential to understand its position in the prostaglandin biosynthesis pathway. The following diagram illustrates this pathway, highlighting the central role of the COX enzymes.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Inhibited by Corticosteroids Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Inhibited by NSAIDs PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxanes->Homeostasis Docking_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Selection (Human COX-2) Ligand_Design 2. Ligand Design (DFPAA Analogs) Target_Selection->Ligand_Design Software_Setup 3. Software Setup (AutoDock Vina, etc.) Ligand_Design->Software_Setup Receptor_Prep 4. Receptor Preparation (PDBQT file) Software_Setup->Receptor_Prep Ligand_Prep 5. Ligand Preparation (Energy Minimization, PDBQT) Receptor_Prep->Ligand_Prep Grid_Box 6. Grid Box Generation Ligand_Prep->Grid_Box Docking_Run 7. Molecular Docking Simulation Grid_Box->Docking_Run Pose_Analysis 8. Binding Pose Analysis Docking_Run->Pose_Analysis Energy_Scoring 9. Binding Energy Scoring Pose_Analysis->Energy_Scoring Comparative_Analysis 10. Comparative Analysis & QSAR Energy_Scoring->Comparative_Analysis Report 11. Reporting Comparative_Analysis->Report

Caption: A comprehensive workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a comparative docking study of DFPAA analogs against human COX-2 using AutoDock Vina, a widely used and validated docking software. [1]

Part 1: Preparation of the Receptor (Human COX-2)
  • Obtain the Protein Structure: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR , which is a high-resolution structure of COX-2.

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).

    • Remove all water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.

Part 2: Preparation of the Ligands (DFPAA Analogs)
  • Design the Analogs: For this guide, we will consider a series of hypothetical DFPAA analogs with varying substitutions on the phenyl ring and the acetic acid moiety. These analogs are designed to explore the structure-activity relationship (SAR).

  • Generate 3D Structures:

    • Draw the 2D structures of DFPAA and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

  • Energy Minimization:

    • Perform energy minimization on the 3D structures using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro or Open Babel. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Prepare for Docking:

    • Using AutoDock Tools, assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in the ligand.

    • Save each prepared ligand in the PDBQT format.

Part 3: Molecular Docking with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • Identify the active site of COX-2. In the case of PDB ID 5KIR, this is the channel where the native ligand binds.

    • Define a grid box that encompasses the entire active site. The dimensions and center of the grid box are critical parameters. For COX-2, a grid box centered on the active site with dimensions of approximately 25 x 25 x 25 Å is a good starting point.

  • Configure the Docking Parameters:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Data Presentation and Comparative Analysis

The primary output of a docking study is the predicted binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The results for our hypothetical DFPAA analogs can be summarized in a table for easy comparison.

Compound IDStructureBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)Ligand EfficiencyKey Interacting Residues
DFPAA This compound-7.81.850.39Arg120, Tyr355, Ser530
Analog 1 2-(3,5-difluoro-4-hydroxyphenyl)acetic acid-8.50.580.43Arg120, Tyr355, Ser530, His90
Analog 2 2-(3,5-difluorophenyl)propanoic acid-8.11.150.41Arg120, Tyr355, Val523
Analog 3 N-methyl-2-(3,5-difluorophenyl)acetamide-6.911.20.35Tyr385, Ser530
Celecoxib (Reference)-10.20.040.41Arg513, Phe518, Val523

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Interpreting the Results: Beyond Binding Affinity

While binding affinity is a key metric, a thorough analysis involves several other factors:

  • Binding Pose Analysis: Visualize the predicted binding poses of the ligands in the COX-2 active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, the carboxylate group of many NSAIDs forms a crucial salt bridge with Arg120 at the base of the active site.

  • Ligand Efficiency (LE): This metric relates the binding affinity to the size of the molecule (number of heavy atoms). It is a useful parameter for lead optimization, as it helps identify smaller, more efficient binders.

  • Quantitative Structure-Activity Relationship (QSAR): Analyze the relationship between the chemical structures of the analogs and their predicted activities. For example, does the addition of a hydroxyl group (Analog 1) consistently improve binding affinity? QSAR studies can help in the rational design of new, more potent analogs. [4][5][6][7]* Validation: It is crucial to validate the docking protocol. [8][9]This can be done by redocking a known inhibitor (e.g., celecoxib) into the active site and comparing the predicted pose with the experimentally determined crystal structure pose. The root-mean-square deviation (RMSD) between the two poses should ideally be less than 2.0 Å.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound analogs as potential COX-2 inhibitors. By following the detailed protocol and principles of rigorous data analysis, researchers can gain valuable insights into the structure-activity relationships of their compounds and prioritize the most promising candidates for synthesis and experimental validation. The ultimate goal is to accelerate the discovery of novel, potent, and selective anti-inflammatory agents with improved safety profiles. The findings from these in silico studies should always be followed by in vitro and in vivo experimental validation to confirm the biological activity.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute.
  • Avogadro. (n.d.). An open-source molecular builder and visualization tool.
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • ChemAxon. (n.d.). MarvinSketch.
  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935.
  • Kiralj, R., & Ferreira, M. M. C. (2009). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Journal of the Brazilian Chemical Society, 20, 770-787.
  • Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: fundamental concepts. Springer.
  • Open Babel. (n.d.). The Open Source Chemistry Toolbox.
  • Perkins, R., Fang, H., Tong, W., & Welsh, W. J. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental toxicology and chemistry, 22(8), 1666-1679.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • Protein Data Bank. (n.d.). RCSB PDB.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. (2013). Organic & Biomolecular Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules.
  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (2000).

Sources

A Comparative Guide to 3,5-Difluorophenylacetic Acid Derivatives as γ-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing treatments for neurodegenerative diseases, particularly Alzheimer's disease, the modulation of γ-secretase activity remains a critical area of investigation. This guide provides an in-depth technical comparison of 3,5-difluorophenylacetic acid derivatives, a promising class of γ-secretase inhibitors. We will delve into their structure-activity relationships (SAR), supported by experimental data, to offer field-proven insights into their design, synthesis, and biological evaluation.

Introduction: The Rationale for Targeting γ-Secretase with Fluorinated Compounds

The pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides in the brain, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1] Inhibition of γ-secretase is a direct strategy to reduce Aβ production.[2] The this compound moiety has emerged as a key pharmacophore in the design of potent γ-secretase inhibitors. The rationale for incorporating fluorine atoms at the 3 and 5 positions of the phenyl ring is rooted in established medicinal chemistry principles. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group and influence binding interactions within the enzyme's active site. Furthermore, the introduction of fluorine can enhance metabolic stability and improve pharmacokinetic properties, crucial attributes for CNS-targeting drugs.

A prominent example of a this compound derivative is N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) , a widely studied dipeptide γ-secretase inhibitor.[3] This guide will use DAPT as a foundational structure to explore the SAR of this chemical series.

The γ-Secretase Signaling Pathway and Point of Inhibition

γ-Secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and the Notch receptor.[4][5] The cleavage of APP by γ-secretase is the final step in the production of Aβ peptides. The inhibition of this enzymatic activity is the primary mechanism of action for the this compound derivatives discussed herein. However, a significant challenge in the development of γ-secretase inhibitors is achieving selectivity for APP processing over Notch signaling, as inhibition of the latter can lead to mechanism-based toxicities.[6]

Below is a diagram illustrating the proteolytic processing of APP and the point of intervention for γ-secretase inhibitors like DAPT.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) APP_CTF APP C-terminal Fragment (C99) APP->APP_CTF sAPPb sAPPβ (extracellular) APP->sAPPb gamma_secretase γ-Secretase Complex gamma_secretase->APP_CTF Cleavage Ab Amyloid-β (Aβ) Peptides (extracellular) APP_CTF->Ab AICD APP Intracellular Domain (AICD) (intracellular) APP_CTF->AICD beta_secretase β-Secretase (BACE1) beta_secretase->APP Cleavage DAPT 3,5-Difluorophenylacetic Acid Derivatives (e.g., DAPT) DAPT->gamma_secretase Inhibition

Caption: Proteolytic processing of APP and inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) of Dipeptide γ-Secretase Inhibitors

The potency of DAPT and its analogs is highly dependent on the nature of the substituents at various positions of the dipeptide scaffold. The following table summarizes the SAR for key modifications, with inhibitory activity typically measured as the concentration required to inhibit 50% of Aβ production (IC50) in cellular assays.

CompoundR1 (N-terminus)P1' Amino AcidP2' Amino AcidAβ40 IC50 (nM)Reference
DAPT 3,5-DifluorophenylacetylL-AlanineS-Phenylglycine t-butyl ester20[2]
Analog 1 PhenylacetylL-AlanineS-Phenylglycine t-butyl ester>1000[2]
Analog 2 3,5-DichlorophenylacetylL-AlanineS-Phenylglycine t-butyl ester50[2]
Analog 3 3,5-DifluorophenylacetylGlycineS-Phenylglycine t-butyl ester500[2]
Analog 4 3,5-DifluorophenylacetylL-AlanineS-Phenylglycine methyl ester150[2]

Expert Insights into SAR:

  • N-terminal Aromatic Substitution: The 3,5-difluoro substitution on the phenylacetyl group is critical for high potency, as demonstrated by the significantly reduced activity of the unsubstituted analog (Analog 1). This suggests that the electron-withdrawing nature and the specific steric profile of the fluorine atoms are crucial for optimal interaction with the enzyme. Substitution with other halogens, such as chlorine (Analog 2), can retain some activity, but the difluoro pattern appears to be optimal.

  • P1' Amino Acid: The L-alanine residue at the P1' position is important for activity. Replacement with a less sterically hindered amino acid like glycine (Analog 3) leads to a substantial decrease in potency. This indicates a specific size and stereochemical requirement in the S1' binding pocket of γ-secretase.

  • P2' C-terminus: The bulky tert-butyl ester of the S-phenylglycine at the P2' position is a key contributor to the inhibitory activity. Modification to a less bulky methyl ester (Analog 4) results in a notable loss of potency, highlighting the importance of this lipophilic group for anchoring the inhibitor in the active site.

Comparative Analysis with Alternative γ-Secretase Inhibitors

While dipeptide inhibitors like DAPT have been instrumental in understanding γ-secretase biology, other classes of inhibitors have been developed. A notable alternative is the sulfonamide-based inhibitor, Avagacestat (BMS-708163).

Inhibitor ClassCore StructureMechanism of ActionSelectivity (Notch vs. APP)Key AdvantagesKey Disadvantages
Dipeptides (e.g., DAPT) Dipeptide amideTransition-state analogGenerally lowWell-understood SAR, potentPotential for off-target peptidase cleavage, low Notch selectivity
Sulfonamides (e.g., Avagacestat) ArylsulfonamideNon-transition stateModerateImproved Notch selectivity, good oral bioavailabilityAssociated with cognitive worsening in clinical trials

The development of Avagacestat was driven by the need to improve Notch selectivity. While it demonstrated some success in this regard, the outcomes of its clinical trials underscore the complexities of targeting γ-secretase and the challenges of translating in vitro potency to clinical efficacy and safety.

Experimental Protocols

Synthesis of N-[N-(3,5-difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT)

This protocol outlines a general synthetic route for DAPT.

Workflow Diagram:

G cluster_synthesis DAPT Synthesis start This compound step1 Activation (e.g., with oxalyl chloride) start->step1 acid_chloride 3,5-Difluorophenylacetyl chloride step1->acid_chloride step2 Coupling with L-Alanine methyl ester acid_chloride->step2 dipeptide_ester N-(3,5-Difluorophenylacetyl)-L-Alanine methyl ester step2->dipeptide_ester step3 Saponification (e.g., LiOH) dipeptide_ester->step3 dipeptide_acid N-(3,5-Difluorophenylacetyl)-L-Alanine step3->dipeptide_acid step4 Amide coupling (e.g., with EDC/HOBt) dipeptide_acid->step4 DAPT DAPT step4->DAPT phenylglycine S-Phenylglycine t-butyl ester phenylglycine->step4

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A Researcher's Guide to the Structural Confirmation of Synthesized 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the essential analytical techniques required to verify the successful synthesis of 3,5-difluorophenylacetic acid (C₈H₆F₂O₂), a versatile building block in medicinal chemistry and materials science.[1][2] We will delve into the "why" behind the choice of each technique and present supporting experimental data for robust structural elucidation.

The Imperative of Orthogonal Structural Verification

In any synthetic workflow, relying on a single analytical technique is fraught with peril. Ambiguities in spectral data can lead to misinterpretation and costly downstream failures. A self-validating system of analysis, employing multiple, orthogonal techniques, is paramount. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and trustworthy structural fingerprint.[3][4][5][6]

Experimental Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR F_NMR ¹⁹F NMR Purification->F_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Combined Spectral Data Interpretation H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3][5][6] For this compound, a suite of NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides a count of the different types of protons and their neighboring atoms. The symmetry of the 3,5-difluoro substitution pattern leads to a predictable set of signals.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified product in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a 300-500 MHz NMR spectrometer.

Data Interpretation:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
-COOH10-13Singlet (broad)-1H
Ar-H46.8-7.2Triplet~8-101H
Ar-H2, H66.7-7.1Doublet of triplets or Multiplet~8-10, ~2-32H
-CH₂-3.6-3.8Singlet-2H

The broadness of the carboxylic acid proton is due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The strong electronegativity of the fluorine atoms significantly influences the chemical shifts of the aromatic carbons.

Experimental Protocol:

  • Prepare a more concentrated sample (~20-50 mg in 0.6-0.8 mL of deuterated solvent).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Data Interpretation:

Assignment Expected Chemical Shift (δ, ppm) Key Feature
-C=O170-180Carbonyl carbon
Ar-C3, C5160-165 (d, ¹JCF ≈ 240-250 Hz)Carbons directly bonded to fluorine
Ar-C1138-142 (t, ³JCF ≈ 8-10 Hz)Ipso-carbon, split by two meta-fluorines
Ar-C2, C6112-116 (d, ²JCF ≈ 20-25 Hz)Carbons ortho to fluorine
Ar-C4102-106 (t, ²JCF ≈ 25-30 Hz)Carbon para to both fluorines
-CH₂-40-45Methylene carbon

The values for coupling constants (J) are approximate and serve as a guide.

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine Incorporation

For a fluorinated compound, ¹⁹F NMR is indispensable. It provides direct evidence of fluorine's presence and its chemical environment.[7]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹⁹F NMR spectrum, using a reference standard like CFCl₃ (0 ppm).

Data Interpretation:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Feature
Ar-F-108 to -112SingletA single peak confirms the symmetric 3,5-disubstitution

The chemical shift of aryl fluorides can vary, but a single signal in this region is highly indicative of the target structure.[4]

Sources

A Senior Application Scientist's Guide to Analytical Method Validation: Quantification of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of HPLC-UV and LC-MS/MS Approaches

In the landscape of pharmaceutical development and chemical manufacturing, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is non-negotiable. 3,5-Difluorophenylacetic acid, a key building block and potential impurity in various synthetic pathways[1], demands robust analytical methods to ensure quality, safety, and efficacy.

This guide provides a comparative analysis of two common yet powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my goal is not merely to present protocols, but to delve into the causality behind our choices, grounding our work in the authoritative principles of analytical method validation. Every step is designed to build a self-validating system, ensuring data integrity and regulatory compliance. The principles discussed are rooted in the internationally harmonized guidelines from the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) guideline on Validation of Analytical Procedures [2][3][4].

Choosing the Right Analytical Technique: A Strategic Decision

The selection of an analytical technique is the foundational step that influences sensitivity, selectivity, and the overall scope of the method. For a small molecule like this compound, both HPLC-UV and LC-MS/MS are viable, but they serve different purposes.

  • HPLC-UV: This is the workhorse of quality control (QC) labs. It is robust, cost-effective, and ideal for quantifying analytes at relatively high concentrations (e.g., in drug substances or formulated products). Its selectivity is based on the chromatographic separation and the analyte's ability to absorb UV light. The presence of a phenyl ring and carboxylic acid in this compound provides a suitable chromophore for UV detection.

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, especially in complex matrices like biological fluids (blood, plasma, urine). Its specificity comes from the combination of chromatographic separation and the unique mass-to-charge ratio (m/z) of the analyte and its fragments. This is the required method for most bioanalytical studies, governed by guidelines like the ICH M10 on Bioanalytical Method Validation [5][6][7].

The choice between them depends on the intended purpose of the method—a core principle of validation[4]. Is it for release testing of a raw material, or for a pharmacokinetic study? The answer dictates the required performance characteristics.

The Pillars of Method Validation: A Workflow

A validated method provides documented evidence that the procedure is suitable for its intended use. The validation process is a logical workflow where each parameter builds upon the last, creating a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Method Lifecycle Dev Method Development Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD Robustness Robustness Linearity->Robustness Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Robustness Precision->Robustness LOQ LOQ LOD->LOQ LOQ->Robustness Routine Routine Use Robustness->Routine

Caption: Workflow for analytical method validation, from development to routine use.

Comparative Validation Protocols and Performance Data

Here, we present a head-to-head comparison of validation experiments for an HPLC-UV and an LC-MS/MS method for quantifying this compound.

Method 1: HPLC-UV for Bulk Drug Substance Assay

This method is designed for a QC environment to determine the purity of this compound as a raw material.

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 45:55 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation: Dissolve in 50:50 acetonitrile:water.

Method 2: LC-MS/MS for Bioanalysis in Human Plasma

This method is developed for a bioanalytical laboratory to quantify this compound in plasma samples from a clinical study.

Experimental Protocol:

  • Instrument: Sciex Triple Quad™ 6500+ LC-MS/MS system with an ExionLC™ AD system.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Analyte: 171.0 -> 127.0 (Quantifier), 171.0 -> 107.0 (Qualifier).

    • Internal Standard (IS): 4-Fluorophenylacetic Acid-d2, 155.0 -> 111.0.

  • Sample Preparation: Protein precipitation. 50 µL plasma + 150 µL acetonitrile with internal standard. Vortex, centrifuge, and inject the supernatant.

Validation Parameter Deep Dive: Causality and Acceptance Criteria

The trustworthiness of a method is established by challenging it against a series of validation parameters. Below, we explain the why behind each test and compare the expected performance of our two methods.

Specificity / Selectivity
  • Expertise & Causality: Specificity proves that the signal you measure comes only from your target analyte. In HPLC-UV, this is demonstrated by separating the analyte from all potential impurities and degradation products. For bioanalysis (LC-MS/MS), selectivity is crucial to show that matrix components do not interfere with the analyte's signal[8][9].

  • Protocol:

    • HPLC-UV: Analyze blank solvent, a placebo (if in a formulation), known impurities, and a forced degradation sample (acid, base, peroxide, heat, light). Peak purity analysis using a DAD is essential.

    • LC-MS/MS: Analyze at least six different lots of blank human plasma. Look for any interfering peaks at the retention time of the analyte and internal standard.

  • Acceptance Criteria:

    • HPLC-UV: Analyte peak is spectrally pure and resolved from other peaks (Resolution > 2.0).

    • LC-MS/MS: Response of interfering peaks in blank matrix must be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the internal standard[6].

Linearity and Range
  • Expertise & Causality: This establishes the relationship between concentration and instrument response. It confirms that the method is quantitative over a defined concentration range. A linear model is preferred for its simplicity and robustness.

  • Protocol: Prepare at least five concentration levels. For HPLC-UV assay, this could be 80% to 120% of the nominal concentration. For LC-MS/MS, the range must cover the expected clinical concentrations, e.g., 1 ng/mL to 1000 ng/mL.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995.

    • Calibration Curve: Each point should be within ±15% of its nominal value (±20% for LLOQ).

Accuracy and Precision
  • Expertise & Causality: These two parameters define the reliability of the method. Accuracy is how close a measurement is to the true value. Precision is the degree of scatter between repeated measurements. We assess precision at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days, analysts, or equipment).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High) in replicate (n=6) over several days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).

    • Precision (RSD%): Should not exceed 15% (20% at LLOQ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Causality: LOD is the lowest concentration that can be detected, but not necessarily quantified. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. For an assay method (HPLC-UV), the LOQ is often referred to as the reporting threshold for impurities. For bioanalysis (LC-MS/MS), the LOQ (or LLOQ) is the bottom end of the standard curve.

  • Protocol: Can be determined based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • LOD: S/N ratio of ~3:1.

    • LOQ: S/N ratio of ~10:1, with accuracy and precision meeting acceptance criteria.

Comparative Performance Data Summary

The following tables summarize the expected validation results, providing a clear comparison of the two methods.

Table 1: HPLC-UV Method Validation Summary

Validation Parameter Acceptance Criteria Typical Result
Specificity Peak resolved, Resolution > 2.0 Pass
Linearity (Range) 0.5 - 1.5 mg/mL Pass
Correlation Coeff. (r²) ≥ 0.998 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (RSD%)
- Repeatability ≤ 2.0% 0.8%
- Intermediate Precision ≤ 3.0% 1.5%
LOQ S/N ≥ 10 1.0 µg/mL

| Robustness | RSD ≤ 5.0% for varied conditions | Pass |

Table 2: LC-MS/MS Method Validation Summary

Validation Parameter Acceptance Criteria Typical Result
Selectivity No significant matrix interference Pass
Linearity (Range) 1.0 - 1000 ng/mL Pass
Correlation Coeff. (r²) ≥ 0.995 0.9989
Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5.2% to 6.8%
Precision (RSD%)
- Intra-assay ≤ 15% (≤ 20% at LLOQ) 4.5%
- Inter-assay ≤ 15% (≤ 20% at LLOQ) 7.2%
LLOQ Accurate & Precise 1.0 ng/mL
Matrix Effect IS-normalized factor consistent CV < 15%

| Recovery | Consistent and reproducible | 85% |

Data Interpretation and Method Selection

The validation data clearly illustrates the strengths of each method.

  • The HPLC-UV method is highly accurate and precise within its intended range, making it ideal for the assay of a bulk substance where concentrations are high. Its LOQ of 1.0 µg/mL is sufficient for this purpose.

  • The LC-MS/MS method demonstrates excellent performance at much lower concentrations, with an LLOQ of 1.0 ng/mL—a 1000-fold increase in sensitivity. The validation includes additional parameters like matrix effect, which are critical for bioanalytical methods[5][8]. This method is the only suitable choice for pharmacokinetic or toxicokinetic studies.

G cluster_0 Analytical Need cluster_1 Method Characteristics cluster_2 Recommended Method Need What is the intended purpose of the analysis? QC High Concentration (e.g., Bulk Assay, Formulation) Matrix: Simple Need->QC Bio Low Concentration (e.g., Plasma, Urine) Matrix: Complex Need->Bio HPLC HPLC-UV QC->HPLC LCMS LC-MS/MS Bio->LCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of an analytical method is a systematic journey that proves its fitness for purpose. For the quantification of this compound, both HPLC-UV and LC-MS/MS can be robust and reliable, provided they are validated correctly for their specific application. The HPLC-UV method stands out for its simplicity and cost-effectiveness in QC settings, while the LC-MS/MS method provides the supreme sensitivity and selectivity required for complex bioanalytical challenges. By grounding our protocols in the principles of ICH guidelines and understanding the causality behind each validation step, we ensure that the data we generate is not only accurate but unequivocally trustworthy.

References

  • European Medicines Agency (EMA).
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]
  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. November 2022. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration (FDA).
  • Outsourced Pharma.
  • European Medicines Agency (EMA).
  • European Medicines Agency (EMA).
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (2018). [Link]
  • Bioanalysis Zone.
  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
  • International Council for Harmonis
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
  • Waters Corporation. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3,5-Difluorophenylacetic Acid (DFPAA) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation and characterization of specific antibodies against small molecules are paramount for the development of robust immunoassays. This guide provides an in-depth look into the critical aspects of cross-reactivity for antibodies raised against 3,5-difluorophenylacetic acid (DFPAA) derivatives. While specific experimental data for this exact class of compounds is not abundant in publicly available literature, this guide will establish a foundational understanding based on established immunochemical principles and provide a practical framework for designing and interpreting cross-reactivity studies.

The Rationale: Why Cross-Reactivity Matters

Cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific antigen it was generated against.[1][2] This occurs when the cross-reacting molecule shares structural similarities with the target antigen.[2][3] For small molecules like DFPAA derivatives, even minor modifications can significantly impact antibody binding. Understanding the cross-reactivity profile of an antibody is crucial for:

  • Assay Specificity: Ensuring that the immunoassay is detecting only the intended DFPAA derivative and not other structurally related compounds.

  • Accuracy of Quantification: Preventing the overestimation of the target analyte's concentration due to the binding of other molecules.

  • Structure-Activity Relationship (SAR) Studies: Elucidating which structural features of the DFPAA molecule are critical for antibody recognition.

Generating Antibodies Against DFPAA: The Art of Hapten Design

Small molecules like DFPAA are not immunogenic on their own and are referred to as haptens. To elicit an immune response and generate antibodies, the hapten must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][5] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and affinity.[6]

Key Considerations for DFPAA Hapten Design:
  • Site of Conjugation: The position where the DFPAA molecule is linked to the carrier protein is paramount. To generate antibodies that recognize the unique features of DFPAA, the conjugation should occur at a position that leaves the defining structural elements exposed to the immune system.[4] For DFPAA, conjugation through the carboxyl group of the acetic acid moiety is a common strategy.

  • Spacer Arm: Introducing a spacer arm between the hapten and the carrier protein can enhance the immunogenicity of the hapten by minimizing steric hindrance from the carrier protein.[5] The length and chemical nature of the spacer can influence the antibody response.

  • Carrier Protein: The choice of carrier protein can also impact the immune response. KLH is generally more immunogenic than BSA and may be preferred for generating high-titer antibodies.

Caption: Workflow for immunogen synthesis.

Assessing Cross-Reactivity: A Competitive ELISA Protocol

A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for determining the cross-reactivity of antibodies against small molecules.[1][7] This assay format is particularly suitable when the antigen is small and has a single epitope.[8]

Principle of the Competitive ELISA

In a competitive ELISA, the antibody is pre-incubated with a sample containing the analyte (or a potential cross-reactant). This antibody-analyte mixture is then added to a microplate well that has been coated with a conjugate of the target hapten (DFPAA) and a protein (e.g., ovalbumin, OVA). The free antibody in the mixture will bind to the coated antigen. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free analyte in the sample. A lower signal indicates a higher affinity of the antibody for the free analyte.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Protocol cluster_interpretation Signal Interpretation A 1. Coat Plate: DFPAA-OVA Conjugate B 2. Block Plate: (e.g., BSA solution) A->B C 3. Competition Step: Incubate Anti-DFPAA Ab with Sample/Standard B->C D 4. Add to Plate: Transfer Ab-Analyte mixture to coated wells C->D E 5. Wash Plate D->E F 6. Add Secondary Ab: HRP-conjugated anti-IgG E->F G 7. Wash Plate F->G H 8. Add Substrate: (e.g., TMB) G->H I 9. Stop Reaction & Read Plate H->I High_Signal High Signal: Low Analyte Conc. Low_Signal Low Signal: High Analyte Conc.

Caption: Competitive ELISA workflow for cross-reactivity.

Step-by-Step Protocol
  • Coating: Coat the wells of a 96-well microplate with a DFPAA-protein conjugate (e.g., DFPAA-OVA) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[10]

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate the anti-DFPAA antibody at its optimal dilution with varying concentrations of the test compounds (DFPAA derivatives and other related molecules) and the DFPAA standard. Incubate for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until sufficient color development.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the target analyte (DFPAA). It is calculated using the IC50 values, which is the concentration of the analyte required to cause a 50% reduction in the maximum signal.

Calculation of % Cross-Reactivity:

% Cross-Reactivity = (IC50 of DFPAA / IC50 of Test Compound) x 100

Hypothetical Cross-Reactivity Data for an Anti-DFPAA Antibody

The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against a DFPAA-KLH conjugate. This data is for illustrative purposes to demonstrate how the results of a cross-reactivity study would be presented.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (DFPAA) 10 100%
3-Fluorophenylacetic acid5020%
4-Fluorophenylacetic acid8012.5%
Phenylacetic acid5002%
3,5-Dichlorophenylacetic acid2005%
2,4-Difluorophenylacetic acid1506.7%
Mandelic Acid>1000<1%

Interpretation of Hypothetical Data:

  • The antibody exhibits the highest affinity for the target immunogen, DFPAA.

  • The presence and position of the fluorine atoms significantly influence antibody binding. The antibody shows some recognition of singly fluorinated phenylacetic acids, but with a lower affinity.

  • The complete absence of fluorine (Phenylacetic acid) or replacement with other halogens (3,5-Dichlorophenylacetic acid) drastically reduces cross-reactivity.

  • Changes in the substitution pattern of the fluorine atoms (2,4-Difluorophenylacetic acid) also decrease binding, highlighting the specificity of the antibody for the 3,5-substitution pattern.

  • Structurally more distinct molecules like Mandelic Acid show negligible cross-reactivity.

Conclusion

The specificity of an antibody is not an absolute property but is dependent on the assay format and conditions.[11] A thorough investigation of cross-reactivity is a critical validation step in the development of any immunoassay for this compound derivatives. By carefully designing the hapten-carrier immunogen and employing a robust method like competitive ELISA, researchers can generate and characterize antibodies with the desired specificity for their intended application. This guide provides a comprehensive framework to approach these studies with scientific rigor, ensuring the development of reliable and accurate immunoassays.

References

  • Creative Biolabs. Small-molecule Hapten Design and Synthesis. [Link]
  • ResearchGate.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
  • Reindl, M., & Hoffmann-Roder, A. (2014). Antibody recognition of fluorinated haptens and antigens. Current topics in medicinal chemistry, 14(7), 840–854. [Link]
  • Creative Diagnostics. Anti-Hapten Antibody Production. [Link]
  • Creative Diagnostics. Competitive ELISA Protocol. [Link]
  • Grytsyk, O., et al. (2023). Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency. International Journal of Molecular Sciences, 24(10), 9015. [Link]
  • Li, H., et al. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers in Immunology, 15, 1478542. [Link]
  • Jain, S., & Pillai, K. K. (1998). Effect of sodium fluoride on antibody formation in rabbits. Indian journal of physiology and pharmacology, 42(2), 293–296. [Link]
  • O'Connell, M., et al. (2024). Fluorine-modified polymers reduce the adsorption of immune-reactive proteins to PEGylated gold nanoparticles. Nanomedicine (London, England), 19(11), 995–1012. [Link]
  • O'Connell, M., et al. (2024). Fluorine-modified polymers reduce the adsorption of immune-reactive proteins to PEGylated gold nanoparticles. Nanomedicine (London, England), 19(11), 995–1012. [Link]
  • Szabó, A., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical journal, 114(3), 683–695. [Link]
  • Ni, Y., & Hu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied microbiology and biotechnology, 105(21-22), 8117–8135. [Link]
  • Sotnikov, D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6561. [Link]
  • Singh, V., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
  • L'Abbate, A., et al. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. F1000Research, 5, 59. [Link]
  • Sotnikov, D., et al. (2021).
  • Wang, W., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules (Basel, Switzerland), 29(15), 3505. [Link]
  • Qiu, X., & Qing, F. L. (2004). Fluorinated Nucleosides: Synthesis and Biological Implication. Current topics in medicinal chemistry, 4(12), 1289–1313. [Link]

Sources

comparing the efficacy of catalysts for 3,5-Difluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 3,5-Difluorophenylacetic acid is a crucial building block in the synthesis of numerous biologically active molecules, where the fluorine substituents can enhance metabolic stability and bioavailability.[1] This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, offering insights into their efficacy, mechanistic underpinnings, and practical considerations.

Introduction: The Significance of this compound

This compound serves as a versatile intermediate in the development of novel therapeutics and agrochemicals.[1] The strategic placement of fluorine atoms on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and cost-effective synthetic routes to this valuable compound is of considerable interest to the scientific community. This guide will explore and compare three prominent catalytic approaches: Cobalt-Catalyzed Carbonylation, Palladium-Catalyzed Carbonylation, and Phase-Transfer Catalyzed Carboxylation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall process viability. Below is a comparative overview of different catalytic systems for the synthesis of this compound.

Catalytic SystemPrecursorCatalystTypical YieldKey AdvantagesPotential Challenges
Cobalt-Catalyzed Carbonylation 3,5-Difluorobenzyl ChlorideCobalt Tetracarbonyl Sodium/Potassium85-90% (for 2,3-analog)[2]High yield, relatively inexpensive catalyst.Toxicity of cobalt carbonyl and carbon monoxide.
Palladium-Catalyzed Carbonylation 3,5-Difluorobenzyl BromidePd(II) complexes with phosphine ligandsModerate to HighBroad substrate scope, high functional group tolerance.Higher catalyst cost, ligand sensitivity.
Phase-Transfer Catalysis (PTC) 3,5-Difluorobenzyl Chloride/BromideQuaternary Ammonium SaltsVariable"Green" methodology, milder reaction conditions.Reaction rates can be slower, catalyst poisoning.
Grignard Carboxylation 3,5-Difluorobenzyl BromideNone (Reagent-based)Good to HighWell-established, readily available reagents.Highly sensitive to moisture and air.

In-Depth Discussion of Catalytic Methodologies

Cobalt-Catalyzed Carbonylation of 3,5-Difluorobenzyl Halides

This method involves the direct carbonylation of a 3,5-difluorobenzyl halide with carbon monoxide in the presence of a cobalt carbonyl catalyst. This approach is attractive due to its potential for high yields and the use of a relatively abundant first-row transition metal.

Mechanism and Rationale: The catalytic cycle is believed to involve the formation of a benzyl-cobalt intermediate, followed by migratory insertion of carbon monoxide to form a phenylacetyl-cobalt complex. Subsequent hydrolysis yields the desired carboxylic acid. The use of a phase-transfer catalyst can be beneficial in this system to facilitate the reaction between the aqueous and organic phases.[3]

Experimental Insights: A patent for the synthesis of the closely related 2,3-difluorophenylacetic acid demonstrates the efficacy of this method.[2] Using cobalt tetracarbonyl sodium as the catalyst, yields of up to 89.6% have been reported.[2] The choice of solvent and base is critical, with methanol and sodium hydroxide being effective. The reaction proceeds under relatively mild conditions, often at atmospheric pressure of carbon monoxide and room temperature.[3]

Workflow for Cobalt-Catalyzed Carbonylation:

cluster_prep Catalyst Preparation cluster_reaction Carbonylation Reaction cluster_workup Work-up and Isolation Co2CO8 Co2(CO)8 CoCO4_Na Na[Co(CO)4] Co2CO8->CoCO4_Na Reduction NaOH Aqueous NaOH NaOH->CoCO4_Na ReactionVessel Reaction Mixture CoCO4_Na->ReactionVessel BenzylHalide 3,5-Difluorobenzyl Chloride BenzylHalide->ReactionVessel CO Carbon Monoxide (1 atm) CO->ReactionVessel Solvent Methanol Solvent->ReactionVessel Quench Acidic Quench (HCl) ReactionVessel->Quench Hydrolysis Extract Extraction Quench->Extract Purify Crystallization/Purification Extract->Purify Product This compound Purify->Product G Pd0 Pd(0)L_n PdII_benzyl [ArCH2-Pd(II)L_n]X Pd0->PdII_benzyl Oxidative Addition PdII_acyl [ArCH2CO-Pd(II)L_n]X PdII_benzyl->PdII_acyl CO Insertion PdII_acyl->Pd0 Regeneration Product ArCH2COOH PdII_acyl->Product Nucleophilic Attack & Reductive Elimination HX HX Precursor ArCH2X Precursor->PdII_benzyl CO CO CO->PdII_benzyl H2O H2O H2O->PdII_acyl

Caption: Palladium-Catalyzed Carbonylation Cycle.

Phase-Transfer Catalyzed (PTC) Carboxylation

Phase-transfer catalysis represents a "green" and operationally simple approach for synthesizing organic compounds. In the context of this compound synthesis, PTC can facilitate the reaction between an aqueous carboxylating agent and the organic-soluble 3,5-difluorobenzyl halide.

Principle of Operation: A phase-transfer catalyst, typically a quaternary ammonium salt, transports the carboxylating anion (e.g., formate or bicarbonate) from the aqueous phase to the organic phase. [4]In the organic phase, the "naked" and more reactive anion undergoes a nucleophilic substitution reaction with the benzyl halide to form the corresponding carboxylate, which is then protonated upon workup. [4] Benefits and Considerations: PTC offers several advantages, including the use of inexpensive and environmentally benign reagents and solvents (often water), milder reaction conditions, and simplified workup procedures. [4]However, reaction rates can sometimes be slower compared to transition metal-catalyzed methods, and the choice of the phase-transfer catalyst is critical for achieving high efficiency.

Generalized PTC Workflow:

cluster_phases Biphasic System cluster_organic Organic Phase cluster_aqueous Aqueous Phase BenzylHalide 3,5-Difluorobenzyl Halide (ArCH2X) PTC_complex_org [Q+ ArCH2COO-]org BenzylHalide->PTC_complex_org Product ArCH2COOH PTC_complex_org->Product Nucleophilic Substitution & Protonation PTC_aq PTC Catalyst (Q+X-) Product->PTC_aq Catalyst Regeneration Carboxylate_aq Carboxylating Agent (e.g., NaHCO2) PTC_complex_aq [Q+ HCO2-]aq Carboxylate_aq->PTC_complex_aq Ion Exchange PTC_aq->PTC_complex_aq PTC_complex_aq->PTC_complex_org Phase Transfer

Caption: Phase-Transfer Catalysis Mechanism.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Carbonylation of 3,5-Difluorobenzyl Chloride (Adapted from a related procedure)

[2] Materials:

  • 3,5-Difluorobenzyl chloride

  • Cobalt tetracarbonyl sodium (prepared in situ from Co₂(CO)₈)

  • Sodium hydroxide

  • Methanol

  • Carbon monoxide (balloon or gas cylinder)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, prepare the cobalt tetracarbonyl sodium catalyst by reducing dicobalt octacarbonyl with an appropriate reducing agent in an alkaline aqueous solution.

  • To the catalyst solution, add methanol as the solvent.

  • Introduce 3,5-difluorobenzyl chloride to the reaction mixture.

  • Purge the flask with carbon monoxide and maintain a CO atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-5 hours. [2]6. Upon completion, carefully quench the reaction by adding water.

  • Distill off the methanol.

  • Acidify the aqueous residue with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic routes, each with its own set of advantages and disadvantages. Cobalt-catalyzed carbonylation stands out for its high reported yields for analogous substrates and the use of a more economical catalyst. Palladium-catalyzed methods offer broad applicability but at a higher cost. Phase-transfer catalysis presents a greener and operationally simpler alternative, which may be advantageous for industrial applications where sustainability is a key driver.

For researchers and drug development professionals, the optimal choice of catalyst will depend on a careful evaluation of factors such as scale, cost, available equipment, and environmental considerations. Future research may focus on the development of more active and stable catalysts, particularly those based on earth-abundant metals, and the further refinement of green catalytic processes to enhance the efficiency and sustainability of this compound synthesis.

References

  • ResearchGate. (n.d.). Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies.
  • ChemRxiv. (2021). Electrochemical cobalt-catalyzed selective carboxylation of benzyl halides with CO2 enabled by low-coordinate cobalt electrocatalysts.
  • ScienceDirect. (n.d.). Phase-transfer catalysis in cobalt catalyzed carbonylation of secondary benzyl halides.
  • ACS Publications. (1996). Cobalt-Catalyzed Carbonylation of Benzyl Halides Using Polyethylene Glycols as Phase-Transfer Catalysts.
  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation.
  • ResearchGate. (2023). Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • ACS Publications. (n.d.). Palladium-catalyzed carboalkoxylation of aryl, benzyl, and vinylic halides.
  • Google Patents. (n.d.). A kind of preparation method of fluoro phenylacetic acid.
  • OUCI. (n.d.). Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts.
  • ProQuest. (n.d.). Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks.
  • ResearchGate. (n.d.). Cobalt‐Catalyzed Carbonylation for the Synthesis of N‐Heterocyclic Compounds.
  • PMC - NIH. (n.d.). Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates.
  • Google Patents. (n.d.). Method for synthesizing phenylacetic acid from benzyl chloride carbonyl.
  • PubMed. (2023). Transition-Metal-Catalyzed C-C Bond Formation from C-C Activation.
  • ACS Publications. (2012). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation.
  • The Dong Group. (2013). Cobalt in Organic Synthesis.
  • Wiley Online Library. (2024). Cobalt-Catalyzed Enantioselective C-H Carbonylation towards Chiral Isoindolinones.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • RSC Publishing. (n.d.). Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts.
  • PubMed. (2014). Palladium-catalyzed difluoroalkylation of aryl boronic acids: a new method for the synthesis of aryldifluoromethylated phosphonates and carboxylic acid derivatives.
  • PubChem. (n.d.). This compound.
  • PMC - NIH. (n.d.). Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts.
  • PubMed. (2015). Palladium-catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-difluoro-2-oxindoles.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
  • PMC - NIH. (n.d.). Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives.
  • PMC - NIH. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • Google Patents. (n.d.). Preparation of 2,3-difluorophenylacetic acid.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,5-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in pharmaceutical and agrochemical research, 3,5-Difluorophenylacetic acid is a common reagent in the modern laboratory.[1] Its fluorinated structure imparts unique properties beneficial for drug development, including improved metabolic stability and bioavailability.[1] However, these same properties necessitate a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. It moves beyond simple instruction to explain the critical reasoning behind each procedure, empowering you to manage your chemical waste with confidence and integrity.

Hazard Profile & Immediate Safety Precautions

Before any disposal procedure, a complete understanding of the compound's hazards is essential. This compound is classified as a hazardous substance, and its handling requires stringent adherence to safety protocols.[2]

Table 1: GHS Hazard Classifications for this compound

Hazard Classification GHS Hazard Code Description Primary Sources
Skin Irritation H315 Causes skin irritation. [2]
Serious Eye Irritation H319 Causes serious eye irritation. [2]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation. [2]

| Additional Classification (Corrosive) | H314 | Causes severe skin burns and eye damage. |[3][4] |

Note: Some safety data sheets (SDS) classify this and similar compounds more stringently as corrosive.[3][4] Best practice dictates adhering to the most conservative safety classification.

Required Personal Protective Equipment (PPE)

When handling this compound in any form (pure solid, in solution, or as waste), the following minimum PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield in combination with safety glasses.[3][5]

  • Hand Protection: Use nitrile gloves.[6] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is required.[6] Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid powder or volatile solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[9] If breathing is difficult or they feel unwell, seek immediate medical attention.[3]

  • Spill Cleanup: For small spills, trained personnel wearing appropriate PPE can contain the spill with a compatible absorbent material (e.g., vermiculite or sand), collect the material into a sealed, labeled container, and treat it as hazardous waste.[7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

The Regulatory Framework: Why Proper Disposal is Non-Negotiable

The disposal of laboratory chemicals is not merely a suggestion but a legal requirement governed by federal and local agencies. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established strict guidelines for laboratory waste.[10][11]

Under OSHA's Laboratory Standard (29 CFR 1910.1450), all laboratories are required to develop a written Chemical Hygiene Plan (CHP) that outlines specific procedures for safe handling and disposal of hazardous chemicals.[12][13] Furthermore, as a halogenated organic compound, this compound falls under specific EPA waste codes.[14][15][16][17] Disposing of such chemicals down the drain or in the regular trash is a serious regulatory violation that can endanger public health and the environment.

The core principle of compliant disposal is waste segregation . Halogenated organic compounds must be collected separately from non-halogenated waste streams to ensure they are sent to the correct type of treatment facility, which for this class of compounds is typically high-temperature incineration.[8][18]

Step-by-Step Disposal Protocols

Follow these detailed protocols for the safe collection and disposal of waste containing this compound.

Protocol 3.1: Disposal of Solid Waste

This protocol applies to unused or excess this compound powder and any solid materials contaminated with it (e.g., weighing paper, gloves, disposable spatulas, contaminated silica gel).

Methodology:

  • Work Area Preparation: Perform all waste collection inside a certified chemical fume hood.

  • Container Selection: Obtain a designated "Halogenated Organic Solid Waste" container from your institution's EHS office. This should be a wide-mouth, sealable container made of a compatible material (e.g., HDPE).

  • Waste Collection: Carefully place all solid waste directly into the designated container.[7] Avoid creating dust. If transferring powder, use a funnel to minimize the risk of spillage.

  • Sealing and Labeling: Securely close the container lid. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List any other components of the waste mixture.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by EHS personnel.[7]

Protocol 3.2: Disposal of Liquid Waste

This protocol applies to any solutions containing this compound, including reaction mixtures, solvent rinses from glassware, and fractions from chromatography.

Methodology:

  • Work Area Preparation: Conduct all liquid waste transfers inside a certified chemical fume hood.

  • Container Selection: Use a designated "Halogenated Organic Liquid Waste" container. This is typically a solvent-safe carboy (e.g., HDPE or glass) with a screw cap. Crucially, never mix halogenated waste with non-halogenated waste. [8]

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Sealing and Labeling: Tightly seal the container. Update the hazardous waste label with "this compound" and the approximate volume and concentration added. List all other solvents and reagents in the mixture.

  • Storage: Place the sealed container in secondary containment (e.g., a plastic tub) in your lab's designated satellite accumulation area.[6]

Waste Segregation and Storage: A Decision Workflow

Correctly segregating waste at the point of generation is the most critical step in the disposal process. The following diagram illustrates the decision-making process for disposing of any waste stream that may be contaminated with this compound.

G start Waste Generation (Contains this compound) form_q What is the physical form of the waste? start->form_q solid_waste Solid Waste (e.g., excess reagent, contaminated weighing paper, gloves, silica gel) form_q->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses, chromatography fractions) form_q->liquid_waste Liquid solid_container Collect in: 'Halogenated Organic SOLID Waste' Container solid_waste->solid_container liquid_container Collect in: 'Halogenated Organic LIQUID Waste' Container liquid_waste->liquid_container final_step Ensure container is sealed, properly labeled, and stored in a designated satellite accumulation area. solid_container->final_step liquid_container->final_step

Caption: Waste Segregation Decision Flowchart.

The guiding principle is causality: because this compound contains carbon-halogen bonds, it must be treated as halogenated waste.[14][15] This dictates its entry into a specific, high-cost, and energy-intensive disposal stream (incineration) designed to safely break down these stable molecules.[18] Mixing it with non-halogenated waste contaminates the entire container, unnecessarily increasing disposal costs and environmental burden.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By internalizing the principles of hazard awareness, mandatory PPE usage, strict waste segregation, and adherence to institutional protocols, researchers can effectively mitigate risks. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance, as local regulations may vary. Your diligence in these procedures is paramount to maintaining a safe and compliant research environment.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • Mcfenvironmental.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Patsnap. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories?.
  • National Center for Biotechnology Information. (n.d.). This compound PubChem CID 145424.
  • Fisher Scientific. (2024). alpha,alpha-Difluorophenylacetic acid Safety Data Sheet.
  • University of Utah. (n.d.). SOP - Acid Handling.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.

Sources

Personal protective equipment for handling 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3,5-Difluorophenylacetic Acid

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering procedural guidance that goes beyond a simple checklist. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring a culture of safety in your laboratory.

Scientific Rationale: this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its fluorinated structure enhances reactivity and solubility, contributing to improved metabolic stability and bioavailability in target molecules.[1] However, this reactivity also necessitates a thorough understanding of its potential hazards to mitigate risks.

Immediate Hazard Assessment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[2][3]

This solid, which can appear as a white to light yellow powder or crystal, requires careful handling to avoid the generation of dust, which can be inhaled.[1][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[3][5]
Serious Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[3][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[3][5]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in your laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7] The container should be kept tightly closed.[2] It is recommended to store this compound at room temperature.[1][8]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first line of defense against exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Approved safety glasses with side shields are the minimum requirement.[9] However, when there is a potential for splashing or dust generation, chemical safety goggles and a face shield are necessary.[6][10]

  • Hand Protection: Chemically resistant gloves are essential.[9] While nitrile gloves are commonly used in laboratories, it's crucial to be aware that many corrosive substances can penetrate them.[10] For prolonged or direct contact, consider thicker, more robust gloves. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard lab coat should be worn.[10] If there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[10]

  • Respiratory Protection: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood to control exposure.[4][10] If a fume hood is not available, a NIOSH/MSHA approved respirator may be required.[11]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Handling Task Eye_Face Eye/Face Protection Assess Task->Eye_Face Potential for splash/dust? Hand Hand Protection Assess Task->Hand Direct contact? Body Body Protection Assess Task->Body Splash risk? Respiratory Respiratory Protection Assess Task->Respiratory Dust generation? Goggles_Shield Goggles & Face Shield Eye_Face->Goggles_Shield Yes Safety_Glasses Safety Glasses Eye_Face->Safety_Glasses No Resistant_Gloves Chemical Resistant Gloves Hand->Resistant_Gloves Yes Apron Chemical Apron Body->Apron Yes Lab_Coat Lab Coat Body->Lab_Coat No Fume_Hood Use in Fume Hood Respiratory->Fume_Hood Yes Well_Ventilated_Area Well-Ventilated Area Respiratory->Well_Ventilated_Area No

Caption: PPE Selection Workflow for this compound.

Handling and Experimental Procedures
  • Work Area: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust inhalation.[4][6]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust exposure.

  • Dissolving: When dissolving the solid, be aware that this process can generate heat.[6] Always add the acid to the solvent slowly while stirring.[10]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11][13] Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill Response
  • Minor Spills: For small spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation.[14] Place the spilled material into a designated, labeled waste container.[12] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

Disposal Plan
  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed container.[6]

  • Disposal Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations.[2][6] Do not dispose of down the drain.[7]

References

  • How To Effectively Handle and Manage Corrosive Chemicals - ACTenviro. [Link]
  • This compound | C8H6F2O2 | CID 145424 - PubChem. [Link]
  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. [Link]
  • Corrosive Materials | Office of Environmental Health and Safety - Princeton EHS. [Link]
  • General Use SOP - Corrosive Materials - Stanford Environmental Health & Safety. [Link]
  • Working Safely with Corrosives Meeting Kit - Safety OnDemand – ICW Group. [Link]
  • SAFETY D
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]
  • How to Dispose of Acetic Acid - Lab Alley. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.